3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-aminopyrrolidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2.ClH/c20-13-9-10-21(11-13)19(22)23-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18;/h1-8,13,18H,9-12,20H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTBJZXLDFJKKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373370 | |
| Record name | 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
811841-92-6 | |
| Record name | 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 811841-92-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride: A Versatile Building Block in Peptide and Medicinal Chemistry
This guide provides an in-depth technical overview of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, a key building block for researchers, scientists, and drug development professionals. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific principles and field-proven experience.
Core Compound Identification and Properties
This compound is a bifunctional molecule featuring a pyrrolidine ring with a primary amine at the 3-position and the pyrrolidine nitrogen protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for its directional incorporation into larger molecules, particularly peptides, where the Fmoc group serves as a temporary protecting group for the α-amino function.[1]
Chemical Identity and Physicochemical Properties
A solid understanding of the physicochemical properties of this reagent is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 811841-92-6 | [2] |
| Molecular Formula | C₁₉H₂₁ClN₂O₂ | [2] |
| Molecular Weight | 344.84 g/mol | [2] |
| Appearance | White to yellow solid | |
| Melting Point | Not consistently reported. For reference, the related compound (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine has a melting point of 172-180 °C. | [3] |
| Storage Temperature | 2-8 °C |
Solubility Insights:
The Strategic Role in Synthesis: A Field Perspective
The unique structural features of this compound make it a valuable tool in the synthesis of modified peptides and other complex organic molecules.
A Scaffold for Conformational Constraint in Peptides
The incorporation of the pyrrolidine ring into a peptide backbone introduces a significant conformational constraint.[7] Unlike linear amino acids, the cyclic nature of the pyrrolidine ring restricts the available dihedral angles (phi and psi) of the peptide backbone, leading to more predictable and stable secondary structures such as β-turns and helices.[7] This pre-organization of the peptide structure can lead to several desirable properties in drug development:
-
Enhanced Receptor Affinity and Selectivity: By locking the peptide into a bioactive conformation, the entropic penalty of binding to a receptor is reduced, potentially leading to higher affinity and specificity.
-
Increased Proteolytic Stability: The non-natural amino acid structure can confer resistance to degradation by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.
Orthogonal Protection Strategy in Solid-Phase Peptide Synthesis (SPPS)
The Fmoc protecting group is central to the utility of this compound in modern peptide synthesis.[5] The Fmoc/tBu (tert-butyl) strategy is a widely adopted orthogonal protection scheme in SPPS.[8] The base-lability of the Fmoc group allows for its selective removal under mild conditions (typically with piperidine in DMF), while the acid-labile side-chain protecting groups (like tBu) remain intact.[1] This orthogonality is the cornerstone of stepwise peptide chain elongation.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems, providing not just the steps, but the rationale behind them.
Synthesis of (S)-3-Amino-1-N-Fmoc-pyrrolidine Precursor
A common synthetic route to the chiral pyrrolidine core starts from readily available chiral precursors like trans-4-hydroxyl-L-proline. A representative multi-step synthesis to obtain the key intermediate, (S)-3-aminopyrrolidine, is outlined below. This intermediate would then be reacted with an Fmoc-donating reagent to yield the title compound.
Diagram 1: Synthetic Pathway for (S)-3-Aminopyrrolidine Dihydrochloride
graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
A [label="trans-4-hydroxyl-L-proline"]; B [label="(R)-3-hydroxypyrrolidine"]; C [label="N-Boc-(R)-3-hydroxypyrrolidine"]; D [label="N-Boc-(R)-3-sulfonyloxypyrrolidine"]; E [label="N-Boc-(S)-3-azidopyrrolidine"]; F [label="N-Boc-(S)-3-aminopyrrolidine"]; G [label="(S)-3-aminopyrrolidine dihydrochloride"];
A -> B [label="Decarboxylation"]; B -> C [label="N-Boc Protection"]; C -> D [label="Sulfonylation"]; D -> E [label="SN2 with Azide (Inversion)"]; E -> F [label="Reduction"]; F -> G [label="Deprotection"]; }
A representative synthetic scheme for the precursor of the title compound.[9]
Incorporation into a Peptide Chain via Fmoc-SPPS
This protocol outlines the manual solid-phase synthesis of a peptide incorporating a 3-aminopyrrolidine residue on a 0.1 mmol scale using a Rink Amide resin.
Materials:
-
Rink Amide resin (or other suitable resin)
-
This compound
-
Fmoc-protected amino acids
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Solvents: DMF, DCM
-
Washing Solvents: DMF, DCM, Isopropanol
Diagram 2: Fmoc-SPPS Cycle for Incorporation of 3-Amino-1-N-Fmoc-pyrrolidine
Workflow for incorporating the aminopyrrolidine building block.[8][10]
Step-by-Step Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in a reaction vessel. Add DMF (5-10 mL) and allow the resin to swell for 30-60 minutes. Drain the DMF.[11]
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (5 mL) to the resin and agitate for 5 minutes. Drain.
-
Add a fresh 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete deprotection. Drain the solution.[1]
-
Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the Fmoc-piperidine adduct.[10]
-
-
Coupling of 3-Amino-1-N-Fmoc-pyrrolidine:
-
In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents), HATU (0.38 mmol, 3.8 equivalents) in DMF (2 mL).
-
Add DIPEA (0.8 mmol, 8 equivalents) to the solution to neutralize the hydrochloride salt and activate the coupling agent.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Causality: The use of a potent coupling agent like HATU is recommended, as the coupling of subsequent amino acids to the secondary amine of the incorporated pyrrolidine can be sterically hindered and may proceed slower than couplings to primary amines.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents and byproducts.
-
Monitoring the Coupling (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
Safety and Handling
As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat (P280).
-
Handle in a well-ventilated area or under a chemical fume hood.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).
-
In case of skin contact: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at 2-8 °C.
Conclusion and Future Perspectives
This compound is a powerful and versatile building block that offers peptide chemists a tool to introduce conformational constraints and enhance the drug-like properties of synthetic peptides. Its straightforward integration into standard Fmoc-SPPS protocols, coupled with the predictable structural impact of the pyrrolidine ring, makes it an attractive component for the development of novel therapeutics. As the demand for more stable and potent peptide-based drugs continues to grow, the strategic use of such conformationally restricting building blocks will undoubtedly play an increasingly important role in the future of drug discovery and development.
References
- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. peptide.com [peptide.com]
An In-Depth Technical Guide to the Synthesis and Purification of 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed overview of the synthesis and purification of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The methodologies presented are grounded in established chemical principles and supported by field-proven insights to ensure reproducibility and high purity of the final compound.
Introduction: The Significance of this compound
This compound serves as a crucial chiral scaffold in the synthesis of complex organic molecules, particularly in the development of novel therapeutics. The pyrrolidine ring is a common motif in many biologically active compounds, lending conformational rigidity that can enhance binding affinity and selectivity to biological targets. The presence of a primary amine allows for diverse downstream functionalization, while the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the pyrrolidine nitrogen offers a stable yet readily cleavable handle, essential for multi-step synthetic strategies. The hydrochloride salt form enhances the compound's stability and handling characteristics.
Core Synthesis Strategy: A Mechanistic Approach
The synthesis of this compound is centered around the selective protection of the secondary amine of the pyrrolidine ring with the Fmoc group, leaving the primary amine at the 3-position available for subsequent reactions or for protonation to form the hydrochloride salt. The choice of the Fmoc group is strategic; it is stable under a variety of reaction conditions but can be selectively removed under mild basic conditions, providing an orthogonal protecting group strategy in complex syntheses.[1]
The reaction proceeds via a nucleophilic attack of the more nucleophilic secondary amine of 3-aminopyrrolidine on the electrophilic carbonyl carbon of 9-fluorenylmethyl chloroformate (Fmoc-Cl). The use of a base is critical to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Caption: Reaction mechanism for the Fmoc protection of 3-aminopyrrolidine.
Experimental Protocols
Part 1: Synthesis of 3-Amino-1-N-Fmoc-pyrrolidine
This protocol is adapted from established procedures for the N-Fmoc protection of amines.[2]
Materials:
-
3-Aminopyrrolidine dihydrochloride
-
9-Fluorenylmethyl chloroformate (Fmoc-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Preparation of the Free Amine: In a round-bottom flask, dissolve 3-aminopyrrolidine dihydrochloride (1.0 equivalent) in deionized water. Cool the solution in an ice bath (0-5 °C) and slowly add a solution of sodium carbonate (2.2 equivalents) in water. This will generate the free 3-aminopyrrolidine in situ.
-
Fmoc Protection: To the cold aqueous solution of the free amine, add a solution of Fmoc-Cl (1.05 equivalents) in dioxane dropwise with vigorous stirring. Maintain the temperature between 0-5 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-1-N-Fmoc-pyrrolidine as an oil or solid.
Part 2: Purification and Hydrochloride Salt Formation
Materials:
-
Crude 3-Amino-1-N-Fmoc-pyrrolidine
-
Hydrochloric acid solution (e.g., 2 M in diethyl ether or 4 M in dioxane)
-
Diethyl ether
-
Hexanes
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude 3-Amino-1-N-Fmoc-pyrrolidine in a minimal amount of a suitable solvent like ethyl acetate or dichloromethane.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid (1.1 equivalents) with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. If precipitation is slow, it can be induced by the addition of a less polar solvent, such as hexanes or by storing the solution at a low temperature.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the collected solid with cold diethyl ether to remove any non-polar impurities. Dry the purified this compound under vacuum to a constant weight.
Caption: Workflow for the purification and hydrochloride salt formation.
Data Presentation: Expected Yield and Characterization
The following table summarizes the key physical and analytical data for this compound.
| Property | Expected Value |
| Molecular Formula | C₁₉H₂₀N₂O₂·HCl |
| Molecular Weight | 344.84 g/mol [3][4] |
| Appearance | White to off-white solid[4] |
| Purity (by HPLC) | >97%[4] |
| Storage Temperature | 2-8 °C[4] |
Analytical Characterization:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the fluorenyl group (aromatic protons typically between 7.3 and 7.8 ppm), the methylene protons of the Fmoc group, and the protons of the pyrrolidine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the carbonyl of the carbamate.
-
Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the molecular ion of the free base [M+H]⁺.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the carbamate, and C-H stretching of the aromatic and aliphatic groups.
Trustworthiness and Self-Validation
The protocols described in this guide are designed to be self-validating. The progress of the synthesis can be monitored by TLC, and the purity of the final product can be readily assessed by High-Performance Liquid Chromatography (HPLC). The structural integrity of the synthesized compound must be confirmed by a combination of NMR, MS, and IR spectroscopy, comparing the obtained data with established values for this compound.
References
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride chemical structure and molecular weight
An In-depth Technical Guide to 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride: Properties, Application, and Protocols
Introduction
In the landscape of modern drug discovery and peptide chemistry, the use of specialized, non-proteinogenic building blocks is paramount for developing novel therapeutics with enhanced stability, bioavailability, and target specificity. This compound is one such critical reagent. This guide serves as a comprehensive technical resource for researchers and scientists, offering an in-depth analysis of its chemical properties and a field-proven protocol for its application in solid-phase peptide synthesis (SPPS).
The core of this molecule features a pyrrolidine ring, a five-membered nitrogen-containing heterocycle that is a prevalent scaffold in a vast array of bioactive compounds and natural alkaloids.[1] Its incorporation into peptide structures can induce conformational constraints, improve proteolytic resistance, and serve as a versatile scaffold for further chemical modification. The molecule is further functionalized with a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, a cornerstone of modern SPPS due to its selective lability under basic conditions, which allows for an orthogonal synthesis strategy.[2][3] This guide will elucidate the physicochemical nature of this compound and provide a self-validating methodology for its effective use.
Part 1: Physicochemical Characterization
A thorough understanding of a reagent's properties is the foundation of its successful application. This compound is a white to yellow solid at room temperature, and its hydrochloride salt form enhances its stability and handling characteristics.
Below is the two-dimensional chemical structure of the compound:
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 811841-92-6 | [4] |
| Molecular Formula | C₁₉H₂₀N₂O₂·HCl | |
| Molecular Weight | 344.84 g/mol | |
| Appearance | White to Yellow Solid | [4] |
| Purity | ≥97% (Typical) | [4] |
| Storage Temperature | 2-8 °C | [4] |
| InChIKey | VZTBJZXLDFJKKC-UHFFFAOYSA-N | [4] |
Part 2: The Role and Mechanism of the Fmoc Protecting Group
The utility of this compound in SPPS is defined by the Fmoc group. SPPS relies on an orthogonal protection strategy, where the temporary Nα-amino protecting group can be removed under conditions that leave the permanent side-chain protecting groups and the resin linker intact.[5] The Fmoc group is the standard for this role in contemporary peptide synthesis, being stable to acids but readily cleaved by a mild base, typically a secondary amine like piperidine.[2][6]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is not a simple hydrolysis but a base-catalyzed β-elimination reaction.[7][8] The process unfolds in two key steps:
-
Proton Abstraction: A base, most commonly piperidine, abstracts the acidic proton from the C9 position of the fluorene ring system.[7] This is the rate-determining step.
-
β-Elimination: The resulting carbanion is stabilized by the aromatic fluorene system. This unstable intermediate rapidly undergoes elimination, cleaving the C-O bond. This releases the free amine of the pyrrolidine ring, carbon dioxide, and a highly reactive electrophile, dibenzofulvene (DBF).[7]
-
DBF Adduct Formation: The liberated DBF is immediately trapped by the excess piperidine in the solution to form a stable and UV-active adduct.[7] This scavenging step is critical; without it, the DBF could react with the newly deprotected amine, causing irreversible chain termination.
Caption: Mechanism of Fmoc deprotection by piperidine.
Part 3: Core Application and Experimental Protocols
The primary application of this compound is as a non-standard building block in an SPPS workflow. After its incorporation into the peptide chain, the Fmoc group must be removed to allow for the coupling of the next amino acid. The following protocol details this critical deprotection step.
Experimental Protocol 1: Standard Fmoc Deprotection on Solid Support
This protocol describes the removal of the Fmoc group from the N-terminus of a resin-bound peptide chain, a fundamental step repeated in each cycle of SPPS.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Solid-phase synthesis vessel
-
Shaker or nitrogen bubbling apparatus
Methodology:
-
Resin Swelling & Washing: Swell the peptide-resin in DMF (approx. 10 mL per gram of resin) for 30 minutes. Drain the solvent and wash the resin three times with DMF to remove any residual reagents from the previous coupling step.
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin.[9] Agitate the slurry for 1-3 minutes at room temperature.[7] Drain the solution.
-
Causality: This initial short treatment removes the bulk of the Fmoc groups. The resulting DBF-piperidine adduct has a strong UV absorbance (around 301 nm), and the drained solution can be collected for UV monitoring to quantify the reaction's progress if desired.[7]
-
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF. Agitate the mixture for 10-15 minutes at room temperature to ensure complete removal of any remaining Fmoc groups.[9]
-
Causality: A second, longer treatment is crucial to drive the reaction to completion, especially for sterically hindered sequences. Using a fresh solution ensures the concentration of piperidine remains high and prevents potential side reactions from an accumulation of DBF.
-
-
Final Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine and the DBF-piperidine adduct.
-
Causality: Residual piperidine is basic and will neutralize the carboxylic acid of the incoming activated amino acid in the next coupling step, preventing amide bond formation. Thorough washing is therefore essential for a high coupling efficiency.
-
Experimental Protocol 2: Quality Control via the Kaiser Test
This protocol is a self-validating checkpoint. The Kaiser (or ninhydrin) test is a rapid colorimetric assay to confirm the presence of a free primary amine after the deprotection step, ensuring the reaction was successful before proceeding.[7]
Materials:
-
A small sample of peptide-resin beads (5-10 mg) after the final wash (Step 4 above)
-
Kaiser Test Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Kaiser Test Reagent B: 80 g phenol in 20 mL ethanol
-
Kaiser Test Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine
-
Small glass test tube and a heat source
Methodology:
-
Place a few resin beads into a clean test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the beads.[7]
-
Heat the tube at 100-120°C for 3-5 minutes.
-
Observe the color:
-
Positive Result (Deprotection Successful): The beads and/or the solution turn a deep blue. This confirms the presence of the desired free primary amine.
-
Negative Result (Deprotection Failed): The beads and solution remain yellow or colorless. This indicates an incomplete reaction or a blocked N-terminus, requiring troubleshooting before proceeding.
-
Caption: A typical workflow for one cycle of solid-phase peptide synthesis.
Conclusion
This compound is a highly valuable, specialized reagent for the synthesis of complex peptides and peptidomimetics. Its rigid pyrrolidine core offers a strategic tool for manipulating peptide conformation, while the Fmoc group allows for its seamless integration into well-established and reliable SPPS workflows. By understanding its fundamental properties and adhering to validated protocols that incorporate essential quality control checkpoints like the Kaiser test, researchers can confidently leverage this building block to advance the frontiers of drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. genscript.com [genscript.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. 3-AMINO-1-N-FMOC-PYRROLIDINE HCL | 811841-92-6 [sigmaaldrich.com]
- 5. peptide.com [peptide.com]
- 6. CN110799520A - Method for synthesizing peptides containing N-substituted amino acids - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. peptide.com [peptide.com]
A Comprehensive Technical Guide to the Solubility of 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride
<
Abstract
This in-depth technical guide provides a comprehensive analysis of the solubility of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, a key building block in contemporary drug discovery and peptide synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the compound's physicochemical properties and its solubility profile in a range of common laboratory solvents. By elucidating the molecular characteristics that govern its solubility, this guide offers a predictive framework for solvent selection and the development of robust experimental protocols. Detailed methodologies for both kinetic and thermodynamic solubility assays are presented, complete with step-by-step instructions and diagrammatic representations of the workflows. The aim is to equip the reader with the necessary expertise to optimize the use of this compound in their research and development endeavors, ensuring both scientific rigor and experimental efficiency.
Introduction: The Pivotal Role of this compound in Medicinal Chemistry
This compound is a chiral pyrrolidine derivative that has garnered significant attention in the field of medicinal chemistry. Its rigid five-membered ring structure serves as a valuable scaffold for the synthesis of novel therapeutic agents, offering a three-dimensional diversity that is often sought after in drug design. The presence of a primary amine and an Fmoc-protected secondary amine provides orthogonal handles for chemical modification, making it a versatile intermediate for the construction of complex molecules, including peptidomimetics and small molecule inhibitors.
The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions.[1] This allows for the sequential addition of amino acids to a growing peptide chain without compromising the integrity of acid-labile side-chain protecting groups.[1] The hydrochloride salt form of the molecule is often employed to enhance its stability and crystallinity. However, the presence of both a bulky, hydrophobic Fmoc group and a polar, charged hydrochloride salt imparts a unique solubility profile that requires careful consideration. A comprehensive understanding of the solubility of this compound is therefore paramount for its effective utilization in synthetic chemistry, purification, and formulation development.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and the nature of the solvent.[2] In the case of this compound, several key features influence its solubility profile:
-
The Pyrrolidine Ring: The pyrrolidine ring itself is a cyclic secondary amine and is soluble in a wide range of polar and non-polar solvents.[3][4]
-
The Fmoc Group: The large, aromatic, and nonpolar Fmoc group significantly contributes to the molecule's hydrophobicity. This moiety favors interactions with nonpolar and polar aprotic solvents. Fmoc-protected amino acids are generally sparingly soluble in water but highly soluble in common organic solvents used in peptide synthesis.
-
The Primary Amino Group and Hydrochloride Salt: The presence of a primary amino group, protonated as a hydrochloride salt, introduces a highly polar and ionic character to the molecule. This feature promotes solubility in polar protic solvents, particularly water, through strong ion-dipole interactions and hydrogen bonding. However, the presence of a common ion (chloride) can sometimes suppress the solubility of hydrochloride salts.[5][6]
The interplay of these opposing structural elements—the hydrophobic Fmoc group and the hydrophilic hydrochloride salt—results in a complex solubility behavior that is highly dependent on the solvent's properties.
Solubility Profile of this compound
Table 1: Predicted and Observed Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale and Observations |
| Polar Protic | Water | Moderately Soluble | The hydrochloride salt enhances aqueous solubility. However, the large Fmoc group limits overall solubility. Fmoc-protected amino acids are generally poorly soluble in aqueous solutions.[7] |
| Methanol | Soluble | Methanol's polarity and hydrogen bonding ability can solvate both the ionic and polar parts of the molecule. | |
| Ethanol | Soluble | Similar to methanol, ethanol is a good solvent for many organic salts. | |
| Polar Aprotic | Dimethylformamide (DMF) | Highly Soluble | DMF is an excellent solvent for Fmoc-protected amino acids and is a standard in solid-phase peptide synthesis.[1][8] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. Many suppliers note the solubility of this compound in DMSO. | |
| Acetonitrile | Moderately Soluble | Acetonitrile is less polar than DMF and DMSO, which may result in slightly lower solubility. | |
| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble to Insoluble | While used in peptide synthesis, DCM is generally a poor solvent for charged species like hydrochloride salts.[8] |
| Diethyl Ether | Insoluble | The high polarity of the hydrochloride salt makes it incompatible with nonpolar ethers. | |
| Hexanes | Insoluble | As a nonpolar hydrocarbon, hexanes will not effectively solvate the polar and ionic portions of the molecule. |
Note: The predicted solubilities should be confirmed empirically for specific applications.
Experimental Determination of Solubility: A Methodological Deep Dive
For critical applications in drug development, precise solubility measurements are essential. Two common types of solubility assays are the kinetic and thermodynamic solubility assays.
Kinetic Solubility Assay
Kinetic solubility is a high-throughput method used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[2][9] It measures the concentration at which a compound precipitates when an organic stock solution is diluted into an aqueous buffer.[10]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM to 0.01 mM).
-
Addition to Aqueous Buffer: Transfer a small aliquot (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4). This results in a final DMSO concentration of 1%.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking.[11]
-
Precipitate Removal: Filter the samples through a filter plate to remove any precipitate.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a UV-Vis spectrophotometer by measuring the absorbance at the compound's λmax. A standard curve of the compound in the assay buffer/DMSO mixture is used for quantification.
Thermodynamic Solubility Assay
Thermodynamic, or equilibrium, solubility is the saturation concentration of a compound in a solvent after an extended incubation period, ensuring that a true equilibrium between the dissolved and solid states has been reached.[12][13] This is considered the "true" solubility of the compound.
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[14]
-
Phase Separation: Allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible filter (e.g., PTFE) is recommended.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.
Conclusion
The solubility of this compound is a critical parameter that influences its application in chemical synthesis and drug development. This guide has provided a detailed examination of the molecular features that dictate its solubility and has offered a predictive framework for its behavior in a variety of common laboratory solvents. The compound is expected to be highly soluble in polar aprotic solvents like DMF and DMSO, moderately soluble in polar protic solvents such as water and alcohols, and poorly soluble in nonpolar solvents. For applications requiring precise solubility data, the detailed experimental protocols for kinetic and thermodynamic solubility assays provided herein offer a robust starting point for empirical determination. By leveraging the information and methodologies presented in this guide, researchers can make informed decisions regarding solvent selection and experimental design, ultimately leading to more efficient and successful research outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. charnwooddiscovery.com [charnwooddiscovery.com]
- 11. enamine.net [enamine.net]
- 12. In-vitro Thermodynamic Solubility [protocols.io]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. evotec.com [evotec.com]
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the chemical stability, optimal storage conditions, and handling procedures for this compound (CAS No. 811841-92-6). Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical principles with practical, field-proven insights to ensure the integrity and reliability of this critical building block in complex synthetic applications.
Compound Overview: A Structural and Functional Perspective
This compound is a bifunctional molecule of significant interest in peptide synthesis and medicinal chemistry.[1][2] It incorporates a pyrrolidine ring, a common scaffold in many biologically active compounds, with a protected amine functionality.[3]
-
The Pyrrolidine Core: This saturated five-membered nitrogen heterocycle provides a rigid, three-dimensional structure that is valuable for exploring pharmacophore space.[3]
-
The Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the primary amine at the 1-position of the pyrrolidine ring.[4][5] Its key advantage is its stability under acidic conditions, allowing for orthogonal deprotection strategies in multi-step syntheses, particularly in Solid-Phase Peptide Synthesis (SPPS).[6][7]
-
The Hydrochloride Salt: The amine at the 3-position is presented as a hydrochloride salt. This serves a dual purpose: it enhances the compound's stability by preventing the free amine from participating in unwanted side reactions and improves its solubility in certain solvents.
To effectively utilize this reagent, a comprehensive understanding of its stability landscape is paramount. The primary liabilities of this molecule stem from the base-sensitivity of the Fmoc group and the hygroscopic nature of the hydrochloride salt.
Caption: Chemical Structure of this compound.
The Chemical Stability Profile
The long-term stability of this compound is influenced by several environmental factors: temperature, humidity, pH (in solution), and light. Degradation typically occurs via two primary pathways: cleavage of the Fmoc group or reactions involving the pyrrolidine ring and its substituents.
Thermal Stability
While generally stable at recommended storage temperatures, elevated temperatures can promote degradation. Thermal decomposition may generate irritating and toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.[8] Some studies have shown that thermal cleavage of the Fmoc group can occur at high temperatures (e.g., 120°C) even in the absence of a base, particularly in polar aprotic solvents like DMSO.[9][10][11]
Recommendation: Long-term storage should be maintained at refrigerated temperatures (2-8°C). Avoid exposure to high heat sources during handling and experimentation.
Hygroscopicity and Moisture Sensitivity
As a hydrochloride salt, the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12][13] This is a critical factor to control for several reasons:
-
Physical Changes: Moisture absorption can lead to physical changes in the material, such as clumping, caking, or forming a gummy paste, which complicates accurate weighing and handling.[12][14]
-
Chemical Degradation: The presence of water can facilitate hydrolytic reactions. More importantly, absorbed water can create a localized environment that may alter the stability of the Fmoc group or other parts of the molecule.
Recommendation: The compound must be stored in a tightly sealed container in a dry, well-ventilated area to minimize exposure to atmospheric moisture.[8][12][14] The use of a desiccator for storage is highly recommended.[13]
pH and Base-Lability of the Fmoc Group
The Fmoc group is the most chemically sensitive moiety of the molecule. It is designed to be stable to acid but readily cleaved under basic conditions.[4][5]
-
Mechanism of Deprotection: The cleavage proceeds via a β-elimination mechanism. A base abstracts the acidic proton on the 9-position of the fluorene ring, leading to the elimination of dibenzofulvene and carbon dioxide, liberating the free amine.[15][16]
-
Incompatible Bases: The Fmoc group is rapidly cleaved by secondary amines like piperidine and morpholine.[16][17] It also has limited stability towards tertiary amines such as triethylamine (TEA) and N,N-diisopropylethylamine (DIEA), with the rate of cleavage depending on the base concentration, solvent, and temperature.[18][19]
Recommendation: Avoid contact with basic substances during storage and handling unless Fmoc deprotection is the intended reaction. Ensure all glassware and solvents are free from basic residues.
Photostability
While specific photostability data for this exact compound is not widely published, the fluorenyl group of the Fmoc moiety is a known chromophore that absorbs UV light.[5] Prolonged exposure to UV or high-intensity light could potentially lead to degradation. Standard laboratory practice dictates that light-sensitive compounds should be protected from light.
Recommendation: Store the container in a dark place or use an amber vial to protect the compound from light exposure.
Summary of Stability under Stress Conditions
The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of its constituent parts.
| Condition | Parameter | Expected Stability | Primary Degradation Pathway |
| Acidic | 0.1 M HCl, 60°C | Stable | The Fmoc group is acid-stable.[4][7] |
| Basic | 20% Piperidine in DMF, RT | Highly Labile | Rapid β-elimination of the Fmoc group.[16][18] |
| Oxidative | 3% H₂O₂, RT | Moderately Stable | Pyrrolidine rings can be susceptible to oxidation, potentially at the nitrogen atom.[20] |
| Thermal | 80°C, Solid State | Potential for Slow Degradation | General thermal decomposition; potential for slow, base-free Fmoc cleavage at higher temperatures.[9] |
| Photolytic | UV/Visible Light | Potentially Unstable | The fluorenyl moiety is a chromophore; photolytic degradation is possible. |
| Humidity | High Relative Humidity (RH) | Unstable (Hygroscopic) | Physical changes (clumping) and potential for hydrolysis.[12][21] |
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is essential to maintain the quality and shelf-life of the reagent.
Long-Term Storage
-
Temperature: Store refrigerated at 2-8°C .
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened.
-
Container: Keep the container tightly closed at all times when not in use.[8]
-
Environment: Store in a dry and well-ventilated place, away from incompatible substances like strong bases and oxidizing agents.[8][22] A desiccator is strongly recommended.[13]
Handling Procedures
-
Environment: Whenever possible, handle the compound in a controlled environment, such as a glove box with low humidity, to minimize moisture absorption.[23]
-
Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.
-
Dispensing: Weigh the required amount of material swiftly and immediately reseal the container tightly.[14]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8] Handle in a chemical fume hood to avoid inhalation of dust.[22]
Caption: Recommended workflow for the proper storage and handling of the compound.
Experimental Protocol: Forced Degradation Study
This protocol outlines a forced degradation study to assess the intrinsic stability of this compound and validate the stability-indicating nature of an analytical method (e.g., HPLC). Such studies are crucial in drug development.[20][24]
Objective: To identify potential degradation products and primary degradation pathways.
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Reagents:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Piperidine
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 ACN/Water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis (Mild): Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Harsher conditions will cause complete Fmoc deprotection.
-
Base-Lability (Fmoc Cleavage): Mix 1 mL of stock solution with 1 mL of a 20% piperidine solution in DMF. Let stand at room temperature for 30 minutes.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation (Solid): Store 10-20 mg of the solid compound in an oven at 80°C for 7 days. After exposure, dissolve in the stock solution solvent to 1 mg/mL.
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples. Dilute all stressed samples to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.
-
Analyze an unstressed control sample alongside the stressed samples.
-
HPLC Conditions (Illustrative):
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: 265 nm (for Fmoc chromophore)
-
Column Temperature: 30°C
-
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation and the relative retention times of any new impurity peaks. This analysis helps to build a comprehensive degradation map for the molecule.
Conclusion
The chemical integrity of this compound is contingent upon meticulous control of its storage and handling environment. The primary vulnerabilities are the base-labile Fmoc group and the compound's hygroscopic nature. By adhering to the recommendations outlined in this guide—specifically, storage at 2-8°C in a tightly sealed container within a desiccator and avoidance of basic contaminants—researchers can ensure the reagent's reliability and performance, thereby safeguarding the integrity of their synthetic outcomes.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. aksci.com [aksci.com]
- 9. chimia.ch [chimia.ch]
- 10. researchgate.net [researchgate.net]
- 11. Thermal cleavage of the fmoc protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 13. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 14. tutorchase.com [tutorchase.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fmoc Protected Amino Acids - Activotec [activotec.com]
- 19. chempep.com [chempep.com]
- 20. benchchem.com [benchchem.com]
- 21. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 22. matrixscientific.com [matrixscientific.com]
- 23. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 24. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
An In-depth Technical Guide to Fmoc-Based Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology.[1] Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1] This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.[1]
Core Principles of Fmoc Chemistry
The utility of the Fmoc group lies in its stability under acidic and neutral conditions, while being readily cleaved by mild bases, most commonly piperidine.[2] This orthogonality is crucial in SPPS, as it allows for the selective deprotection of the N-terminal α-amino group of the growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage to the solid support.[2]
The key structural feature of the Fmoc group is the fluorenyl ring system, which renders the proton on the 9-position of the fluorene moiety acidic.[2] This acidity facilitates a β-elimination reaction in the presence of a base, leading to the cleavage of the carbamate bond and the release of the free amine.[2]
The Solid-Phase Principle: A Foundation of Efficiency
Solid-phase peptide synthesis revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[1] This foundational step allows for the entire synthesis to occur in a single reaction vessel, where reagents and byproducts in the liquid phase can be easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[1] This approach dramatically simplifies the purification of intermediates, enables the use of excess reagents to drive reactions to completion, and is highly conducive to automation.[1]
The choice of resin is critical and depends on the desired C-terminal functionality of the final peptide.[1] For peptides with a C-terminal carboxylic acid, Wang or 2-chlorotrityl chloride resins are commonly used, while Rink amide resin is the standard for producing peptide amides.[1][3][4] Prior to initiating the synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are accessible.[1][5]
The Fmoc Protecting Group: A Base-Labile Guardian
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis, enabling the efficient and reliable assembly of complex peptide chains.[2] Its widespread use in SPPS stems from its unique base-lability, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[2]
Mechanism of Fmoc Protection and Deprotection
Protection of Amino Acids: The Fmoc group is typically introduced onto the α-amino group of an amino acid by reacting it with Fmoc-chloride (Fmoc-Cl) or, more commonly, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions.[2] Fmoc-OSu is often preferred as it minimizes the formation of dipeptide byproducts.[2]
Deprotection of the Fmoc Group: The removal of the Fmoc group is a two-step process initiated by a base, typically a secondary amine like piperidine.[2]
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.[2]
-
β-Elimination: This is followed by a β-elimination that liberates the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[2] The reactive DBF is then scavenged by the excess amine to form a stable adduct.[2]
The deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong UV absorbance.[2][6]
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Cycle: A Step-by-Step Workflow
The synthesis of a peptide using Fmoc-SPPS is a cyclical process, with each cycle adding a single amino acid to the growing peptide chain.[7][8] This cycle is repeated until the desired peptide sequence is assembled.[1]
Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.
Step 1: Fmoc Deprotection
The removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide is the first step in each cycle. This is typically achieved by treating the peptide-resin with a 20% solution of piperidine in DMF.[1]
Detailed Protocol: Fmoc Deprotection
-
Swell the peptide-resin in DMF.
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[1]
Step 2: Amino Acid Coupling
The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid to make it more susceptible to nucleophilic attack by the free amine of the growing peptide chain.[1] A variety of coupling reagents have been developed for this purpose, each with its own advantages and considerations.[1]
Comparison of Common Coupling Reagents
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | >90 | Low |
| DIC/OxymaPure® | Carbodiimide/Additive | 30-120 minutes | >98 | >95 | Very Low |
Note: Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.[9]
Detailed Protocol: Amino Acid Coupling (using HATU)
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) in DMF.
-
Add HATU (3-5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) to the amino acid solution.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 30-60 minutes at room temperature.
-
Drain the coupling solution and wash the resin thoroughly with DMF.
Step 3: Final Cleavage and Deprotection
After the final amino acid has been coupled and its N-terminal Fmoc group has been removed, the peptide is cleaved from the solid support, and the side-chain protecting groups are simultaneously removed.[2] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA), in the presence of scavengers to prevent side reactions.[10]
Common Cleavage Cocktails
The composition of the cleavage cocktail depends on the amino acid composition of the peptide.
| Scavenger | Purpose | Target Residues |
| Water | Proton source, suppresses aspartimide formation | General |
| Triisopropylsilane (TIS) | Reduces oxidized methionine, scavenges carbocations | Trp, Met, Cys |
| 1,2-Ethanedithiol (EDT) | Scavenges carbocations, prevents re-attachment of Trp | Trp, Met, Cys |
| Phenol | Protects Tyr and Trp residues | Tyr, Trp |
A common general-purpose cleavage cocktail is TFA/TIS/H₂O (95:2.5:2.5) .[10]
Detailed Protocol: Cleavage and Deprotection
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the appropriate cleavage cocktail to the peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers and byproducts.
-
Dry the purified peptide under vacuum.
Troubleshooting and Critical Considerations
While Fmoc-SPPS is a robust methodology, several challenges can arise. Understanding and mitigating these potential issues is crucial for successful peptide synthesis.
Incomplete Coupling and Deprotection
Incomplete reactions are a common source of impurities, leading to the formation of deletion sequences.[5] Monitoring the completeness of each step is essential.
-
Kaiser Test: A qualitative colorimetric test to detect free primary amines. A positive result (blue color) after deprotection indicates successful Fmoc removal. A negative result (yellow) after coupling suggests the reaction has gone to completion.[11]
-
UV-Vis Monitoring: The release of the DBF-piperidine adduct during deprotection can be quantified by UV absorbance at around 301 nm to monitor the reaction progress.[11]
Racemization
The chiral integrity of the amino acids must be maintained throughout the synthesis. Racemization can occur during the activation step, particularly for certain amino acids like histidine and cysteine.[9] The choice of coupling reagent and the addition of additives like HOBt or OxymaPure can suppress racemization.[9][12]
Aggregation
During the synthesis of long or hydrophobic peptides, the growing peptide chain can aggregate on the resin, leading to incomplete reactions. This can be mitigated by:
-
Performing the synthesis at an elevated temperature.[11]
-
Incorporating backbone-protecting groups.[14]
-
Using alternative solvents like N-methyl-2-pyrrolidone (NMP).[13]
Side Reactions
Certain amino acid residues are prone to specific side reactions. For example, aspartic acid can form an aspartimide, and diketopiperazine formation can occur at the dipeptide stage.[14][15] Careful selection of protecting groups and reaction conditions can minimize these side reactions.
Conclusion
Fmoc-based solid-phase peptide synthesis is a powerful and versatile technique that has become indispensable in chemical biology, drug discovery, and materials science. A thorough understanding of the underlying chemical principles, meticulous execution of the experimental protocols, and an awareness of potential challenges are paramount to achieving the successful synthesis of high-purity peptides. This guide provides a solid foundation for both novice and experienced researchers to navigate the intricacies of Fmoc-SPPS and harness its full potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chempep.com [chempep.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. biotage.com [biotage.com]
- 14. chempep.com [chempep.com]
- 15. researchgate.net [researchgate.net]
overview of constrained peptides in therapeutic research
An In-Depth Technical Guide to Constrained Peptides in Therapeutic Research
Authored by a Senior Application Scientist
Abstract
Peptides represent a compelling therapeutic modality, occupying the chemical space between small molecules and large biologics. However, the clinical translation of linear peptides has been historically hindered by their inherent conformational flexibility and susceptibility to proteolytic degradation.[1] Constrained peptides have emerged as a powerful solution, surmounting these limitations by introducing covalent modifications that lock the peptide into a stable, biologically active conformation. This guide provides a comprehensive technical overview of the core principles, design strategies, experimental workflows, and therapeutic applications of constrained peptides. It is intended for researchers, scientists, and drug development professionals seeking to leverage this transformative technology to address challenging therapeutic targets, particularly "undruggable" protein-protein interactions (PPIs).[1][2][3]
The Rationale for Constraint: Engineering Superior Therapeutic Properties
The fundamental advantage of a constrained peptide lies in its pre-organized structure, which mimics the conformation it adopts when bound to its biological target.[4] This structural rigidity directly translates into a cascade of improved therapeutic properties compared to their linear counterparts.
Overcoming Inherent Liabilities
Linear peptides in solution exist as an ensemble of rapidly interconverting conformers. This creates two primary obstacles:
-
The Entropic Penalty: For a flexible peptide to bind its target, it must adopt a single, specific conformation. This transition from a disordered state to an ordered one is entropically unfavorable, resulting in a lower binding affinity.[5]
-
Proteolytic Instability: Proteases, the enzymes responsible for peptide degradation, typically recognize and cleave peptides in an extended, linear conformation.[5][6] The inherent flexibility of linear peptides makes them prime substrates for these enzymes, leading to short in vivo half-lives.[2][7]
By introducing a structural constraint, we "pay" the entropic cost of binding upfront during synthesis. The peptide is locked into a shape that is not only optimized for target recognition but is also a poor substrate for proteases.[6]
Comparative Properties: Linear vs. Constrained Peptides
The decision to constrain a peptide is a critical experimental choice aimed at enhancing its drug-like characteristics. The table below summarizes the causal relationships between structural constraint and therapeutic potential.
| Property | Linear Peptides | Constrained Peptides | Rationale for Improvement |
| Binding Affinity | Lower to Moderate | Higher | The pre-organized bioactive conformation reduces the entropic penalty of binding. |
| Target Selectivity | Variable | Higher | A rigid structure is less likely to adopt conformations that enable off-target binding.[5] |
| Proteolytic Stability | Low | High | The constrained structure is not readily recognized by proteases, significantly increasing plasma half-life.[2][6] |
| Cell Permeability | Generally Low | Can be Enhanced | Certain constraints can mask polar groups and favor conformations amenable to membrane crossing.[2][3] |
| "Druggability" | Limited to Extracellular Targets | Can Target Intracellular PPIs | Enhanced stability and potential for cell permeability open up a wider range of targets.[2][3] |
A Survey of Constraining Strategies
The method used to constrain a peptide is a critical design choice that dictates its final three-dimensional structure and properties. The selection of a specific strategy depends on the desired secondary structure (e.g., α-helix, β-turn), the chemical nature of the amino acid side chains, and the overall therapeutic goal.
Macrocyclization Techniques
Cyclization is the most common strategy, creating a ring structure within the peptide. This can be achieved through various covalent linkages.
-
Head-to-Tail (Backbone) Cyclization: Forms a standard amide bond between the N-terminal amine and the C-terminal carboxylic acid.[8][9][10] This approach is highly effective at reducing susceptibility to exopeptidases.
-
Sidechain-to-Sidechain Cyclization: Involves linking the side chains of two amino acids within the sequence. Common methods include:
-
Lactam Bridge: An amide bond formed between the side chains of an acidic residue (Asp or Glu) and a basic residue (Lys, Orn, Dab, or Dap).[9]
-
Disulfide Bridge: A covalent bond formed by the oxidation of two cysteine thiol groups. While common, these bonds can be susceptible to reduction in vivo.[9][10]
-
Thioether Bridge: A stable, non-reducible bond formed, for example, between a cysteine thiol and a chloroacetylated N-terminus.[9][10]
-
-
Terminus-to-Sidechain Cyclization: A hybrid approach linking the N- or C-terminus to an amino acid side chain.[9]
Peptide Stapling
Peptide stapling is a specialized form of sidechain-to-sidechain cyclization designed specifically to stabilize α-helical secondary structures.[4][9] This is particularly valuable for inhibiting PPIs that are mediated by one protein partner presenting a helical domain to the other. The most common method is hydrocarbon stapling , which involves incorporating two non-natural, olefin-bearing amino acids at specific positions (e.g., i and i+4 or i and i+7) and forming a covalent hydrocarbon linker via ring-closing metathesis.[2][6] This staple acts as a structural brace, preventing the helix from unfolding.
Scaffold-Based Constraints
In this approach, a linear peptide is cyclized by tethering two or more of its side chains to a separate molecular scaffold. The CLIPS™ (Chemical Linkage of Peptides onto Scaffolds) technology, for example, often uses scaffolds with multiple electrophilic sites (like bromomethyl groups) that react with nucleophilic side chains (like cysteine thiols) to form stable thioether bonds, creating mono- or bicyclic structures.[5][11]
The Drug Discovery and Development Workflow
Developing a constrained peptide therapeutic is a systematic process that integrates computational design, chemical synthesis, and rigorous biophysical and functional validation. Each step is designed to be a self-validating system, ensuring that only candidates with the highest potential advance.
Step 1: Hit Identification (Library Screening)
For novel targets, the discovery process often begins by screening vast libraries of peptides to find initial "hits." The causality here is simple: by exploring a massive sequence space, we increase the probability of identifying a peptide with at least weak affinity for the target.
-
Genetically Encoded Libraries: Techniques like Phage Display are powerful for this purpose.[12][13] A library of bacteriophages is created where each phage expresses a unique peptide sequence on its coat protein, while also containing the DNA that codes for it.[14] The library is incubated with the immobilized target protein; non-binders are washed away, and binders are eluted and amplified. This iterative process, called biopanning, enriches for high-affinity sequences.[13][14]
Step 2: Synthesis and Cyclization
Once a lead sequence is identified, it must be synthesized chemically. Solid-Phase Peptide Synthesis (SPPS) is the workhorse technology for this.
This protocol describes a self-validating system for producing a backbone-cyclized peptide.
-
Resin Selection & First Amino Acid Loading:
-
Causality: To achieve head-to-tail cyclization, the peptide must be anchored to the resin via an amino acid side chain. This leaves the C-terminus free to react with the N-terminus.
-
Action: Choose a resin pre-loaded with an Fmoc-protected amino acid that has an orthogonal side-chain protecting group suitable for resin linkage (e.g., Fmoc-Asp(O-2-PhiPr)-Wang resin).
-
-
Linear Peptide Assembly:
-
Action: Perform standard Fmoc-SPPS cycles. Each cycle consists of:
-
(a) Deprotection: Removal of the N-terminal Fmoc group with 20% piperidine in DMF.
-
(b) Coupling: Addition of the next Fmoc-protected amino acid activated with a coupling reagent (e.g., HBTU/DIPEA).
-
(c) Washing: Thorough washing with DMF and DCM.
-
-
Validation: Monitor coupling efficiency after each step using a qualitative test (e.g., Kaiser test). A successful coupling (negative test) validates the integrity of the growing chain.
-
-
Selective Side-Chain Deprotection:
-
Causality: Before the final N-terminal Fmoc group is removed, the C-terminal carboxylic acid must be liberated from its protecting group to prepare it for cyclization.
-
Action: For an ester-based linkage, treat the resin with a mild acid cocktail that cleaves the side-chain ester but leaves other protecting groups intact (e.g., 1% TFA in DCM).
-
-
On-Resin Cyclization:
-
Action: Remove the final N-terminal Fmoc group. Add a coupling reagent (e.g., PyBOP) under high-dilution conditions.
-
Causality: High dilution is critical to favor the intramolecular cyclization reaction over intermolecular dimerization or polymerization. The pseudo-dilution effect of the solid support aids this but is not always sufficient.[15]
-
-
Cleavage and Global Deprotection:
-
Action: Treat the resin with a strong acid cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove all remaining side-chain protecting groups.
-
-
Purification and Characterization:
-
Action: Purify the crude peptide using reverse-phase HPLC.
-
Validation: Confirm the identity and purity of the final product using LC-MS to verify the correct molecular weight.
-
Step 3: Biophysical and Functional Validation
The synthesized peptide must be rigorously tested to validate its designed properties.
-
Ligand Immobilization: Covalently attach the target protein (ligand) to the surface of an SPR sensor chip.
-
Analyte Injection: Flow solutions of the constrained peptide (analyte) at various concentrations across the chip surface.
-
Data Acquisition: Measure the change in the refractive index at the surface as the peptide binds to and dissociates from the protein. This change is proportional to the mass on the surface and is reported in Response Units (RU).
-
Kinetic Analysis: Fit the association and dissociation curves to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ). A low Kᴅ value signifies high affinity.
-
Incubation: Incubate the constrained peptide at a known concentration in human plasma or with a specific protease (e.g., trypsin) at 37°C.
-
Time-Course Sampling: Remove aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Quenching: Immediately stop the enzymatic degradation in each aliquot by adding a quenching solution (e.g., strong acid or organic solvent).
-
Quantification: Analyze the samples by LC-MS to measure the percentage of intact peptide remaining at each time point.
-
Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂). A longer half-life indicates greater stability.[7]
Therapeutic Applications and Clinical Landscape
Constrained peptides are making significant inroads in therapeutic areas that have been challenging for small molecules and antibodies. Their ability to disrupt large, flat PPI surfaces is a key advantage.[2]
| Therapeutic Area | Target / Mechanism | Example Compound(s) | Rationale for Constraint |
| Oncology | Inhibit PPIs crucial for cancer cell growth, such as p53-MDM2.[2] | ATSP-7041 | A stapled peptide designed to stabilize the α-helical conformation of p53, enabling it to bind MDM2 and disrupt the inhibitory interaction. |
| Infectious Diseases | Block viral entry by mimicking host receptor binding sites.[2] | SARS-CoV-2 Spike Protein Binders | Cyclic peptides identified via mRNA display show high affinity for the receptor-binding domain (RBD), preventing interaction with the host ACE2 receptor. |
| Autoimmune Diseases | Modulate aberrant immune responses. | Myelin Basic Protein (MBP) Mimetics | A constrained peptide mimicking a region of MBP can modulate the autoimmune response in models of multiple sclerosis. |
| Metabolic Diseases | Agonize or antagonize metabolic hormone receptors. | GLP-1R Agonists | Cyclization can improve the stability and duration of action of peptides targeting receptors like the GLP-1 receptor for diabetes. |
Future Directions: The Next Generation of Peptide Therapeutics
The field of constrained peptides is dynamic, with continuous innovation aimed at overcoming remaining challenges, primarily oral bioavailability and efficient delivery to intracellular targets.[3][16]
-
Novel Chemistries: Researchers are exploring new methods for cyclization and stapling that are more efficient, offer greater structural diversity, and can be performed under milder conditions.[4][11]
-
Cell Permeability: A major focus is the rational design of "chameleonic" peptides that can alter their conformation to cross the cell membrane, often by incorporating N-methylated amino acids or specific structural motifs.[16][19]
-
Peptide-Drug Conjugates (PDCs): Leveraging the high target specificity of constrained peptides, PDCs are being developed to deliver cytotoxic small-molecule payloads directly to diseased cells, mirroring the strategy of antibody-drug conjugates (ADCs) but with a smaller, potentially more penetrant delivery vehicle.[16]
Constrained peptides are no longer a niche academic curiosity but a validated and rapidly expanding therapeutic modality. By combining the specificity of biologics with the synthetic tractability of small molecules, they are uniquely positioned to unlock a new era of precision medicine, targeting the complex molecular interactions that drive human disease.[2][3]
References
- 1. Constrained Peptides in Drug Discovery and Development [jstage.jst.go.jp]
- 2. insightaceanalytic.com [insightaceanalytic.com]
- 3. Constrained Peptides and Macrocyclics - Discovery On Target [discoveryontarget.com]
- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]
- 5. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Structural Advances in Constrained Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cyclic Peptide Synthesis Guide: SPPS, Solution-Phase & Enzymatic Cyclization Techniques - Creative Peptides [creative-peptides.com]
- 9. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. Peptide Cyclisation Methods | AltaBioscience [altabioscience.com]
- 11. Synthesis of Constrained Tetracyclic Peptides by Consecutive CEPS, CLIPS, and Oxime Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetically Encoded Libraries of Constrained Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-biolabs.com [creative-biolabs.com]
- 14. neb.com [neb.com]
- 15. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 19. Development of small membrane-permeable cyclic peptides for challenging targets - American Chemical Society [acs.digitellinc.com]
Methodological & Application
Fmoc deprotection conditions for 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
Application Note & Protocol Guide
Topic: Fmoc Deprotection Conditions for 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Fmoc Protection in Modern Synthesis
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of contemporary organic and peptide chemistry, particularly in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its prevalence is due to its unique base-lability, which provides an orthogonal protection strategy to the acid-labile groups (like Boc and Trityl) often used for side-chain protection.[3][4] This orthogonality is critical, as it permits the selective deprotection of the N-terminal amine for chain elongation while keeping other sensitive functionalities intact.[2]
This compound is a valuable building block, incorporating a constrained cyclic diamine scaffold present in numerous pharmacologically active compounds. The successful removal of its Fmoc group is a critical step in harnessing its synthetic potential. This guide provides a detailed examination of the underlying mechanism, standard and alternative protocols, and in-depth analytical verification methods for the deprotection of this specific substrate.
The Deprotection Mechanism: A Base-Catalyzed β-Elimination
The removal of the Fmoc group is not a simple hydrolysis but a clever application of physical organic principles. The process is a base-catalyzed β-elimination reaction (E1cB mechanism).[5][6]
-
Proton Abstraction: The reaction is initiated when a base, typically a secondary amine like piperidine, abstracts the relatively acidic proton at the C9 position of the fluorene ring system.[3][5] The electron-withdrawing nature of the fluorene system significantly increases the acidity of this proton (pKa ~23 in DMSO), making it susceptible to removal by a moderately strong base.[4]
-
Formation of Dibenzofulvene (DBF): This proton abstraction generates a stabilized carbanion. This intermediate is unstable and rapidly undergoes elimination, breaking the C-O bond. This step releases the free amine of the pyrrolidine, carbon dioxide, and a highly reactive electrophile known as dibenzofulvene (DBF).[3][5]
-
DBF Scavenging: The liberated DBF is a potent Michael acceptor and would readily react with the newly deprotected amine, causing irreversible chain termination. To prevent this, the deprotection is performed using a large excess of the amine base (e.g., piperidine), which acts as a scavenger, trapping the DBF to form a stable, unreactive adduct.[5][6][7]
Key Experimental Considerations for this compound
Substrate Form: The starting material is a hydrochloride salt . This is a critical detail often overlooked. The protonated amine on the pyrrolidine ring must be neutralized before the Fmoc-protected amine can be deprotected. Therefore, at least one equivalent of the base is consumed in an initial acid-base reaction before it can initiate the deprotection mechanism. Protocols should account for this by using a sufficient excess of the basic reagent.
Solvent Choice: The reaction is typically performed in polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). These solvents effectively solvate the reactants and intermediates, facilitating a rapid reaction.[5]
Comparative Analysis of Deprotection Reagents
While 20% piperidine in DMF is the gold standard, several alternatives exist, each with specific advantages and disadvantages. The choice of reagent can be critical for optimizing yield, purity, and process safety.
| Reagent Cocktail | Concentration | Advantages | Disadvantages |
| Piperidine/DMF | 20-30% (v/v) | Gold standard, highly effective, well-characterized kinetics.[5][8] | Piperidine is a controlled substance in some jurisdictions and has moderate toxicity.[7] Can sometimes be slow for sterically hindered amines. |
| Piperazine/DBU/DMF | 2-5% Piperazine, 2% DBU | Faster than piperidine, uses less restricted amines.[9][10] A safer and effective alternative.[10] | DBU is a strong, non-nucleophilic base; careful control is needed to avoid side reactions. |
| Pyrrolidine/DMF | 20% (v/v) | Highly efficient, especially in less polar solvent systems.[6][11] | Can increase the rate of side reactions like aspartimide formation in susceptible peptide sequences.[11] |
| 4-Methylpiperidine/DMF | 20-30% (v/v) | Behaves similarly to piperidine but is not as widely regulated.[7][12] | May have slightly different kinetics that require optimization.[13] |
Detailed Experimental Protocols
Protocol 1: Standard Deprotection with 20% Piperidine in DMF
This protocol is the most common and reliable method for routine Fmoc deprotection.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Piperidine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
Procedure:
-
Reagent Preparation: In a fume hood, prepare a 20% (v/v) solution of piperidine in anhydrous DMF. For example, add 10 mL of piperidine to 40 mL of DMF.
-
Reaction Setup: Dissolve this compound (1.0 eq) in the 20% piperidine/DMF solution (using approximately 10-20 mL per gram of substrate).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid. Monitor its progress after 15-30 minutes. For more sterically hindered substrates or solid-phase synthesis, a two-step treatment (e.g., 2 minutes followed by a fresh solution for 15-20 minutes) is common.[14]
-
Workup - Solvent Removal: Once the reaction is complete (as determined by TLC or HPLC), concentrate the reaction mixture under reduced pressure to remove the bulk of the DMF and piperidine.
-
Workup - Extraction:
-
Dissolve the residue in DCM.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove the DBF-piperidine adduct and any remaining acidic species.
-
Wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-aminopyrrolidine product. Further purification can be achieved by column chromatography or crystallization if necessary.
Protocol 2: In-Process Monitoring by UV-Vis Spectrophotometry
This method provides a quantitative measure of Fmoc group removal by measuring the absorbance of the DBF-piperidine adduct.[3]
Procedure:
-
Sampling: At a designated time point, carefully withdraw a small, accurately measured aliquot (e.g., 100 µL) from the reaction mixture.
-
Dilution: Dilute the aliquot with a known volume of DMF to bring the absorbance into the linear range of the spectrophotometer (typically an absorbance value < 1.5). A high dilution factor will be necessary.
-
Measurement: Measure the absorbance of the diluted solution at the λ_max of the DBF-piperidine adduct, which is approximately 301 nm.[3] Use pure DMF as the blank.
-
Calculation: Use the Beer-Lambert law (A = εcl) to determine the concentration of the adduct.
-
A = Measured Absorbance
-
ε = Molar extinction coefficient of the DBF-piperidine adduct (~7800 M⁻¹cm⁻¹)[3]
-
c = Concentration (mol/L)
-
l = Path length of the cuvette (typically 1 cm)
-
-
Calculate the total moles of cleaved Fmoc by accounting for the dilution factor and the total reaction volume. This can be compared to the initial moles of the starting material to determine the reaction's percentage completion.
Workflow and Verification
A robust workflow includes deprotection, workup, and analytical confirmation.
Verification of Success:
-
Kaiser Test: A qualitative and highly sensitive method to detect the presence of the free primary amine after deprotection. A positive test (a deep blue color) confirms successful Fmoc removal.[3]
-
Chromatography (TLC/HPLC): The most straightforward method to monitor the reaction's progress by observing the disappearance of the starting material spot/peak and the appearance of a new, more polar product spot/peak.
-
Mass Spectrometry (MS): Confirms the identity of the final product by matching the observed molecular weight to the expected value for 3-aminopyrrolidine.
-
NMR Spectroscopy: Provides structural confirmation of the deprotected product.
Troubleshooting
-
Incomplete Deprotection:
-
Cause: Insufficient reaction time; insufficient base (especially with the HCl salt); steric hindrance.
-
Solution: Extend the reaction time; add more deprotection solution; consider a stronger base system like DBU/piperazine.[10]
-
-
Side Product Formation:
-
Cause: Reaction with DBF due to insufficient scavenging; degradation of sensitive functionalities.
-
Solution: Ensure a large excess of the scavenger amine is present; run the reaction at room temperature or below.
-
Safety Precautions
-
Piperidine: Is flammable, toxic, and corrosive. Handle exclusively in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF/NMP: Are reproductive toxins. Avoid inhalation and skin contact.
-
DBU: Is a strong base. Avoid contact with skin and eyes.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
- 1. genscript.com [genscript.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
Application Notes & Protocols: Synthesis of Bioactive Peptides Containing 3-Amino-1-N-Fmoc-pyrrolidine
Introduction
The incorporation of non-natural or modified amino acids into peptide sequences is a cornerstone of modern drug discovery and development. These modifications are pivotal for enhancing therapeutic profiles by improving metabolic stability, increasing receptor affinity, modulating solubility, and constraining peptide conformation to favor a bioactive state. The pyrrolidine ring, a five-membered nitrogen heterocycle, is a particularly valuable scaffold in medicinal chemistry.[1][[“]] Its rigid, non-planar structure can introduce significant conformational constraints into a peptide backbone, which is crucial for mimicking or stabilizing specific secondary structures like β-turns.[1][3]
This application note provides a detailed guide for the synthesis of bioactive peptides incorporating 3-Amino-1-N-Fmoc-pyrrolidine , a versatile building block for introducing a constrained diamine moiety.[4] We will delve into the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), provide step-by-step protocols for synthesis and purification, and discuss critical considerations for characterization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals aiming to leverage this unique building block to create novel peptide therapeutics.
The Role of the Pyrrolidine Scaffold in Peptide Design
The pyrrolidine scaffold offers several distinct advantages in peptide design:
-
Conformational Rigidity: The saturated, cyclic nature of the pyrrolidine ring restricts the rotational freedom of the peptide backbone, helping to lock the peptide into a specific, often more bioactive, conformation.[1]
-
Increased 3D Coverage: The non-planar, puckered structure of the ring allows for a more effective exploration of three-dimensional pharmacophore space compared to flat, aromatic systems.[3]
-
Improved Pharmacokinetics: The incorporation of such scaffolds can enhance aqueous solubility and, in some cases, improve metabolic stability by protecting adjacent peptide bonds from enzymatic degradation.
-
Stereochemical Diversity: The chiral centers on the pyrrolidine ring allow for the synthesis of various stereoisomers, each potentially having a unique biological profile and binding mode.[1][3]
The use of 3-Amino-1-N-Fmoc-pyrrolidine allows for the extension of the peptide chain from the 3-amino position, while the ring nitrogen can be functionalized post-synthesis or serve as a hydrogen bond acceptor/donor, adding another layer of chemical diversity.
Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)
Fmoc-SPPS is the preferred method for peptide synthesis, prized for its use of milder cleavage conditions compared to the Boc/tBu strategy.[5][6] The process involves the stepwise addition of Nα-Fmoc protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support (resin).[7]
The fundamental cycle of SPPS consists of three main stages:
-
Nα-Fmoc Deprotection: The temporary Fmoc protecting group is removed from the N-terminus of the resin-bound peptide using a weak organic base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF).[5][8] This exposes a free amine for the next coupling step.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU, HATU) and added to the resin. The activated carboxyl group reacts with the free amine on the peptide chain to form a new peptide bond.
-
Washing: Following deprotection and coupling, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring high purity in the subsequent step.[7]
This cycle is repeated until the desired peptide sequence is assembled.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. consensus.app [consensus.app]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. chempep.com [chempep.com]
Application Notes and Protocols: Strategic Incorporation of 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride for the Rational Design of Peptide Turns
Abstract
Secondary structures, particularly β-turns, are critical determinants of peptide and protein function, mediating molecular recognition, stability, and biological activity. The ability to synthetically induce these turns is a cornerstone of modern peptidomimetic design and drug discovery. This guide provides a comprehensive overview and detailed protocols for the incorporation of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, a constrained diamine scaffold, to engineer stable β-turn motifs within synthetic peptides. We will explore the underlying principles of turn induction, strategic considerations for synthesis, and step-by-step methodologies for solid-phase peptide synthesis (SPPS), cleavage, and characterization.
Introduction: The Central Role of Peptide Turns
In the landscape of protein architecture, β-turns are the most common type of non-repetitive secondary structure, responsible for reversing the direction of the polypeptide chain.[1] This directional change is fundamental to creating compact, globular protein structures and is often located on the protein surface, forming key epitopes for protein-protein interactions (PPIs).[1] However, natural peptides often suffer from poor metabolic stability and low bioavailability, limiting their therapeutic potential.
The field of peptidomimetics seeks to overcome these limitations by designing molecules that mimic the structure and function of natural peptides but with improved drug-like properties.[2][3] A powerful strategy in this domain is the replacement of the flexible dipeptide unit at the core of a turn with a rigid, non-peptidic scaffold.[2][4] The pyrrolidine ring has emerged as a premier scaffold for this purpose.[5][6] Its five-membered, non-planar structure provides a stereochemically defined framework that can effectively constrain the peptide backbone, pre-organizing it into a turn conformation.[7][8] this compound is a commercially available building block designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis (SPPS) workflows to achieve this goal.
Scientific Principle: How Pyrrolidine Scaffolds Induce β-Turns
A canonical β-turn is defined by four amino acid residues, denoted i, i+1, i+2, and i+3, stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+3. The central residues, i+1 and i+2, dictate the geometry and type of the turn (e.g., Type I, II, I', II').[1]
The incorporation of a 3-aminopyrrolidine scaffold replaces the entire dipeptide unit of the i+1 and i+2 residues. The fixed distance and dihedral angles between the 3-amino group (which connects to the C-terminus of residue i) and the ring nitrogen (which connects to the N-terminus of residue i+3) effectively lock the peptide chain into a reverse-turn geometry.
References
- 1. Peptidomimetics of Beta-Turn Motifs Library [chemdiv.com]
- 2. Synthesis of a versatile peptidomimetic scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrrolinne-pyrrolidine Oligomers As Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Constrained Peptidomimetics Using 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
Introduction: The Imperative for Conformational Constraint in Peptide Drug Discovery
Peptides have emerged as highly selective and potent therapeutic agents, capable of modulating biological processes with remarkable specificity.[1] However, their clinical utility is often hampered by inherent limitations such as susceptibility to proteolytic degradation and a lack of defined three-dimensional structure in solution, which can lead to reduced binding affinity for their biological targets.[2] To overcome these hurdles, the field of medicinal chemistry has increasingly turned to the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced pharmacological properties.[3][4]
A key strategy in the development of robust peptidomimetics is the introduction of conformational constraints. By locking the peptide backbone into a specific, bioactive conformation, it is possible to significantly improve metabolic stability, receptor selectivity, and bioavailability.[5] The pyrrolidine scaffold has been identified as a "privileged structure" in medicinal chemistry, offering a versatile and effective means to introduce rigidity into a peptide sequence.[6][7] Its five-membered ring structure provides a defined three-dimensional geometry that can mimic beta-turns and other secondary structures crucial for molecular recognition.[8][9]
This application note provides a comprehensive guide to the use of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride , a key building block for the synthesis of constrained peptidomimetics via Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its application, provide detailed, field-proven protocols for its incorporation into peptide chains, and discuss critical considerations for successful synthesis, purification, and characterization.
The Strategic Advantage of this compound
This compound is a bifunctional building block designed for seamless integration into standard Fmoc SPPS workflows.[10] The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the pyrrolidine nitrogen allows for its use in the same manner as standard Fmoc-protected amino acids, while the free primary amine at the 3-position serves as the point of attachment for the growing peptide chain. The hydrochloride salt form enhances the stability and handling of the compound.
The incorporation of this pyrrolidine moiety into a peptide backbone imparts a significant conformational constraint, effectively reducing the entropic penalty upon binding to its target and often leading to a substantial increase in binding affinity and biological activity.
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 811841-92-6 | |
| Molecular Formula | C₁₉H₂₀N₂O₂·HCl | |
| Molecular Weight | 344.84 g/mol | |
| Appearance | White to yellow solid | |
| Purity | ≥97% | |
| Storage | 2-8 °C |
Handling and Safety Precautions: this compound is classified as a warning-level hazardous substance, with H-statements indicating it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety information.
Experimental Protocols
The following protocols are designed for manual Fmoc-based solid-phase peptide synthesis. They can be adapted for use on automated peptide synthesizers with appropriate modifications to the programming.
Protocol 1: Resin Preparation and Swelling
The choice of resin is dictated by the desired C-terminal functionality of the final peptide. For a C-terminal amide, a Rink Amide resin is recommended, while a Wang or 2-chlorotrityl resin is suitable for a C-terminal carboxylic acid.[10]
-
Resin Weighing: Weigh the appropriate amount of resin (typically 100-200 mesh for manual synthesis) into a fritted reaction vessel.
-
Swelling: Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.
-
Solvent Removal: Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, liberating a free amine for the subsequent coupling reaction.
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes. The progress of the deprotection can be monitored by UV spectroscopy of the filtrate, observing the release of the Fmoc-piperidine adduct.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
Protocol 3: Incorporation of this compound
This protocol details the critical step of coupling the pyrrolidine building block onto the growing peptide chain. Due to the potential for steric hindrance from the pyrrolidine ring, the use of a high-efficiency coupling reagent is strongly recommended.
Reagent Preparation:
-
Amino Acid Solution: Dissolve this compound (3 equivalents relative to resin loading) in a minimal amount of DMF.
-
Coupling Reagent Solution: In a separate vial, dissolve a suitable coupling reagent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 equivalents) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) (3 equivalents) in DMF.
-
Base: N,N-Diisopropylethylamine (DIPEA) (6 equivalents).
Coupling Procedure:
-
Pre-activation: Add the DIPEA to the amino acid solution, followed by the coupling reagent solution. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature.
-
Reaction Monitoring: The coupling reaction should be allowed to proceed for at least 2 hours. To ensure complete coupling, a small sample of the resin can be taken for a Kaiser test. A negative Kaiser test (beads remain colorless) indicates the absence of free primary amines and a complete reaction.
-
Double Coupling (if necessary): If the Kaiser test is positive, drain the reaction solution, wash the resin with DMF, and repeat the coupling procedure with a fresh solution of activated this compound.
-
Washing: Once the coupling is complete (negative Kaiser test), thoroughly wash the resin with DMF (3-5 times) followed by dichloromethane (DCM) (3 times) to prepare for the next cycle of deprotection and coupling.
Causality Behind Experimental Choices:
-
Equivalents: Using a 3-fold excess of the amino acid and coupling reagents helps to drive the reaction to completion, especially when dealing with a potentially sterically hindered building block.
-
Coupling Reagents: HATU and HOAt are recommended due to their high coupling efficiency and ability to suppress racemization, which is particularly important when incorporating non-standard amino acids.
-
Pre-activation: This step ensures the formation of the highly reactive O-acylisourea intermediate, which readily reacts with the free amine on the resin.
-
Double Coupling: The secondary amine nature of the pyrrolidine nitrogen can sometimes lead to slower reaction kinetics. Double coupling is a common and effective strategy to ensure high coupling efficiency in such cases.
Protocol 4: Peptide Chain Elongation
Repeat the deprotection (Protocol 2) and coupling (using standard Fmoc-amino acids) steps sequentially to assemble the desired peptide sequence.
Protocol 5: Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the solid support and removes any side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the resin thoroughly with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[8] Caution: TFA is highly corrosive and should be handled with extreme care in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the peptide suspension to pellet the crude product. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key chemical transformations and the overall workflow of the synthesis process.
Caption: Mechanism of Fmoc deprotection using piperidine.
Caption: Coupling of the activated pyrrolidine building block.
Caption: Overall workflow for the solid-phase synthesis.
Conclusion and Future Perspectives
The use of this compound offers a powerful and straightforward strategy for the rational design and synthesis of conformationally constrained peptidomimetics. The protocols outlined in this application note provide a robust framework for the successful incorporation of this valuable building block into peptide sequences using standard Fmoc SPPS. The resulting peptidomimetics, with their enhanced structural rigidity, are poised to exhibit improved pharmacological profiles, making them promising candidates for further development as novel therapeutics. Future work in this area will likely focus on the synthesis of diverse libraries of pyrrolidine-containing peptidomimetics to explore a wide range of biological targets and further elucidate the structure-activity relationships of these constrained molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptidomimetics: Fmoc Solid-Phase Pseudopeptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rucforsk.ruc.dk [rucforsk.ruc.dk]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. peptide.com [peptide.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Application Notes & Protocols: Leveraging 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride for the Strategic Development of Potent Enzyme Inhibitors
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, celebrated for its conformational rigidity and its presence in a multitude of FDA-approved drugs.[1] This five-membered nitrogen heterocycle provides a three-dimensional framework that is instrumental in orienting pharmacophoric groups for optimal interaction with biological targets.[1][2] This guide focuses on a key chiral building block, 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, detailing its strategic application in the synthesis of enzyme inhibitors. We will explore the rationale behind its use, provide validated, step-by-step protocols for its incorporation into inhibitor scaffolds, and present a case study on its application in the development of Dipeptidyl Peptidase IV (DPP-4) inhibitors, a critical class of therapeutics for type 2 diabetes.[3][4][5]
The Pyrrolidine Scaffold: A Cornerstone in Enzyme Inhibitor Design
The non-planar, puckered nature of the pyrrolidine ring allows it to explore three-dimensional space more effectively than flat aromatic rings, a feature that is critical for binding within the complex topographies of enzyme active sites.[1] This structural characteristic, combined with the ability to introduce stereochemically defined substituents, makes the pyrrolidine scaffold a powerful tool for medicinal chemists.[1][6] Its incorporation into a drug candidate can enhance potency, selectivity, metabolic stability, and aqueous solubility.[7]
Pyrrolidine derivatives have been successfully developed as inhibitors for a wide range of enzymes, including:
-
Dipeptidyl Peptidase IV (DPP-4): A key target in diabetes therapy.[3][8]
-
α-Amylase and α-Glucosidase: Targets for managing postprandial hyperglycemia.[9]
-
Prolyl Oligopeptidases: Implicated in neurological disorders.[10]
-
Matrix Metalloproteinases (MMPs): Involved in cancer and inflammation.[8]
The subject of this guide, this compound, provides a versatile entry point into this chemical space. The Fmoc-protected nitrogen allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) workflows, while the free amino group at the 3-position serves as a critical handle for further functionalization or as a key pharmacophoric element for enzymatic recognition.
Properties of this compound
A thorough understanding of the starting material is fundamental to its successful application. The key properties are summarized below.
| Property | Value | Source |
| CAS Number | 811841-92-6 | [11] |
| Molecular Formula | C₁₉H₂₀N₂O₂·HCl | [11] |
| Molecular Weight | 344.84 g/mol | [11] |
| Physical Form | White to Yellow Solid | |
| Purity | Typically ≥97% | |
| Storage Temperature | 2-8°C |
Core Synthetic Methodology: Solid-Phase Synthesis
The presence of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group makes this building block ideally suited for Fmoc-based Solid-Phase Peptide Synthesis (SPPS). This strategy allows for the stepwise assembly of complex molecules on a solid support, simplifying purification by allowing excess reagents and byproducts to be washed away.[12]
The general workflow involves iterative cycles of deprotection and coupling.
Caption: General workflow for one cycle of solid-phase synthesis.
Protocol 1: Nα-Fmoc Deprotection
Principle: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[12] Piperidine, a secondary amine, serves as the base and also as a scavenger for the liberated dibenzofulvene (DBF) byproduct, preventing its reaction with the newly freed N-terminal amine.[12][13]
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection Solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).[14]
-
DMF (Peptide Synthesis Grade)
-
Solid-Phase Peptide Synthesis (SPPS) reaction vessel
-
Inert gas (Nitrogen or Argon) for agitation
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes within the SPPS vessel.
-
Solvent Removal: Drain the DMF from the vessel.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).[12] Agitate the slurry for 3 minutes at room temperature.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection: Add a fresh aliquot of the 20% piperidine/DMF solution and agitate for 10-15 minutes.
-
Rationale: A two-step deprotection ensures complete removal of the Fmoc group, which can sometimes be slowed by steric hindrance or aggregation.[12]
-
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 cycles) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct.[14]
-
Validation (Optional but Recommended): Perform a Kaiser test (ninhydrin test) on a few resin beads.[12] A deep blue color indicates the presence of a free primary amine, confirming successful Fmoc removal.[12]
Protocol 2: Coupling of this compound
Principle: The carboxylic acid of the growing peptide chain on the resin is activated to form a highly reactive intermediate, which then readily reacts with the free secondary amine of the incoming pyrrolidine building block to form a new peptide bond. Aminium/uronium salts like HBTU or HATU are highly efficient coupling reagents.[15]
Materials:
-
Deprotected peptide-resin (from Protocol 2.1)
-
This compound
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: DMF (Peptide Synthesis Grade)
Procedure:
-
Prepare Coupling Solution: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.
-
Neutralize and Activate: Add DIPEA (6 equivalents) to the coupling solution. The first 3 equivalents neutralize the hydrochloride salt and the deprotected amine on the resin, while the next 3 equivalents facilitate the activation reaction. Agitate for 1-2 minutes.
-
Causality: The base is critical. It deprotonates the carboxylic acid on the resin and the ammonium salt of the incoming building block, and it is required for the activation mechanism of HBTU/HATU.[15]
-
-
Coupling Reaction: Add the activated coupling solution to the deprotected peptide-resin in the SPPS vessel.
-
Agitation: Agitate the reaction mixture for 1-2 hours at room temperature. Reaction times may need to be extended for sterically hindered couplings.
-
Monitoring: After the reaction, perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 cycles) to remove all soluble reagents and byproducts. The resin is now ready for the next cycle of deprotection and coupling.
Application Case Study: Synthesis of a DPP-4 Inhibitor Analog
Dipeptidyl Peptidase IV (DPP-4) is a serine protease that inactivates incretin hormones like GLP-1, which are responsible for regulating insulin secretion.[3][16] Inhibition of DPP-4 prolongs the action of these hormones, making it an effective strategy for treating type 2 diabetes.[4][5] Many potent DPP-4 inhibitors, such as Sitagliptin and Vildagliptin, feature a core scaffold that interacts with the S1 and S2 pockets of the enzyme's active site.[4] The pyrrolidine moiety is an excellent scaffold for mimicking the proline residue that DPP-4 recognizes.[9]
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. oatext.com [oatext.com]
- 5. Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 9. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of prolyl oligopeptidase by Fmoc-aminoacylpyrrolidine-2-nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
- 14. chem.uci.edu [chem.uci.edu]
- 15. researchgate.net [researchgate.net]
- 16. Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Application of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride in Advanced Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is a versatile bifunctional linker that has garnered significant attention in the field of bioconjugation. Its unique structural features, comprising a protected primary amine and a secondary amine integrated within a pyrrolidine scaffold, offer a valuable tool for the synthesis of complex biomolecules. This document provides a comprehensive guide to the application of this linker in two cutting-edge areas of drug development: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed protocols for Fmoc deprotection and subsequent conjugation reactions are provided, along with insights into the rationale behind its use in these sophisticated therapeutic modalities.
Introduction: A Multifaceted Building Block for Bioconjugation
This compound (C₁₉H₂₁ClN₂O₂) is a key reagent in modern medicinal chemistry and chemical biology.[1][2] The molecule features a primary amine masked with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group, and a secondary amine as part of the pyrrolidine ring. This arrangement allows for sequential and site-specific modifications, making it an ideal component in the construction of heterobifunctional molecules. The pyrrolidine ring itself is a privileged scaffold in drug discovery, known for its ability to explore three-dimensional space and contribute to favorable pharmacokinetic properties.[3][4][5]
The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in bioconjugation reactions which are often performed under physiological conditions. The strategic placement of the amino groups allows for the controlled assembly of complex architectures, pivotal for the efficacy of next-generation therapeutics like PROTACs and ADCs.
Application in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[6][7][8][9] A typical PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The linker is not merely a spacer but plays a critical role in the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the target protein.[10][11][][13][14][15]
Rationale for Using this compound in PROTAC Synthesis
The pyrrolidine scaffold of this compound offers a degree of conformational constraint that can be advantageous in pre-organizing the two ligands of a PROTAC for optimal ternary complex formation. The length and flexibility of the linker are crucial determinants of PROTAC efficacy.[][13][15] The defined stereochemistry and sp³-hybridized nature of the pyrrolidine ring contribute to a more defined three-dimensional structure compared to simple alkyl or PEG linkers.[3][4]
The synthetic utility of this linker lies in its orthogonal protecting group strategy. The Fmoc-protected primary amine can be deprotected under mild basic conditions to allow for the attachment of either the target protein ligand or the E3 ligase ligand. The secondary amine within the pyrrolidine ring can then be used for the attachment of the other ligand, completing the PROTAC structure.
Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically follows a stepwise approach, as illustrated in the diagram below.
Caption: General workflow for synthesizing a PROTAC using this compound.
Experimental Protocols
This protocol describes the removal of the Fmoc group to expose the primary amine for subsequent conjugation.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
Procedure:
-
Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere.
-
Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
-
Add the 20% piperidine solution to the reaction vessel. A typical molar excess of piperidine is used to ensure complete deprotection.
-
Stir the reaction mixture at room temperature for 30-60 minutes.[16] The progress of the reaction can be monitored by TLC or LC-MS.
-
Upon completion, remove the solvent and excess piperidine under reduced pressure.
-
The resulting product with the free primary amine can be purified by column chromatography or used directly in the next step.
Mechanism Insight: The Fmoc group is removed via a base-catalyzed β-elimination mechanism.[17] Piperidine, a secondary amine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene, which is then trapped by excess piperidine to form a stable adduct.[17][18][19][20]
This protocol details the conjugation of a molecule with an activated carboxylic acid (e.g., a ligand for the target protein) to the newly deprotected primary amine.
Materials:
-
Deprotected 3-aminopyrrolidine derivative
-
Carboxylic acid-containing molecule (Ligand 1)
-
Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole)[21][22]
-
Anhydrous DMF or other suitable aprotic solvent
-
Base: e.g., Diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the carboxylic acid-containing molecule (Ligand 1) in anhydrous DMF under an inert atmosphere.
-
Add the coupling reagent(s) (e.g., 1.1 equivalents of HATU or 1.2 equivalents of EDC/HOBt) and a base (e.g., 2-3 equivalents of DIPEA). Stir for 15-30 minutes to activate the carboxylic acid.
-
In a separate vessel, dissolve the deprotected 3-aminopyrrolidine derivative in anhydrous DMF.
-
Add the solution of the deprotected pyrrolidine derivative to the activated carboxylic acid solution.
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with water) and remove the solvent under reduced pressure.
-
Purify the resulting conjugate by column chromatography or preparative HPLC.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF, DMSO | Aprotic polar solvents to dissolve reactants and facilitate the reaction. |
| Coupling Reagents | HATU, HBTU, EDC/HOBt | To activate the carboxylic acid for efficient amide bond formation.[21] |
| Base | DIPEA | A non-nucleophilic base to neutralize acidic byproducts and facilitate the reaction. |
| Temperature | Room Temperature | Mild conditions to prevent side reactions and degradation of sensitive molecules. |
| Reaction Time | 2-16 hours | Dependent on the reactivity of the substrates. |
Application in Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cytotoxicity of a small-molecule drug.[23][24][25][26][27] The linker in an ADC is a critical component that connects the antibody to the cytotoxic payload, influencing the ADC's stability, pharmacokinetics, and mechanism of drug release.[23][][29]
Rationale for Using this compound in ADC Synthesis
In the context of ADCs, this compound can be incorporated into the linker structure to provide a point of attachment for either the antibody or the cytotoxic payload. The primary amine, after Fmoc deprotection, can be reacted with an activated functional group on the payload or a bifunctional linker. The secondary amine of the pyrrolidine ring can then be used to connect to the antibody, often through a maleimide group that reacts with reduced interchain cysteines on the antibody.
The pyrrolidine scaffold can impart favorable physicochemical properties to the linker, such as improved solubility and reduced aggregation, which are important considerations in ADC design.[30]
Workflow for ADC Synthesis
The synthesis of an ADC linker incorporating this compound involves several steps, culminating in the conjugation to the antibody.
Caption: General workflow for synthesizing an ADC using a linker derived from this compound.
Experimental Protocols
This protocol outlines the coupling of the deprotected pyrrolidine linker to a cytotoxic payload containing a suitable reactive group, such as an activated ester.
Materials:
-
Fmoc-deprotected 3-aminopyrrolidine derivative
-
Cytotoxic payload with an NHS-ester or other activated group
-
Anhydrous aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., DIPEA), if necessary
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the Fmoc-deprotected 3-aminopyrrolidine derivative in the chosen anhydrous solvent under an inert atmosphere.
-
Dissolve the cytotoxic payload with the activated ester in the same solvent.
-
Add the payload solution to the pyrrolidine solution. If the payload is in a salt form, a mild base like DIPEA may be added to facilitate the reaction.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.
-
Upon completion, purify the linker-payload conjugate using preparative HPLC.
This protocol describes the final step of conjugating the linker-payload construct to a monoclonal antibody, typically targeting surface-accessible primary amines on lysine residues.[31][32]
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Linker-payload conjugate with a carboxyl group
-
EDC and N-hydroxysuccinimide (NHS) or sulfo-NHS
-
Anhydrous DMSO or DMF
-
Buffer exchange columns (e.g., desalting columns)
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer at a concentration of 5-10 mg/mL.[30] If necessary, perform a buffer exchange.
-
Linker-Payload Activation: Dissolve the linker-payload conjugate in anhydrous DMSO or DMF. Add EDC (e.g., 10-fold molar excess over the linker-payload) and NHS (e.g., 10-fold molar excess). Allow the activation to proceed for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated linker-payload solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.[30]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Purification: Quench the reaction by adding an excess of a small molecule with a primary amine (e.g., Tris or glycine). Purify the resulting ADC from unreacted linker-payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
| Parameter | Condition | Rationale |
| Antibody Buffer | Amine-free (e.g., PBS, pH 7.4) | To prevent quenching of the amine-reactive linker. |
| Activation Reagents | EDC/NHS | To form a reactive NHS ester on the linker for efficient coupling to antibody lysines.[33][34][35] |
| Reaction pH | 7.2 - 8.5 | Optimal for the reaction of NHS esters with primary amines.[31] |
| Purification Method | SEC, TFF | To separate the ADC from small molecule impurities and aggregates. |
Conclusion
This compound is a valuable and versatile building block for the construction of complex bioconjugates. Its pre-installed, orthogonally protected amine functionalities, combined with the favorable structural properties of the pyrrolidine ring, make it a strategic choice for the synthesis of advanced therapeutics such as PROTACs and ADCs. The detailed protocols and workflows provided in this document serve as a guide for researchers to effectively utilize this reagent in their drug discovery and development endeavors, ultimately contributing to the creation of more potent and selective therapies.
References
- 1. 3-AMINO-1-N-FMOC-PYRROLIDINE HCL | 811841-92-6 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 8. portlandpress.com [portlandpress.com]
- 9. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Essential Role of Linkers in PROTACs [axispharm.com]
- 14. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 16. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 17. benchchem.com [benchchem.com]
- 18. chempep.com [chempep.com]
- 19. mdpi.com [mdpi.com]
- 20. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 21. peptide.com [peptide.com]
- 22. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 23. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs) [bioprocessonline.com]
- 25. abzena.com [abzena.com]
- 26. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The Evolution of Antibody-Drug Conjugate (ADC) Linker Design: A Snapshot of Key Innovations - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 30. benchchem.com [benchchem.com]
- 31. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 32. Chemical Conjugation - Creative Biolabs [creative-biolabs.com]
- 33. Bioconjugation - Wikipedia [en.wikipedia.org]
- 34. Amine-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 35. Labeling Primary Amine Groups in Peptides and Proteins with N-Hydroxysuccinimidyl Ester Modified Fe3O4@SiO2 Nanoparticles Containing Cleavable Disulfide-bond Linkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
Introduction: Navigating the Purification of Structurally Unique Peptides
The advent of solid-phase peptide synthesis (SPPS) has revolutionized the accessibility of synthetic peptides for research, diagnostics, and therapeutic development.[1][2][3] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is central to modern SPPS, prized for its base lability which allows for an orthogonal protection strategy with acid-labile side-chain protecting groups.[4][5][6] While the synthesis of linear peptides is now routine, the incorporation of non-standard amino acids and building blocks, such as 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, introduces unique challenges and opportunities in peptide design and subsequent purification.
This pyrrolidine-based building block can impart conformational constraints on the peptide backbone, potentially influencing its biological activity and pharmacokinetic properties. The persistent N-Fmoc group on the pyrrolidine ring, if retained in the final peptide, dramatically increases its hydrophobicity, a critical factor to consider during purification. This application note provides a comprehensive guide and a detailed protocol for the purification of peptides containing this compound using reverse-phase high-performance liquid chromatography (RP-HPLC). We will delve into the rationale behind the methodological choices, from mobile phase composition to gradient optimization, to empower researchers to achieve high purity of these structurally distinct peptides.
The Chromatographic Challenge: Understanding the Physicochemical Properties
The successful purification of any peptide by RP-HPLC hinges on exploiting the differences in physicochemical properties between the target peptide and its related impurities.[7][8] Impurities in a crude peptide mixture obtained from SPPS can include deletion sequences, truncated sequences, and peptides with incomplete removal of side-chain protecting groups.[7][9] The presence of this compound in a peptide sequence introduces specific considerations:
-
Enhanced Hydrophobicity: The fluorenyl moiety of the Fmoc group is highly hydrophobic.[10] A peptide containing this building block will exhibit significantly greater retention on a reverse-phase column compared to its non-Fmoc-containing counterpart. This necessitates a higher concentration of organic modifier for elution.
-
Potential for Diastereomers: If the 3-amino-pyrrolidine moiety is chiral, its incorporation into the peptide can result in diastereomers, which may exhibit different retention times on an achiral RP-HPLC column.[11] Baseline separation of these diastereomers can be challenging and may require careful method optimization.
-
UV-Active Moiety: The Fmoc group possesses a strong chromophore, making UV detection a highly sensitive method for monitoring the purification process.[12][13] The dibenzofulvene byproduct of Fmoc deprotection can also be monitored by UV spectroscopy.[14]
Method Development: A Step-by-Step Rationale
Column Selection: The Foundation of Separation
For the purification of peptides, C18 reversed-phase columns are the industry standard due to their versatility and broad applicability.[7][9] Key parameters to consider when selecting a C18 column for this application include:
-
Pore Size: A pore size of 300 Å is generally recommended for peptides to ensure unrestricted access of the molecule to the stationary phase, leading to improved peak shape and resolution.[9]
-
Particle Size: Smaller particle sizes (e.g., <5 µm) offer higher resolution but at the cost of increased backpressure.[9] For preparative purification, larger particle sizes (e.g., 10 µm) are often employed to accommodate higher sample loads.
-
Column Dimensions: Analytical columns (e.g., 4.6 mm ID) are used for method development and purity analysis, while preparative columns (e.g., ≥20 mm ID) are used for isolating larger quantities of the target peptide.[10][15]
Mobile Phase Selection: The Elution Driving Force
The choice of mobile phase is critical for achieving optimal separation. A typical mobile phase system for peptide purification consists of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. TFA serves multiple crucial roles in RP-HPLC of peptides.[16][17] It acts as an ion-pairing agent, forming a neutral complex with the positively charged residues of the peptide, which enhances their interaction with the hydrophobic stationary phase and improves peak shape.[18] TFA also maintains an acidic pH, which keeps the silica-based stationary phase stable and ensures that the carboxylic acid groups of the peptide are protonated. While a 0.1% concentration is standard, for peptides with multiple positive charges, a higher concentration of 0.2-0.25% may improve resolution.[19]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN). Acetonitrile is the most commonly used organic modifier in RP-HPLC due to its low viscosity and UV transparency. The inclusion of 0.1% TFA in the organic phase ensures consistency in the mobile phase composition throughout the gradient.
Experimental Workflow for Purification
The overall workflow for the purification of a peptide containing this compound is depicted in the following diagram:
Caption: Workflow for the purification of peptides containing this compound.
Detailed Protocols
Protocol 1: Analytical HPLC for Method Development and Purity Assessment
Objective: To determine the retention time of the target peptide and to assess the purity of the crude product and purified fractions.
Materials:
-
Lyophilized crude peptide containing this compound
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (DMSO), if necessary for dissolution
-
0.22 µm syringe filters
Instrumentation:
-
Analytical HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm, 300 Å)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the lyophilized crude peptide in a minimal amount of DMSO.
-
Dilute the sample to a final concentration of approximately 1 mg/mL with Mobile Phase A.
-
Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial.[9]
-
-
HPLC Method:
Table 1: Analytical HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 250 mm, 5 µm, 300 Å | Standard for peptide analysis, providing good resolution.[9] |
| Mobile Phase A | 0.1% TFA in Water | Provides good peak shape and retention for peptides.[16][18] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Elutes the peptide from the column. |
| Flow Rate | 1.0 mL/min | Typical flow rate for an analytical column of these dimensions. |
| Gradient | 20% to 80% B over 30 minutes | A good starting point for a peptide containing a hydrophobic Fmoc group.[10] This gradient can be optimized based on the initial run. |
| Detection | 214 nm, 265 nm, 301 nm | 214 nm for the peptide backbone; 265 nm and 301 nm are characteristic absorbance wavelengths for the Fmoc group.[10][14] |
| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | Can improve peak shape and alter selectivity. |
Protocol 2: Preparative HPLC for Peptide Purification
Objective: To isolate the target peptide from impurities in sufficient quantity for downstream applications.
Materials:
-
Same as Protocol 1, but with larger quantities of solvents.
Instrumentation:
-
Preparative HPLC system with a UV detector and fraction collector
-
C18 reversed-phase preparative column (e.g., 20 x 250 mm, 10 µm, 300 Å)
Procedure:
-
Mobile Phase Preparation: Prepare a sufficient volume of Mobile Phases A and B for the entire purification run.
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, followed by dilution with Mobile Phase A).
-
The concentration will depend on the column size and the amount of crude peptide to be purified.
-
Filter the sample solution before injection.
-
-
Preparative HPLC Method:
-
The preparative method is scaled up from the optimized analytical method.
-
A summary of the preparative HPLC method parameters is provided in the table below.
-
Inject the prepared sample onto the column.
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to the target peptide.
-
Table 2: Preparative HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 20 x 250 mm, 10 µm, 300 Å | Suitable for purifying milligram to gram quantities of peptide.[10][15] |
| Mobile Phase A | 0.1% TFA in Water | Consistent with the analytical method. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Consistent with the analytical method. |
| Flow Rate | 15-20 mL/min | Appropriate for a preparative column of these dimensions, maintaining a similar linear velocity to the analytical method.[10] |
| Gradient | Optimized based on the analytical run. A shallower gradient around the elution point of the target peptide will improve resolution. | A shallower gradient increases the separation between closely eluting peaks. |
| Detection | 214 nm and 265 nm | Allows for monitoring of the peptide and the Fmoc-containing species.[10] |
| Fraction Collection | Collect fractions across the peak of interest. | Enables subsequent analysis to identify the purest fractions. |
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to determine their purity and confirm the identity of the target peptide.
-
Pooling: Combine the fractions that meet the desired purity criteria.
-
Lyophilization: Freeze-dry the pooled fractions to remove the mobile phase and obtain the purified peptide as a fluffy white powder.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the peptide and the silica backbone of the column; column overload. | Ensure the mobile phase pH is sufficiently low (0.1% TFA is usually adequate). Reduce the sample load.[9] |
| Poor Resolution | Inappropriate gradient slope; co-eluting impurities. | Optimize the gradient by making it shallower around the elution time of the target peptide. Consider a different column chemistry (e.g., C8 or Phenyl-Hexyl) for alternative selectivity.[9] |
| Low Recovery | Peptide precipitation on the column; irreversible adsorption. | Ensure the peptide is fully dissolved before injection. A small amount of organic solvent in the sample may help. For very hydrophobic peptides, consider adding isopropanol to the mobile phase.[9] |
| Multiple Peaks for Target | Presence of diastereomers; on-column degradation; oxidation of sensitive residues (e.g., Met, Cys). | For diastereomers, further method optimization (e.g., temperature, different organic modifier) may be required.[11] Ensure the sample is handled under conditions that minimize degradation. |
Conclusion
The purification of peptides containing this compound by RP-HPLC is a readily achievable yet nuanced process. The dominant hydrophobic character of the Fmoc group necessitates a tailored approach to method development, particularly in the design of the elution gradient. By understanding the fundamental principles of reversed-phase chromatography and systematically optimizing the parameters outlined in this guide, researchers can confidently isolate these unique peptides with high purity, paving the way for their use in a wide array of scientific investigations.
References
- 1. bachem.com [bachem.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Phase Peptide Synthesis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. bachem.com [bachem.com]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vapourtec.com [vapourtec.com]
- 13. vapourtec.com [vapourtec.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Amino Acids
Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). As Senior Application Scientists, we understand that synthesizing complex peptides can present unique challenges. This guide is designed to provide in-depth troubleshooting strategies for one of the most common hurdles in Fmoc-based SPPS: incomplete N-terminal deprotection, particularly when dealing with sterically hindered amino acids.
Incomplete removal of the Fmoc protecting group is a critical failure point that prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences.[1][2] These impurities can be difficult to separate from the target peptide, resulting in significantly lower overall yield and purity.[1][2] This guide will walk you through identifying the problem, understanding its root causes, and implementing effective solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the tell-tale signs of incomplete Fmoc deprotection?
The most immediate indicator of incomplete Fmoc removal is a negative or weak result from a qualitative test for free primary amines on the peptide-resin.
-
The Kaiser Test (Ninhydrin Test): This is the most common method used. A positive result, indicated by a deep blue color on the resin beads, confirms the presence of a free N-terminal primary amine, signifying successful Fmoc removal.[1][3] A yellow, faint blue, or colorless result suggests that the Fmoc group is still attached, and the deprotection step was incomplete.[3]
-
UV-Vis Spectrophotometry: A more quantitative approach involves monitoring the UV absorbance of the deprotection solution (the piperidine/DMF effluent). The dibenzofulvene-piperidine adduct, a byproduct of Fmoc removal, has a characteristic UV absorbance maximum around 301 nm.[3][4] By collecting the effluent and measuring its absorbance, you can quantify the extent of Fmoc group cleavage.[3][4] A lower-than-expected absorbance indicates that not all Fmoc groups were removed.
Q2: Why is Fmoc deprotection so difficult with certain amino acids?
Several factors can impede the efficiency of Fmoc removal, with steric hindrance being a primary culprit.
-
Steric Hindrance: Bulky amino acid side chains located near the N-terminus can physically obstruct the piperidine base from accessing and abstracting the acidic proton on the Fmoc group's fluorenyl ring.[1][4] This slows down the deprotection kinetics significantly. Examples of sterically hindered residues include Valine (Val), Isoleucine (Ile), Threonine (Thr), Arginine with bulky side-chain protecting groups like Pbf (Arg(Pbf)), and α,α-disubstituted amino acids like Aib (α-aminoisobutyric acid).
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures, such as β-sheets, especially in sequences containing repeating hydrophobic residues.[1] This aggregation can physically block reagent access to the N-terminal Fmoc group, leading to incomplete deprotection.[1][5]
-
Suboptimal Reagents & Conditions: The quality of your reagents and the reaction conditions are critical. Degraded piperidine, incorrect concentrations, insufficient reaction times, or low temperatures can all lead to incomplete Fmoc removal.[1][2][3]
Below is a diagram illustrating the mechanism of Fmoc deprotection, which is a base-catalyzed β-elimination reaction.[4]
Caption: Mechanism of Fmoc deprotection by piperidine.
Troubleshooting Workflow: From Diagnosis to Solution
If you've confirmed incomplete deprotection, follow this logical progression of troubleshooting steps.
Q3: My Kaiser test is negative. What's the first thing I should check?
Start with the simplest variables: your reagents and standard procedure.
-
Verify Reagent Quality: Piperidine can degrade over time. Ensure you are using fresh, high-quality piperidine to prepare your 20% (v/v) solution in DMF.[3]
-
Confirm Protocol Parameters: Double-check that the deprotection time and the number of treatments are sufficient. The standard protocol often involves a short initial treatment (1-3 minutes) followed by a longer one (10-20 minutes).[1][4]
If these are in order, the issue likely lies with the peptide sequence itself.
Caption: Initial troubleshooting decision tree.
Q4: I've ruled out reagent and basic protocol issues. What are the next steps for a sterically hindered residue?
When dealing with difficult sequences, you need to modify the deprotection conditions to overcome steric hindrance or aggregation.
Strategy 1: Extend Deprotection Time and/or Increase Temperature
For moderately difficult sequences, simply increasing the reaction time can be effective.[1]
-
Extended Time: Increase the second deprotection treatment from 20 minutes to 30-60 minutes. Monitor completion with the Kaiser test on a few resin beads.
-
Elevated Temperature: For very difficult sequences, performing the deprotection at a slightly elevated temperature (e.g., 35-40°C) can help disrupt secondary structures and increase reaction kinetics.[3] Use caution, as higher temperatures can increase the risk of side reactions like racemization, particularly with sensitive residues like Cys and His.[4]
Strategy 2: Use a Stronger Base Cocktail
For highly hindered amino acids or aggregated sequences, piperidine may not be a strong enough base to achieve complete deprotection efficiently. In these cases, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a powerful alternative.[3][6]
-
Mechanism of Action: DBU is a non-nucleophilic, sterically hindered base that is more effective at promoting the β-elimination reaction than piperidine.[7]
-
Important Consideration: Unlike piperidine, DBU is non-nucleophilic and cannot trap the reactive dibenzofulvene (DBF) byproduct.[7] Therefore, DBU must be used in a cocktail with a nucleophilic scavenger. A small amount of piperidine is typically included for this purpose.
| Deprotection Reagent | Typical Concentration | Application Notes |
| Piperidine | 20% (v/v) in DMF | Standard reagent for most sequences.[4] |
| DBU / Piperidine | 2% DBU, 2% Piperidine (v/v) in DMF | Highly effective for sterically hindered residues and aggregated sequences.[1] The piperidine acts as a scavenger for the DBF byproduct. |
Experimental Protocols
Here are detailed protocols for both standard and advanced deprotection methods.
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in an adequate volume of DMF for at least 30-60 minutes.[1]
-
Initial Deprotection: Drain the DMF. Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-3 minutes.[4]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes at room temperature.[1][4]
-
Wash: Drain the solution and wash the resin thoroughly with DMF (at least 5-7 times) to completely remove residual piperidine and the DBF-piperidine adduct before proceeding to the coupling step.[1][4]
Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF. Add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF to the resin.
-
Agitate: Agitate the resin for 2-5 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution.
-
Repeat: Repeat steps 3 and 4 one more time to ensure completeness.
-
Wash: Wash the resin thoroughly with DMF (at least 5-7 times) to remove all traces of DBU and piperidine.[1]
Protocol 3: The Kaiser (Ninhydrin) Test
This test confirms the presence of free primary amines after deprotection.[1]
Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.
Procedure:
-
Sample: After the final DMF wash, take a small sample of the peptide-resin (10-15 beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the tube at 100-120°C for 3-5 minutes.
-
Observe: A deep blue color in the solution and on the beads indicates a positive result (successful deprotection). A yellow or no color change indicates a negative result (incomplete deprotection).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
- 7. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
preventing side reactions with 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate common side reactions encountered during solid-phase peptide synthesis (SPPS) and other synthetic applications using 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride .
As Senior Application Scientists, we understand that incorporating non-standard amino acids like 3-aminopyrrolidine derivatives introduces unique challenges. This guide is structured to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with using this compound in peptide synthesis?
A1: The two main challenges arise from its chemical structure:
-
The Hydrochloride Salt: The primary amino group is protonated as a hydrochloride salt. This acidic proton must be neutralized in situ before the amine can act as a nucleophile in the coupling reaction. Failure to achieve complete neutralization is a common cause of low coupling efficiency.[1]
-
Secondary Amine Formation: After the Fmoc group is removed from the pyrrolidine nitrogen, it becomes a secondary amine. This secondary amine is both sterically more hindered and less nucleophilic than a primary amine, which can lead to slower and incomplete coupling of the next amino acid in the sequence.[2][3]
Q2: Why is this reagent supplied as a hydrochloride salt?
A2: Supplying amines as hydrochloride salts is a common practice to improve their stability and shelf-life. The salt form is generally a crystalline, stable solid that is less susceptible to degradation and oxidation compared to the free base, which can be an oil or a more reactive solid.[4]
Q3: Can I use standard coupling conditions for this reagent?
A3: Standard coupling conditions often need to be modified. Due to the need for prior neutralization and the potential for sterically hindered coupling in subsequent steps, more robust protocols are recommended. This typically involves the use of a non-nucleophilic base for neutralization and potent activating agents like HATU or HBTU for coupling.[5][6]
Q4: What is the most critical side reaction to be aware of when incorporating this building block?
A4: The most immediate and impactful "side reaction" is actually an incomplete reaction or failure to couple, stemming from either incomplete neutralization of the hydrochloride salt or inefficient coupling to the secondary amine of the pyrrolidine ring in the subsequent step.[3][6] Beyond this, general SPPS side reactions like aspartimide formation or diketopiperazine formation can occur depending on the peptide sequence.[7][8]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Issue 1: Low or No Coupling Yield of this compound
Symptoms:
-
Positive Kaiser test (or other primary amine test) after the coupling step.
-
Mass spectrometry of a test cleavage shows the starting peptide without the addition of the aminopyrrolidine moiety.
-
Low overall yield of the final peptide.
Root Cause Analysis & Solutions:
The most probable cause is incomplete neutralization of the hydrochloride salt, preventing the primary amine from being sufficiently nucleophilic to attack the activated carboxylic acid.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low coupling yield.
Recommended Protocol: Neutralization and Coupling
This protocol ensures complete neutralization of the amine salt before initiating the coupling reaction.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin and wash thoroughly with DMF.
-
Reagent Preparation: In a separate vessel, dissolve the activated carboxylic acid. For example, dissolve the incoming Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.
-
Neutralization of this compound: In another vessel, dissolve this compound (3 eq.) in DMF. Add a non-nucleophilic base such as DIPEA (6 eq.) and allow the mixture to stir for 15-20 minutes at room temperature. This pre-neutralization is critical.
-
Coupling Reaction: Add the neutralized aminopyrrolidine solution to the activated carboxylic acid solution. Briefly mix, and then add this final solution to the deprotected peptide-resin.
-
Reaction and Monitoring: Allow the coupling to proceed for 2-4 hours. Monitor for the disappearance of free secondary amine on the resin using a suitable test (e.g., Chloranil test).
Issue 2: Incomplete Coupling of the Next Amino Acid to the Pyrrolidine Nitrogen
Symptoms:
-
Positive Chloranil test (or other secondary amine test) after coupling an amino acid onto the deprotected pyrrolidine residue.
-
Mass spectrometry reveals a significant amount of truncated peptide, stopping at the pyrrolidine residue.
-
Final product is difficult to purify due to deletion sequences.
Root Cause Analysis & Solutions:
This issue is a direct consequence of the steric hindrance and lower nucleophilicity of the secondary amine of the pyrrolidine ring after Fmoc removal.[3] Standard coupling protocols may be too slow to achieve complete acylation.
Table 1: Comparison of Coupling Reagent Efficacy for Hindered Amines
| Coupling Reagent | Relative Efficacy | Recommended Use | Potential Side Reactions |
| DIC/HOBt | Moderate | Not recommended for this step. | Slow reaction, incomplete coupling. |
| HBTU/DIPEA | High | Good first choice for hindered couplings. | Racemization risk, guanidinylation with excess reagent.[5] |
| HATU/DIPEA | Very High | Highly recommended for difficult/hindered couplings. | Generally lower racemization than HBTU. |
| Acyl Fluoride | Highest | For extremely difficult couplings where other methods fail. | Requires in situ generation with reagents like TFFH.[6] |
Recommended Protocol: Double Coupling for Hindered Systems
-
Fmoc Deprotection: Perform the standard Fmoc deprotection of the 3-Amino-1-N-Fmoc-pyrrolidine residue on the peptide-resin (e.g., 20% piperidine in DMF, 2 x 10 min). Wash thoroughly.
-
First Coupling:
-
In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a potent coupling reagent like HATU (0.95 eq. relative to the amino acid) and a non-nucleophilic base like DIPEA (6-10 eq.).[3]
-
Add the activated solution to the resin and let it react for 2-4 hours.
-
Wash the resin thoroughly with DMF.
-
-
Monitoring: Perform a qualitative test for secondary amines (e.g., Chloranil test).
-
Second Coupling (if necessary): If the test is positive, repeat the coupling step with a fresh solution of activated amino acid for an additional 1-2 hours or overnight.[6]
-
Wash and Proceed: Once the test is negative, wash the resin thoroughly and proceed with the next deprotection step.
Workflow for Coupling to a Secondary Amine
Caption: Recommended workflow for coupling onto the pyrrolidine secondary amine.
References
strategies to avoid racemization of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride during coupling
Topic: Strategies to Avoid Racemization of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride During Coupling
Audience: Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical guide for maintaining the stereochemical integrity of this compound during amide bond formation. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to address the specific challenges encountered when working with this and similar chiral amines.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for 3-Amino-1-N-Fmoc-pyrrolidine?
A1: Racemization is the conversion of a single, chirally pure enantiomer into a mixture of both enantiomers (in this case, S and R forms), leading to a loss of optical purity.[1] For drug development professionals, maintaining the precise three-dimensional structure of a molecule is critical, as different enantiomers can have vastly different biological activities, potencies, or toxicological profiles. The chiral center at the C3 position of the pyrrolidine ring is susceptible to racemization under certain coupling conditions, potentially compromising the integrity of the final compound.
Q2: What is the primary mechanism for racemization of this chiral amine?
A2: Unlike N-acyl amino acids which often racemize through an oxazolone intermediate, the primary mechanism for a chiral amine like 3-aminopyrrolidine is direct enolization (also known as direct α-proton abstraction).[1][2] This process is catalyzed by a base, which removes the proton from the chiral carbon (C3). This abstraction is particularly likely to happen when the amine is part of an activated intermediate during the coupling reaction. The resulting planar enolate intermediate is achiral. Subsequent protonation can occur from either face, leading to a mixture of both the original and the inverted stereoisomers.[1]
Click to view the racemization mechanism diagram
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Q3: Which factors have the greatest impact on racemization during the coupling step?
A3: Several factors critically influence the degree of racemization.[3] In order of general impact, they are:
-
Choice of Base: The strength and steric hindrance of the base used are paramount.[3][4]
-
Coupling Reagent & Additives: The nature of the activated intermediate formed greatly affects the acidity of the C3 proton.[4][5]
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization.[2][6]
-
Solvent: The polarity of the solvent can influence reaction pathways.[6][7]
-
Pre-activation Time: Longer times in an activated state before the amine coupling partner is introduced can increase the window for racemization.[7]
Troubleshooting Guide: High Racemization Detected
This guide provides a logical workflow to diagnose and resolve issues of unexpected diastereomer or enantiomer formation in your coupled product.
Caption: A logical workflow for troubleshooting high racemization levels.
Issue 1: Significant Racemization Detected Post-Coupling
This is the most common issue and can almost always be traced back to the reaction conditions, particularly the choice of base and coupling agent.
-
Step 1: Evaluate the Base
-
Probable Cause: The use of strong, non-sterically hindered bases like triethylamine (TEA) or even N,N-diisopropylethylamine (DIPEA) can rapidly abstract the C3 proton, leading to racemization.[3] Since the starting material is a hydrochloride salt, one equivalent of base is required to liberate the free amine, and this initial environment is critical.
-
Solution:
-
Switch to a Weaker Base: N-methylmorpholine (NMM) is a preferred choice as it is basic enough to deprotonate the hydrochloride salt but is significantly less likely to cause racemization compared to DIPEA.[3]
-
Use a Sterically Hindered Base: 2,4,6-collidine (TMP) is an excellent choice for reactions prone to racemization due to its significant steric bulk, which disfavors its ability to act as a proton abstractor at the chiral center while still functioning as a proton scavenger.[2][3]
-
-
-
Step 2: Review Your Coupling Reagent and Additives
-
Probable Cause (A): Carbodiimide Reagents. Using carbodiimides like DCC, DIC, or EDC without an additive is a primary cause of racemization.[4][5]
-
Solution (A): Always use carbodiimides in conjunction with a racemization-suppressing additive. These additives form active esters that are more reactive towards the amine and less prone to racemization.[3][4]
-
Probable Cause (B): Onium Salt Reagents. While efficient, uronium/aminium reagents like HBTU and HATU can still promote racemization, especially with sensitive substrates and in the presence of excess base.[4][7]
-
Solution (B): For highly sensitive couplings, consider alternative reagents known for their exceptional ability to preserve chiral integrity.
-
-
Step 3: Optimize Reaction Conditions
-
Probable Cause: Performing the coupling at room temperature or elevated temperatures significantly increases the rate of base-catalyzed enolization.[2][6][10]
-
Solution: Conduct the coupling reaction at a reduced temperature. Start the activation and coupling at 0 °C and allow the reaction to slowly warm to room temperature only if necessary for reaction completion. Low temperatures disfavor the racemization pathway.[2]
-
Data Summary & Recommended Conditions
The selection of reagents is the most critical decision point for controlling chiral purity. The following table summarizes the impact of various common coupling conditions.
| Parameter | Condition to AVOID | Recommended Condition | Rationale / Mechanism of Action |
| Base | Triethylamine (TEA), DIPEA[3] | 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) [3] | Strong, unhindered bases readily abstract the C3 proton. Weaker/hindered bases are less effective at proton abstraction, minimizing enolate formation. |
| Coupling Reagent | Carbodiimides (DIC, EDC) alone[4] | DIC/Oxyma or DEPBT / COMU [3][8][9] | Carbodiimides alone form highly reactive intermediates prone to racemization. Additives (Oxyma) or specialized reagents (DEPBT) create intermediates that favor aminolysis over racemization. |
| Additive (if using carbodiimide) | None, or HOBt[3] | Oxyma Pure or HOAt [3] | Oxyma and HOAt are more acidic and form more reactive, yet more stable, active esters than HOBt, leading to faster coupling and less time for racemization to occur. |
| Temperature | Room Temperature (20-25 °C) or higher[11] | 0 °C , then allow to slowly warm if needed. | The activation energy for racemization is significant; lower temperatures dramatically reduce the rate of proton abstraction. |
| Pre-activation | Long pre-activation times (>5 min)[7] | Minimize pre-activation time or add the coupling agent to the mixture of acid and amine (in situ activation). | Reduces the lifetime of the highly reactive, racemization-prone activated species before it can react with the amine. |
Experimental Protocols
Protocol 1: Gold-Standard Low-Racemization Coupling
This protocol utilizes a combination of reagents and conditions optimized to preserve the stereochemical integrity of 3-Amino-1-N-Fmoc-pyrrolidine.
-
Preparation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) and Oxyma Pure (1.1 eq) in an anhydrous solvent (e.g., DMF or DCM).
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Activation:
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) to the cooled solution.
-
Stir the mixture at 0 °C for 5-10 minutes. This is the pre-activation step.
-
-
Amine Addition:
-
In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DMF.
-
Add 2,4,6-Collidine (TMP) (1.1 eq) to this solution to neutralize the hydrochloride salt and liberate the free amine.
-
Immediately add the freshly prepared amine solution to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 4-16 hours, monitoring by TLC or LC-MS for completion.
-
-
Work-up:
-
Once the reaction is complete, filter off the diisopropylurea byproduct.
-
Proceed with a standard aqueous work-up and purification by column chromatography.
-
Protocol 2: Analysis of Chiral Purity via HPLC
Accurate quantification of racemization is essential for validating your protocol.
-
Sample Preparation:
-
After the coupling reaction, take a small aliquot of the crude, purified product.
-
Dissolve the product in a suitable mobile phase solvent (e.g., a mixture of hexane/isopropanol or acetonitrile/water).
-
-
Chiral HPLC Analysis:
-
Column: Select a chiral stationary phase (CSP) column suitable for separating the diastereomers or enantiomers of your product. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often a good starting point.
-
Mobile Phase: Typically, a normal-phase (e.g., Hexane/Isopropanol) or reversed-phase (e.g., Acetonitrile/Water with additives like TFA or DEA) eluent is used. Method development will be required to achieve baseline separation.
-
Detection: Use a UV detector at a wavelength where the product has strong absorbance (e.g., 265 nm for the Fmoc group).
-
-
Quantification:
-
Integrate the peak areas for both the desired diastereomer/enantiomer (A_desired) and the undesired one (A_undesired).
-
Calculate the percentage of the undesired epimer: % Epimer = [A_undesired / (A_desired + A_undesired)] * 100. An optimized protocol should yield <1-2% epimerization.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Interpreting the effects of temperature and solvent composition on separation of amino-acid racemates by chiral ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. research-collection.ethz.ch [research-collection.ethz.ch]
- 11. semanticscholar.org [semanticscholar.org]
identifying and minimizing deletion sequences in peptides with this compound
A Guide for Researchers on Identification, Minimization, and Troubleshooting
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Deletion sequences are a common and frustrating impurity, arising from the failure to couple an amino acid at a given cycle. This document provides in-depth, experience-driven guidance on how to identify, minimize, and troubleshoot these impurities, with a focus on the strategic use of specialty chemical reagents.
Part 1: Frequently Asked Questions (FAQs)
Here are quick answers to the most common questions regarding deletion sequences.
Q1: What exactly is a deletion sequence?
A deletion sequence is a type of peptide impurity where one or more amino acid residues are missing from the target sequence. This occurs during SPPS when a coupling reaction fails to go to completion, but the synthesis continues, leaving a "gap" in the peptide chain.[1][2]
Q2: How can I know if I have deletion sequences in my crude peptide?
The primary method is a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[3][4] In your HPLC chromatogram, you may see multiple peaks close to your main product peak. When analyzed by MS, these peaks will have molecular weights lower than your target peptide, with the mass difference corresponding to the specific amino acid that was deleted.[5][6]
Q3: What are the main causes of deletion sequences?
Deletion sequences primarily stem from incomplete coupling or deprotection steps.[5][7] This can be caused by several factors:
-
Steric Hindrance: Bulky amino acids (e.g., Arg, Val, Ile) can physically block access to the reactive site.[8]
-
Peptide Aggregation: The growing peptide chain can fold on itself or aggregate with other chains on the resin, making the N-terminus inaccessible.[9][10] This is common in long or hydrophobic sequences.
-
Poor Reagent Quality: Depleted or low-quality coupling reagents, amino acids, or solvents can lead to inefficient reactions.[11]
-
Suboptimal Protocol: Insufficient reaction times, inadequate reagent concentrations, or poor resin swelling can all contribute to incomplete reactions.[8]
Q4: Can a specific compound or additive help minimize deletions?
Yes. The use of specialty reagents is a cornerstone of modern "difficult peptide" synthesis. These can be categorized as:
-
High-Efficiency Coupling Reagents: Compounds like HATU and HBTU are designed to create highly reactive intermediates, driving the coupling reaction forward more effectively than standard carbodiimides like DCC or DIC, especially for sterically hindered residues.[12][13]
-
Coupling Additives: Additives such as HOBt and Oxyma are used with carbodiimides to increase reaction rates and suppress side reactions, including racemization.[14][15]
-
Structure-Disrupting Reagents: For sequences prone to aggregation, incorporating pseudoproline dipeptides or Hmb-protected amino acids can temporarily introduce "kinks" in the peptide backbone, preventing the formation of secondary structures that hinder synthesis.[10][16]
Q5: Is it better to use a specialty compound from the start or only when I detect a problem?
This is sequence-dependent. For short, non-complex peptides, a standard protocol may suffice. However, for "difficult sequences" (long peptides, hydrophobic stretches, or known aggregation-prone motifs), it is highly recommended to proactively incorporate a specialty reagent strategy from the outset. This preventative approach saves significant time and resources compared to troubleshooting and re-synthesizing a failed batch.
Part 2: In-Depth Troubleshooting Guide
This section addresses specific experimental observations and provides a logical path to resolution.
Issue 1: Mass Spec shows a major impurity peak at [Target Mass - (Mass of a specific AA in my sequence)].
This is the classic signature of a single deletion sequence.
-
Causality: This indicates a systematic failure at a specific point in your synthesis. The amino acid that was meant to be coupled at that position is the one whose mass is missing. This is often due to the challenging nature of that particular coupling step.
-
Troubleshooting & Optimization:
-
Identify the "Difficult" Coupling: Pinpoint the amino acid in your sequence that corresponds to the mass loss. Is it a bulky residue like Val, Ile, Thr, or Arg? Is it preceded by a Proline? These are common sites for incomplete coupling.
-
Implement Double Coupling: The simplest and often most effective solution is to repeat the coupling step for that specific residue. After the initial coupling reaction, wash the resin and perform a second, identical coupling to ensure all N-termini have reacted.[5][8]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion by increasing the probability of molecular interactions.[8]
-
Switch to a Stronger Coupling Reagent: If you are using a carbodiimide like DIC, switching to an aminium/uronium salt reagent like HATU for the difficult step can overcome the energy barrier.[13][17] HATU is particularly effective for sterically hindered couplings.
-
Increase Coupling Time: Extend the reaction time for the problematic coupling from the standard 1-2 hours to 4 hours or even overnight.
-
Issue 2: My HPLC shows a broad smear of peaks, and MS reveals a complex mixture of many different deletion sequences.
This points to a more general, systemic failure in the synthesis process rather than a single difficult step.
-
Causality: Widespread deletions are often a result of peptide aggregation on the solid support. As the peptide elongates, it can form secondary structures (beta-sheets) that render the N-terminal amine inaccessible to reagents.[9][10] This leads to failed couplings at multiple positions.
-
Troubleshooting & Optimization:
-
Introduce a "Structure-Breaking" Specialty Reagent: This is the most robust solution.
-
Pseudoproline Dipeptides: If your sequence contains a Ser, Thr, or Cys, you can substitute it and the preceding amino acid with a corresponding pseudoproline dipeptide. This temporarily installs a proline-like kink, disrupting aggregation. The native structure is restored during final TFA cleavage.[10]
-
Hmb-Protected Amino Acids: Incorporating an Hmb-protected amino acid at strategic points (e.g., every 6th residue) can also prevent interchain hydrogen bonding.[10]
-
-
Change Synthesis Solvent: Switch from standard DMF to a more chaotropic solvent like NMP (N-Methyl-2-pyrrolidone), or use a mixture of solvents (e.g., DMF/DCM) to improve resin swelling and peptide solvation.[10]
-
Elevate Temperature: Performing the coupling reactions at an elevated temperature (e.g., 50-75°C), often with a microwave peptide synthesizer, can provide the energy needed to disrupt aggregates and speed up slow reactions.[18]
-
Logical Workflow for Troubleshooting Deletion Sequences
Caption: Troubleshooting flowchart for deletion sequences.
Part 3: Key Experimental Protocols
Protocol 1: Identification and Characterization by RP-HPLC-MS
This protocol outlines the standard procedure for analyzing your crude peptide product.
Objective: To separate the target peptide from impurities and identify deletion sequences by their mass.
Methodology:
-
Sample Preparation:
-
Chromatography (RP-HPLC):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient: A typical gradient runs from 5% to 65% Mobile Phase B over 30 minutes. This may need to be optimized based on the hydrophobicity of your peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for the peptide bond) and 280 nm (for aromatic residues like Trp, Tyr).[19]
-
-
Mass Spectrometry (MS):
-
Couple the HPLC eluent directly to an Electrospray Ionization (ESI) mass spectrometer.
-
Acquire mass spectra across the elution profile.
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram to determine the relative purity.
-
For each peak, examine the corresponding mass spectrum.
-
Compare the observed mass of the main peak to the theoretical mass of your target peptide.
-
Analyze the mass of major impurity peaks. Calculate the mass difference between the target peptide and the impurity. This difference will point to the missing amino acid(s).[6]
-
| Residue | 3-Letter | 1-Letter | Residue Mass (Da) |
| Glycine | Gly | G | 57.02 |
| Alanine | Ala | A | 71.04 |
| Valine | Val | V | 99.07 |
| Leucine | Leu | L | 113.08 |
| Isoleucine | Ile | I | 113.08 |
| Proline | Pro | P | 97.05 |
| Phenylalanine | Phe | F | 147.07 |
| Tyrosine | Tyr | Y | 163.06 |
| Tryptophan | Trp | W | 186.08 |
| Table 1: Monoisotopic residue masses of common non-polar amino acids. Use this table to quickly identify deleted residues from your MS data. |
Protocol 2: Minimizing Deletions with a Specialty Coupling Reagent (HATU)
This protocol describes how to perform a coupling reaction for a known "difficult" residue using HATU.
Objective: To achieve >99.5% coupling efficiency and prevent a deletion impurity.
Materials:
-
Fmoc-protected amino acid (4 equivalents)
-
HATU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
Methodology:
-
Pre-activation (Activation of the Carboxyl Group):
-
In a clean vessel, dissolve the Fmoc-amino acid and HATU in DMF.[14]
-
Add the DIPEA to the solution. The solution will typically change color (e.g., to yellow).
-
Allow the pre-activation to proceed for 1-5 minutes. Causality: This step forms a highly reactive O-acylisourea intermediate, which is primed for rapid reaction with the N-terminal amine.[13]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 45-60 minutes at room temperature.
-
-
Monitoring the Reaction (Optional but Recommended):
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (beads remain colorless/yellow) indicates the absence of free primary amines and a complete reaction.
-
-
Washing:
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) to remove all excess reagents and byproducts.
-
Mechanism of Deletion Formation and Prevention
References
- 1. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 2. Making sure you're not a bot! [opus4.kobv.de]
- 3. apexpeptidesupply.com [apexpeptidesupply.com]
- 4. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. blog.mblintl.com [blog.mblintl.com]
- 12. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 13. file.globalso.com [file.globalso.com]
- 14. bachem.com [bachem.com]
- 15. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 19. resolvemass.ca [resolvemass.ca]
Technical Support Center: Managing Peptide Aggregation with 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
Introduction: The Challenge of Incorporating Non-Standard Amino Acids
The incorporation of non-standard amino acids (nsAAs) like 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is a powerful strategy for designing peptidomimetics with enhanced stability, novel structural constraints, and improved bioactivity.[1][2][3] However, these unique building blocks can introduce significant challenges during solid-phase peptide synthesis (SPPS), most notably on-resin peptide aggregation.[4][5]
This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and overcoming aggregation issues specifically related to the use of this compound. We will explore the causative factors and provide field-proven protocols and preventative strategies to ensure successful synthesis outcomes.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation in SPPS? A1: Peptide aggregation is the self-association of growing peptide chains on the solid-phase resin.[5] This process is primarily driven by the formation of intermolecular hydrogen bonds, which can lead to the adoption of secondary structures like β-sheets.[5] The result is a collapsed resin matrix where reactive sites become inaccessible to reagents, causing incomplete deprotection and coupling steps.[4][6]
Q2: Why does this compound seem to increase aggregation risk? A2: While a versatile building block, the pyrrolidine ring introduces a rigid, non-natural kink in the peptide backbone.[7][8] Depending on the surrounding sequence, this fixed conformation can either disrupt or, in some cases, promote specific intermolecular interactions that seed aggregation. Furthermore, as a secondary amine, its coupling kinetics can differ from primary amino acids, potentially leading to deletion sequences that can also contribute to aggregation.
Q3: What are the immediate signs of on-resin aggregation? A3: Common indicators include:
-
Resin Shrinking: A noticeable decrease in the swollen resin bed volume is a classic sign of aggregation.[4][9]
-
Slow or Failed Reactions: Positive Kaiser or TNBS tests after coupling indicate unreacted free amines.[5] Similarly, Fmoc deprotection can become sluggish, requiring extended reaction times.[10][11]
-
Color Changes: The resin may develop a yellowish or brownish tint due to side reactions occurring on the inaccessible peptide chains.
-
Poor Flow in Automated Synthesizers: In continuous flow systems, aggregation can lead to increased backpressure and flattened deprotection profiles.
Q4: Can I predict if my sequence will aggregate? A4: While precise prediction is difficult, certain factors increase the risk.[4][12] Long, hydrophobic sequences are particularly prone to aggregation.[4] The presence of β-branched amino acids (Val, Ile, Thr) and residues capable of hydrogen bonding (Gln, Ser, Thr) near the pyrrolidine moiety can also exacerbate the issue.[6]
In-Depth Troubleshooting Guide
This section is organized by observable symptoms. For each symptom, we diagnose the likely cause related to aggregation and provide actionable solutions.
Symptom 1: Poor Resin Swelling and Physical Clumping
Diagnosis: This is a strong physical indication of severe on-resin aggregation. The peptide chains are collapsing upon themselves, trapping solvent and preventing the resin beads from swelling properly.[4]
Solutions:
-
Solvent Disruption: Switch from standard DMF to more polar, aggregation-disrupting solvents. N-methylpyrrolidone (NMP) is a strong first choice. Adding up to 25% dimethyl sulfoxide (DMSO) to DMF or NMP can also be highly effective at breaking up secondary structures.[4]
-
Chaotropic Salt Washes: Before the coupling step, wash the resin with a solution containing a chaotropic agent. These salts disrupt the hydrogen bond networks that stabilize aggregates.[4][13]
| Table 1: Recommended Chaotropic Salt Washes | |
| Reagent | Concentration & Solvent |
| Lithium Chloride (LiCl) | 0.4 M - 0.8 M in DMF |
| Sodium Perchlorate (NaClO₄) | 0.8 M in DMF |
| Potassium Thiocyanate (KSCN) | 4 M in DMF |
Note: Ensure to thoroughly wash the resin with the primary synthesis solvent (e.g., DMF) after the chaotropic salt wash to remove all traces of the salt before proceeding with coupling.
Symptom 2: Incomplete Coupling (Positive Kaiser/TNBS Test)
Diagnosis: Aggregation is physically blocking the N-terminal amine of the growing peptide chain, preventing the activated this compound (or the subsequent amino acid) from reaching the reaction site.
Solutions:
-
Extended Coupling Time / Double Coupling: The simplest approach is to increase the reaction time (e.g., from 1 hour to 2-4 hours) or to perform a second coupling with fresh reagents.
-
Elevated Temperature: Increasing the reaction temperature to 50-75°C can provide enough thermal energy to temporarily disrupt the aggregate structures, allowing the coupling to proceed.[4][14][15] This is particularly effective when using automated microwave synthesizers.[16][17][18]
-
Change Coupling Reagents: For this sterically demanding coupling, switch to a more potent activation method. If HBTU/DIPEA is failing, consider HATU or PyBOP, which are known to be effective for difficult couplings. For extremely challenging cases, pre-forming Fmoc-amino acid fluorides can be beneficial.[10]
Proactive Strategies to Prevent Aggregation
The most effective way to deal with aggregation is to anticipate and prevent it from the start.
Workflow for Aggregation Prevention
Caption: Proactive workflow for mitigating aggregation risk.
-
Resin Selection: Use a low-loading resin (e.g., 0.2-0.4 mmol/g). Higher loading capacities increase the proximity of peptide chains, promoting intermolecular aggregation.[10] Resins with polyethylene glycol (PEG) linkers (e.g., NovaSyn® TG, PEGA) can also improve solvation of the growing peptide.
-
Strategic Incorporation of Pseudoprolines: If your sequence contains Ser or Thr residues, you can use commercially available Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptides. These building blocks introduce a "kink" that effectively disrupts the inter-chain hydrogen bonding that leads to β-sheet formation.[4] This is one of the most powerful tools for preventing aggregation in long or difficult sequences.[19]
-
Microwave-Assisted SPPS: The use of microwave energy is a well-established method for overcoming aggregation-related synthesis problems.[20][21] The rapid heating disrupts secondary structures and significantly accelerates both deprotection and coupling kinetics, often resulting in higher purity crude products.[17][18]
Key Experimental Protocols
Protocol 1: On-Resin Chaotropic Salt Wash
Objective: To disrupt existing aggregates on the resin before a difficult coupling step.
-
After the standard Fmoc-deprotection and washing steps, drain the reaction vessel.
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Add the LiCl/DMF solution to the resin, ensuring the beads are fully submerged.
-
Agitate the mixture for 15-30 minutes at room temperature.
-
Drain the chaotropic salt solution.
-
Wash the resin thoroughly with DMF (at least 5 x 1-minute washes) to completely remove the LiCl.
-
Proceed immediately to the coupling step as per your standard protocol.
Protocol 2: Difficult Coupling Using HATU at Elevated Temperature
Objective: To couple an amino acid (e.g., this compound) onto an aggregated N-terminus.
-
Swell the peptide-resin in NMP.
-
In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (3.9 eq.) in NMP.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the drained peptide-resin in the reaction vessel.
-
Agitate the reaction at 50°C for 2 hours. A heated shaker or a microwave peptide synthesizer can be used to maintain the temperature.[14]
-
After the coupling, drain the vessel and wash the resin thoroughly with NMP, followed by DCM.
-
Perform a Kaiser test to confirm the completion of the reaction. If the test is still positive, a second coupling may be necessary.
Understanding the Mechanism of Aggregation and Disruption
Caption: Mechanism of peptide aggregation and therapeutic intervention.
Aggregation occurs when peptide chains attached to the resin interact via non-covalent forces, primarily hydrogen bonds, to form stable, insoluble secondary structures.[4] This physically collapses the polymer support, trapping reactive sites. Interventions like chaotropic agents, polar aprotic solvents, and heat work by disrupting these hydrogen bond networks and improving the solvation of the individual peptide chains, thereby re-exposing the N-terminus for subsequent chemical steps.[6][10]
References
- 1. From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues [explorationpub.com]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. benchchem.com [benchchem.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. thomassci.com [thomassci.com]
- 14. csbio.com [csbio.com]
- 15. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 16. US7582728B2 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 17. Automated Microwave-Enhanced Total Synthesis of Proteins [cem.com]
- 18. US20130228449A1 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. books.rsc.org [books.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
improving yield and purity in the synthesis of peptides with this building block
Welcome to the Technical Support Center dedicated to enhancing the outcomes of your solid-phase peptide synthesis (SPPS). This guide is structured to provide researchers, scientists, and drug development professionals with in-depth, actionable insights to overcome common and complex challenges in synthesizing peptides. Our focus is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and improve both the yield and purity of your target peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides foundational knowledge for successful peptide synthesis.
Q1: What are the primary factors that lead to low yield and purity in SPPS?
A1: Low yield and purity in SPPS are typically multifactorial, but the most common culprits are incomplete deprotection and poor coupling efficiency.[1] Peptide aggregation on the resin is another major cause, particularly for long or hydrophobic sequences, as it makes reactive sites inaccessible.[1][2][3] Side reactions, such as aspartimide formation or diketopiperazine formation, and issues related to the stability of the resin and linker also significantly reduce the final yield and purity of the desired peptide.[1][2]
Q2: How do I choose the right coupling reagent for my synthesis?
A2: The choice of coupling reagent depends on factors like synthesis speed, the steric hindrance of the amino acids, and the risk of side reactions like racemization.[4] For routine synthesis, carbodiimides like DIC are often sufficient. However, for difficult couplings, including sterically hindered amino acids, more potent aminium/uronium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP) are recommended as they form highly reactive esters that can overcome steric barriers.[5] HATU and HCTU are generally preferred for faster, more efficient couplings.[6]
Q3: What is the significance of resin choice in SPPS?
A3: The resin is critical as it provides the solid support for the growing peptide chain. Key considerations include the resin's chemical composition, linker stability, and loading capacity. Standard polystyrene resins are common, but for "difficult" or aggregating sequences, switching to a resin with better swelling properties, such as a polyethylene glycol (PEG) derivative (e.g., TentaGel), can be beneficial.[2][4] Using a low-substitution resin can also help by reducing inter-chain crowding and aggregation.[2] For C-terminal acids, 2-chlorotrityl chloride resin is often preferred to minimize side reactions like diketopiperazine formation, especially when Proline is one of the first two residues.[2]
Q4: How can I confirm the purity and identity of my synthesized peptide?
A4: The most common and reliable methods are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS), often used in combination (LC-MS).[7] RP-HPLC separates the target peptide from impurities, and the purity is typically calculated by the peak area of the target peptide relative to the total peak area.[7] Mass spectrometry confirms the molecular weight of the peptide, verifying its identity.[8] For a more detailed analysis, techniques like quantitative Amino Acid Analysis (AAA) can determine the net peptide content, and NMR spectroscopy can provide complete structural information.[9]
Q5: What is the role of scavengers in the final cleavage step?
A5: During the final cleavage from the resin (typically with Trifluoroacetic Acid - TFA), side-chain protecting groups are removed, generating highly reactive carbocations.[10][11] Scavengers are nucleophilic agents added to the cleavage cocktail to trap these reactive species, preventing them from modifying sensitive amino acid residues like Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[11][12] For instance, without scavengers, the trityl cation from Cys(Trt) deprotection can re-alkylate Trp. The choice of scavengers is dictated by the specific amino acids in your peptide sequence.[12]
Section 2: Troubleshooting Guides
This section provides detailed, problem-oriented guides to diagnose and resolve specific issues encountered during peptide synthesis.
Guide 1: Overcoming On-Resin Aggregation
Peptide aggregation is a primary cause of synthesis failure, leading to incomplete reactions and low yields.[3][13] It occurs when growing peptide chains interact via intermolecular hydrogen bonds, forming secondary structures like β-sheets that are poorly solvated.[13][14][15]
Symptoms:
-
Poor or no swelling of the peptide-resin beads.[2]
-
Sluggish or incomplete Fmoc deprotection and coupling reactions, often confirmed by a persistent positive Kaiser test.
-
A sudden drop in synthesis efficiency after the fifth or sixth residue.[2]
-
The crude peptide is difficult to purify due to the presence of deletion sequences that are structurally similar to the target peptide.[3]
Workflow for Diagnosing and Mitigating Aggregation
Caption: Decision workflow for addressing on-resin peptide aggregation.
Experimental Protocols for Aggregation Mitigation
Protocol 2.1.1: High-Temperature or Microwave-Assisted SPPS
Elevating the temperature provides thermal energy to disrupt the hydrogen bonds causing aggregation, thereby improving reaction kinetics.[3][13]
-
Setup: Use a peptide synthesizer equipped with a microwave reactor or a conventional heating system.
-
Deprotection: Perform the Fmoc deprotection step at an elevated temperature (e.g., 75°C) for a shorter duration (e.g., 3-5 minutes).
-
Coupling: Add the activated amino acid solution to the resin.
-
Irradiation/Heating: Irradiate the vessel with microwaves or apply conventional heat to maintain a temperature of 75-90°C for 5-10 minutes.[3]
-
Washing: Wash the resin thoroughly with an appropriate solvent like N-methylpyrrolidone (NMP) to prepare for the next cycle.
Protocol 2.1.2: Introduction of Structure-Disrupting Elements
Incorporating specific chemical modifications into the peptide backbone physically blocks the formation of hydrogen bonds.
-
Pseudoproline Dipeptides: When synthesizing a sequence containing Serine (Ser) or Threonine (Thr), replace the corresponding Fmoc-amino acid with a pseudoproline dipeptide (e.g., Fmoc-Gly-Ser(ψPro)-OH).[3][16] This dipeptide introduces a "kink" into the peptide backbone, disrupting secondary structure formation.[3] Use a 5-fold excess of the activated dipeptide and allow the coupling to proceed for 1-2 hours.[17]
-
Backbone Protection (Hmb/Dmb): Incorporate an amino acid derivative with a protecting group on the backbone amide nitrogen, such as 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), every 6-7 residues.[3] This strategy is highly effective but requires the use of commercially available modified amino acids.[18]
Guide 2: Troubleshooting Common Side Reactions
Side reactions reduce the purity of the final product by creating impurities that are often difficult to separate from the target peptide.
1. Aspartimide Formation
-
Mechanism: The side-chain carboxyl group of Aspartic acid (Asp) or the backbone amide nitrogen can attack the carbonyl group, forming a cyclic succinimide derivative. This can occur under both acidic and basic (piperidine) conditions.[2][18] The aspartimide can then reopen to form a mixture of α- and β-coupled peptides or react with piperidine to form piperidides.[2][10]
-
Solution:
-
Add 0.1M 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to reduce aspartimide formation.[2][18]
-
For sensitive sequences, consider using piperazine containing 0.1M HOBt as the deprotection reagent, as it has been shown to cause the least side reaction.[18]
-
Employ backbone protection on the residue preceding the Asp, such as an Hmb or Dmb group.[18]
-
2. Diketopiperazine Formation
-
Mechanism: This side reaction is prevalent at the dipeptide stage in Fmoc-based synthesis. The free N-terminal amine of the second amino acid can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[10] This is especially common when Proline is one of the first two residues.[2]
-
Solution:
-
When Pro, Pip, or Tic is one of the first two amino acids, use a sterically hindered resin such as 2-chlorotrityl chloride resin, which inhibits the formation of diketopiperazines.[2]
-
For other sequences, ensure the third amino acid is coupled immediately after the deprotection of the second residue to minimize the time the free dipeptide-resin is exposed.
-
3. Racemization
-
Mechanism: Loss of stereochemical integrity (epimerization) at the α-carbon can occur, particularly during the activation step of the coupling reaction. C-terminal Cysteine is especially prone to racemization during Fmoc-SPPS due to the base-mediated deprotection steps.[18]
-
Solution:
-
Use additives like HOBt or Oxyma during coupling to suppress racemization.[6]
-
For C-terminal Cys, using piperazine with 0.1M HOBt for deprotection can significantly reduce racemization compared to piperidine.[18]
-
Alternatively, using chlorotrityl-based resins for C-terminal Cys can also mitigate this issue.[18]
-
Comparative Table of Side Reaction Mitigation Strategies
| Side Reaction | Primary Cause | Recommended Solution | Efficacy & Causality |
| Aspartimide Formation | Base/Acid-catalyzed cyclization of Asp residues | Add HOBt to deprotection solution; Use piperazine instead of piperidine[18] | High. HOBt protonates the amide nitrogen, reducing its nucleophilicity. Piperazine is a weaker base than piperidine. |
| Diketopiperazine | Intramolecular cyclization at the dipeptide stage | Use 2-chlorotrityl chloride resin for Pro-containing sequences[2] | High. The steric bulk of the trityl group hinders the back-biting reaction. |
| Racemization | Over-activation of carboxyl group; base exposure (C-term Cys) | Add HOBt/Oxyma to coupling; Use piperazine for C-term Cys deprotection[6][18] | High. Additives form active esters that are less prone to racemization. Piperazine is less basic. |
| 3-(1-Piperidinyl)alanine | Base-catalyzed elimination on C-terminal Cys | Use sterically bulky Trityl (Trt) protecting group | Moderate. The bulky Trt group minimizes, but may not completely eliminate, the initial β-elimination step.[2] |
Guide 3: Optimizing Cleavage and Purification
The final steps of cleaving the peptide from the resin and subsequent purification are critical for achieving high purity.
1. Optimizing the Cleavage Cocktail
-
Problem: Incomplete removal of side-chain protecting groups or modification of sensitive residues by reactive cations generated during cleavage.
-
Solution: The composition of the cleavage cocktail (typically TFA-based) must be tailored to the peptide sequence. The addition of scavengers is essential.[12]
Scavenger Selection Guide
| Sensitive Residue(s) | Recommended Scavenger(s) | Concentration (in TFA) | Rationale |
| Tryptophan (Trp) | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | 2.5% - 5% each | TIS reduces the indole ring, while EDT protects against re-alkylation by carbocations.[19] |
| Methionine (Met) | Thioanisole, TIS | 2.5% - 5% each | Protects the thioether from S-alkylation and can reduce any Met-sulfoxide that may have formed.[20] |
| Cysteine (Cys) | TIS, EDT, Dithiothreitol (DTT) | 2.5% - 5% each | TIS scavenges Trt cations. EDT and DTT are reducing agents that keep the sulfhydryl group in its reduced state, preventing oxidation.[19][21] |
| Arginine (Arg) | Water, TIS | 2.5% - 5% each | Water helps to hydrolyze the Pbf protecting group, and TIS scavenges the resulting cations. |
| Tyrosine (Tyr) | Water, TIS, Phenol | 2.5% - 5% each | These scavengers protect the phenolic ring from electrophilic attack. |
2. Troubleshooting HPLC Purification
-
Problem: Poor resolution between the target peptide and impurities, leading to low purity of the final product.
-
Causality: The separation in RP-HPLC is based on hydrophobicity. Closely eluting impurities are often deletion sequences or products of side reactions that have very similar hydrophobic character to the target peptide.[3]
Workflow for HPLC Method Optimization
Caption: A systematic approach to optimizing RP-HPLC purification of peptides.
-
Key Optimization Step: The most effective tool for improving resolution is to optimize the gradient slope.[22] After an initial scouting run to determine the approximate elution time, run a much shallower gradient around that point.[22] This increases the interaction time of the peptide with the stationary phase, allowing for better separation of closely related species.[22] For peptides, a C18 column with a wide pore size (300 Å) is generally the most effective choice.[22]
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. chempep.com [chempep.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 15. The road to the synthesis of "difficult peptides". | Semantic Scholar [semanticscholar.org]
- 16. blog.mblintl.com [blog.mblintl.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. ovid.com [ovid.com]
- 19. biotage.com [biotage.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Modified Cleavage Cocktails for Peptides Containing 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the novel amino acid, 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, into their synthetic peptides. The unique structural features of this proline analog can introduce specific challenges during the final cleavage and deprotection step. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to ensure high yield and purity of your target peptide.
Introduction: The Challenge of the Pyrrolidine Secondary Amine
The incorporation of this compound introduces a secondary amine within the pyrrolidine ring that remains unprotected after the Fmoc group is removed during synthesis. During the final cleavage from the solid-phase support using strong acids like trifluoroacetic acid (TFA), highly reactive carbocations are generated from the acid-labile side-chain protecting groups of other amino acids in the sequence (e.g., Boc, tBu, Trt)[1]. These electrophilic species can readily alkylate the nucleophilic secondary amine of the pyrrolidine ring, leading to undesired side products and reduced purity of the final peptide.
This guide will walk you through understanding and mitigating this primary side reaction through the strategic modification of your cleavage cocktail.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction to be concerned about when cleaving peptides containing 3-Amino-1-N-pyrrolidine?
The most significant side reaction is the alkylation of the secondary amine within the pyrrolidine ring by carbocations generated during the cleavage of other amino acid side-chain protecting groups. For instance, the tert-butyl cation released from a Boc-protected lysine or a tBu-protected aspartic acid is a potent electrophile that can irreversibly modify the pyrrolidine nitrogen[2].
Q2: Are standard cleavage cocktails like Reagent K or a simple TFA/TIS/H₂O mix sufficient for these peptides?
While a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail is a good starting point for many peptides, it may not be robust enough to completely prevent alkylation of the pyrrolidine secondary amine, especially in sequences rich in amino acids with tBu-based protecting groups. Reagent K, containing multiple scavengers, is a more suitable option, but a tailored approach is often more effective and avoids the use of malodorous thiols if not strictly necessary.
Q3: How does the hydrochloride salt form of the amino acid affect the cleavage process?
The hydrochloride salt is associated with the amino group at the 3-position of the pyrrolidine ring. During the synthesis, this salt is neutralized. In the final TFA cleavage cocktail, the high concentration of strong acid will protonate all basic sites on the peptide, including the pyrrolidine nitrogen. Therefore, the initial hydrochloride salt form of the monomer is not expected to significantly influence the cleavage chemistry.
Q4: Can the pyrrolidine ring itself be degraded by strong TFA treatment?
The pyrrolidine ring is a stable saturated heterocycle and is generally robust to the conditions of TFA cleavage. Ring-opening or degradation is not a commonly observed side reaction under standard cleavage protocols.
Q5: Besides alkylation, are there other potential side reactions associated with this residue?
While alkylation is the primary concern, prolonged exposure to strong acid could potentially lead to other minor side reactions. For instance, hydrolysis of the peptide bond N-terminal to the pyrrolidine residue, although less common, has been observed in some N-alkylated peptides under harsh acidic conditions[3]. However, with optimized cleavage times, this is generally not a significant issue.
Troubleshooting Guide
This section addresses common problems encountered during the cleavage of peptides containing 3-Amino-1-N-pyrrolidine, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield of the desired peptide with multiple unidentified peaks in HPLC/MS. | Alkylation of the pyrrolidine secondary amine. Cationic species from side-chain protecting groups are attacking the nucleophilic nitrogen. | 1. Increase scavenger concentration: Modify the standard cleavage cocktail to include a higher percentage of scavengers. Triisopropylsilane (TIS) is an excellent scavenger for tert-butyl cations. 2. Introduce a "soft" nucleophilic scavenger: Thioanisole can help scavenge other reactive species and may offer some protection to the secondary amine. 3. Optimize cleavage time: Use the minimum time required for complete deprotection to reduce the exposure of the peptide to reactive cations. A time course study (e.g., 1, 2, and 4 hours) is recommended. |
| Incomplete removal of side-chain protecting groups (e.g., Pbf from Arginine). | 1. Insufficient cleavage time. 2. Steric hindrance from the adjacent pyrrolidine residue. | 1. Extend cleavage time: For peptides containing difficult-to-remove protecting groups like Arg(Pbf), longer cleavage times (e.g., 4-6 hours) may be necessary. 2. Use a stronger scavenger cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT) can be more effective for complete deprotection of challenging residues. |
| Presence of oxidized methionine or tryptophan. | Oxidation during cleavage. | Add specific scavengers to the cocktail to prevent oxidation. For methionine, dimethylsulfide (DMS) can be beneficial. For tryptophan, in addition to TIS, using a small amount of 1,2-ethanedithiol (EDT) is effective, though it has a strong odor. |
Recommended Cleavage Protocols
The choice of cleavage cocktail should be guided by the other amino acids present in your peptide sequence. Below are recommended starting protocols that can be further optimized.
Protocol 1: Modified "Odorless" Cleavage Cocktail (Recommended for most sequences)
This protocol is a good starting point for peptides that do not contain highly sensitive residues like Cysteine or multiple Arginine residues. The increased concentration of TIS is key to scavenging the carbocations that can alkylate the pyrrolidine nitrogen.
Cocktail Composition:
| Reagent | Percentage (v/v) | Purpose |
| Trifluoroacetic Acid (TFA) | 90% | Cleavage and deprotection |
| Triisopropylsilane (TIS) | 5% | Primary carbocation scavenger |
| Deionized Water | 5% | Proton source, aids in scavenger function |
Step-by-Step Procedure:
-
Resin Preparation: Thoroughly wash the peptide-resin with dichloromethane (DCM) and dry under high vacuum for at least 2 hours.
-
Cocktail Preparation: In a fume hood, prepare the cleavage cocktail fresh by mixing the components in the specified ratio.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the suspension at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of ice-cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold ether twice more.
-
Drying: Dry the crude peptide pellet under vacuum.
Protocol 2: Scavenger-Rich Cocktail for Sensitive Residues
This protocol is recommended for peptides containing sensitive residues such as Cysteine, Methionine, Tryptophan, or multiple Arginine residues, in addition to the 3-Amino-1-N-pyrrolidine moiety.
Cocktail Composition:
| Reagent | Percentage (v/v/w) | Purpose |
| Trifluoroacetic Acid (TFA) | 88% | Cleavage and deprotection |
| Phenol | 5% (w/v) | Scavenger, protects Tyr and Trp |
| Thioanisole | 2% | Scavenger |
| Triisopropylsilane (TIS) | 3% | Primary carbocation scavenger |
| Deionized Water | 2% | Proton source, aids in scavenger function |
Step-by-Step Procedure:
Follow the same procedure as in Protocol 1, adjusting the incubation time as needed based on the specific protecting groups present (e.g., longer times for multiple Arg(Pbf) residues).
Visualizing the Cleavage Workflow
The following diagram illustrates the key steps in the cleavage and precipitation process.
Caption: General workflow for peptide cleavage and isolation.
The Mechanism of Side-Reaction Prevention
The core principle of the modified cleavage cocktails is to outcompete the pyrrolidine secondary amine for the reactive carbocations.
Caption: Mechanism of carbocation scavenging to prevent side reactions.
References
alternative coupling reagents for difficult sequences involving this compound
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with difficult peptide sequences. Here, we will explore the root causes of these challenges and provide a comprehensive overview of alternative coupling reagents and strategies to overcome them. Our focus is on providing not just protocols, but a deep understanding of the underlying chemistry to empower you to make informed decisions in your synthetic endeavors.
Understanding "Difficult" Peptide Sequences
In peptide synthesis, a "difficult" sequence is one that poses challenges to efficient peptide bond formation, leading to low yields, incomplete reactions, and the accumulation of deletion sequences.[1][2] These challenges typically arise from the intrinsic properties of the amino acid sequence itself.
Key contributors to coupling difficulty include:
-
Steric Hindrance: Bulky side chains on amino acids, particularly β-branched residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr), can physically block the approach of the activated amino acid, slowing down the reaction.[3][4] This is further exacerbated when coupling α,α-disubstituted or N-methylated amino acids.[4][5][6]
-
Peptide Aggregation: Hydrophobic sequences have a tendency to aggregate on the solid support, forming secondary structures like β-sheets.[2][3][7] This aggregation can lead to poor solvation of the growing peptide chain, rendering the N-terminus inaccessible for the next coupling step.[7][8]
-
Electronic Effects: The electronic properties of amino acid side chains can influence the nucleophilicity of the N-terminal amine and the reactivity of the C-terminal carboxyl group, impacting the rate of peptide bond formation.[9][10]
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of difficult peptide sequences.
Q1: My coupling reaction is incomplete, as indicated by a positive ninhydrin test. What are my immediate options?
A1: A positive ninhydrin or bromophenol blue test indicates the presence of unreacted free amines on the resin.[4] Before resorting to changing your entire strategy, consider these immediate troubleshooting steps:
-
Double Coupling: The simplest approach is to repeat the coupling step with a fresh solution of the activated amino acid. This can often drive the reaction to completion.
-
Increase Reaction Time: For sterically hindered residues, extending the reaction time (e.g., from 1-2 hours to 4 hours or even overnight) can improve coupling efficiency.[3]
-
Elevated Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier of a difficult coupling.[3] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for this purpose, often leading to higher yields and purity in a shorter time.[4]
Q2: I'm working with a sequence known for steric hindrance (e.g., consecutive Val or Aib residues). My standard coupling reagent (like DIC/HOBt) is giving low yields. What are the best alternative reagents?
A2: For sterically hindered amino acids, more potent coupling reagents are generally required.[3] Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) often fail in these situations.[3][5] The preferred choice is onium salt-based reagents.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[3]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the gold standard for many difficult couplings due to its high reactivity and ability to minimize racemization.[3][11][12] The HOAt anion in HATU provides anchimeric assistance, stabilizing the active ester intermediate.[13]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation uronium reagent that offers coupling efficiencies comparable to HATU.[3][5] It is based on OxymaPure®, which makes it a safer, non-explosive alternative to HOBt- and HOAt-based reagents.[14][15]
-
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also powerful coupling reagents for hindered systems.[3][11]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A non-toxic alternative to the original BOP reagent, it is very effective for solid-phase synthesis.[14]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The HOAt analogue of PyBOP, offering faster reaction rates.[14]
-
Below is a table comparing these reagents for difficult couplings:
| Reagent | Class | Additive Moiety | Key Advantages | Considerations |
| HATU | Uronium/Aminium | HOAt | High reactivity, low racemization, excellent for hindered residues.[3][11] | Can cause guanidinylation of the free amine as a side reaction.[14] |
| HBTU | Uronium/Aminium | HOBt | Effective and widely used, good for longer peptides.[16] | Less effective than HATU for severely hindered couplings. |
| COMU | Uronium/Aminium | OxymaPure® | High reactivity similar to HATU, non-explosive, good solubility.[3][5][14] | Newer reagent, may be more expensive. |
| PyBOP | Phosphonium | HOBt | High coupling efficiency, avoids toxic byproducts of BOP.[11][14] | Solutions in DMF have moderate stability.[15] |
| PyAOP | Phosphonium | HOAt | Faster reaction rates than PyBOP.[14] | Can be more expensive. |
Q3: My peptide is aggregating on the resin. How can I improve solvation and coupling efficiency?
A3: Peptide aggregation is a common problem with hydrophobic sequences.[7] The following strategies can help disrupt secondary structure formation and improve reagent access:
-
Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and break up aggregates.[17]
-
"Magic Mixture" Solvent: Using a solvent mixture of DCM/DMF/NMP (1:1:1) can improve solvation for hydrophobic peptides.[1][7]
-
Structure-Disrupting Amino Acid Derivatives:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can introduce a "kink" in the peptide backbone, disrupting β-sheet formation.[17][18] The native sequence is regenerated upon final cleavage.[17]
-
Hmb/Dmb Protected Amino Acids: Using N-(2-hydroxy-4-methoxybenzyl) (Hmb) or N-(2,4-dimethoxybenzyl) (Dmb) protected amino acids can prevent backbone hydrogen bonding and improve solubility.[8][17]
-
Q4: I am concerned about racemization, especially when coupling peptide fragments. Which reagents and conditions are best to maintain chiral purity?
A4: Racemization is a significant risk, particularly during the activation of the C-terminal amino acid of a peptide segment.[13] It occurs through the formation of an oxazolone intermediate.[5][13]
To minimize racemization:
-
Choose the Right Additive: The additive used with the coupling reagent plays a crucial role.
-
Select the Appropriate Coupling Reagent:
-
Control the Base:
-
Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of a stronger base like DIPEA, as stronger bases can promote racemization.[3]
-
Use the minimum necessary amount of base.
-
-
Lower the Reaction Temperature: Performing the coupling at a lower temperature (e.g., 0 °C) can help reduce the rate of racemization.[3]
Q5: What are the best practices for coupling N-methylated amino acids?
A5: N-methylated amino acids present a significant steric challenge due to the presence of the methyl group on the amide nitrogen.[4] This reduces the nucleophilicity of the amine and increases steric hindrance.[4]
For successful coupling of N-methylated residues:
-
Use High-Potency Reagents: HATU is widely used and very effective for coupling N-methyl amino acids.[4] For exceptionally difficult couplings, such as between two N-methylated residues, reagents like PyBroP ((Bromotris(pyrrolidino)phosphonium hexafluorophosphate)) have shown success.[4]
-
Consider Amino Acid Halides: In-situ generation of Fmoc-amino acid chlorides or fluorides can provide the highly reactive species needed to overcome the steric barrier.[4][5]
-
Optimize Reaction Conditions: Extended reaction times and the use of microwave heating are often necessary to drive these couplings to completion.[4]
Experimental Protocols & Workflows
Protocol 1: Standard HATU Coupling for a Hindered Amino Acid
-
Resin Preparation: Swell the resin in DMF for at least 30 minutes. Perform the Fmoc deprotection of the N-terminus of the resin-bound peptide.
-
Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (4 equivalents), HATU (3.9 equivalents), and HOAt (4 equivalents) in DMF.
-
Base Addition: Add DIPEA (8 equivalents) to the activation solution and mix for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 2-4 hours at room temperature. For very difficult couplings, the reaction time can be extended or performed at an elevated temperature (e.g., 50°C).
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Confirmation: Perform a ninhydrin test to confirm the completion of the coupling. If the test is positive, a second coupling may be necessary.[3]
Decision-Making Workflow for Difficult Couplings
The following diagram illustrates a logical workflow for troubleshooting and optimizing difficult peptide couplings.
Caption: A decision-making workflow for troubleshooting difficult peptide couplings.
Mechanism of Action: Carbodiimide vs. Onium Salt Reagents
The fundamental difference between these classes of reagents lies in the nature of the activated intermediate they form.
Caption: Simplified comparison of activation mechanisms for carbodiimide and onium salt reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. thieme.de [thieme.de]
- 7. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 8. academic.oup.com [academic.oup.com]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Review: Pathway analysis for peptide-mediated electronic coupling in the super-exchange mechanism of ET and EET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jpt.com [jpt.com]
- 12. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 14. bachem.com [bachem.com]
- 15. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 16. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 18. blog.mblintl.com [blog.mblintl.com]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides Synthesized with 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research, the quest for novel structures with enhanced stability, unique conformations, and improved biological activity is relentless. Non-standard amino acids are pivotal in this endeavor, offering a gateway to peptides with tailored properties. Among these, 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride stands out as a versatile building block for introducing a constrained diamine moiety. This guide provides an in-depth technical comparison and analysis of peptides synthesized with this unique proline analog, focusing on their mass spectrometric characterization. As your Senior Application Scientist, I will walk you through the nuances of synthesis, potential challenges, and the intricacies of interpreting their fragmentation patterns, grounded in established principles of peptide chemistry and mass spectrometry.
The Unique Proposition of this compound in Peptide Synthesis
Incorporating this compound into a peptide sequence introduces a primary amine on the pyrrolidine ring, in addition to the secondary amine of the ring itself. This feature opens up avenues for post-synthetic modifications, such as pegylation, labeling with fluorophores, or the creation of branched or cyclic peptides. The constrained nature of the pyrrolidine ring also imparts a specific conformational rigidity to the peptide backbone, akin to proline, which can be crucial for mimicking or disrupting protein-protein interactions.
However, the presence of the additional amino group and the stereochemistry at the 3-position can influence both the synthesis and the subsequent analysis of the peptide. Understanding these effects is critical for the successful design and characterization of novel peptide entities.
Experimental Workflow: From Synthesis to Mass Spectrometric Analysis
The journey from a synthetic concept to a fully characterized peptide involves a meticulous workflow. Below is a conceptual overview of the key stages when working with this compound.
Caption: Experimental workflow for synthesis and analysis.
Navigating the Synthesis: Potential Side Reactions and Mitigation Strategies
The synthesis of peptides containing this compound follows standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[1] However, the unique structure of this building block warrants special attention to potential side reactions.
Diketopiperazine (DKP) Formation: Similar to proline, the incorporation of 3-aminopyrrolidine at the C-terminus or as the second residue can promote the formation of diketopiperazines, leading to chain termination and loss of yield.[1][2]
-
Mitigation:
-
Use of sterically hindered resins like 2-chlorotrityl chloride resin can suppress this side reaction.
-
Coupling the subsequent amino acid rapidly after the deprotection of the 3-aminopyrrolidine residue.
-
Employing pre-formed dipeptides can bypass the susceptible dipeptide stage on the resin.[1]
-
Incomplete Coupling: The steric hindrance of the pyrrolidine ring might lead to incomplete coupling reactions.
-
Mitigation:
-
Extended coupling times and the use of more potent coupling reagents like HATU or HCTU are recommended.
-
Performing a double coupling can ensure the reaction goes to completion.
-
Mass Spectrometry Analysis: Deciphering the Fragmentation Patterns
The mass spectrometric analysis of peptides containing 3-aminopyrrolidine is expected to exhibit characteristics inherited from proline-containing peptides, with additional complexities arising from the 3-amino group.
The "Proline Effect" and its Potential Modulation: Proline-containing peptides are known for the "proline effect," where collision-induced dissociation (CID) preferentially cleaves the peptide bond N-terminal to the proline residue, resulting in a prominent y-ion.[3][4][5] This is attributed to the high proton affinity of the proline nitrogen. It is hypothesized that peptides containing 3-aminopyrrolidine will also exhibit a similar, if not more pronounced, effect due to the presence of two basic sites (the ring nitrogen and the 3-amino group).
Expected Fragmentation Pathways:
Caption: Expected fragmentation of a 3-aminopyrrolidine peptide.
Unique Fragmentation Signatures: The 3-amino group could introduce novel fragmentation pathways not observed with standard proline. For instance, cleavage of the C-N bond of the side-chain amino group or neutral losses involving this group could occur. The presence of a unique immonium ion for 3-aminopyrrolidine could also serve as a diagnostic marker in the MS/MS spectrum.
Comparative Analysis: this compound vs. Proline
While direct, head-to-head experimental data is scarce in the public domain, we can extrapolate a comparison based on the known properties of proline and substituted prolines.
| Feature | Proline | This compound | Rationale & Expected Performance |
| Conformational Rigidity | High | High | Both possess the pyrrolidine ring structure, which restricts the peptide backbone's flexibility. |
| "Proline Effect" in MS/MS | Pronounced | Expected to be pronounced, possibly enhanced | The presence of two basic sites (ring nitrogen and 3-amino group) may increase the proton affinity, leading to more dominant N-terminal cleavage. |
| Potential for Side Reactions (DKP) | High, especially at the C-terminus | High | The cyclic structure and propensity for cis-amide bond formation are shared between both building blocks.[1][2] |
| Post-Synthetic Modification Potential | Limited | High | The 3-amino group provides a handle for orthogonal chemistries. |
| Synthesis Complexity | Standard | Slightly Increased | May require optimized coupling conditions due to potential steric hindrance and the need to manage the additional amino group's reactivity if not appropriately protected. |
| Cost | Relatively Low | Higher | As a specialized, non-standard amino acid derivative, the cost is expected to be significantly higher. |
Experimental Protocols
Solid-Phase Peptide Synthesis (Manual Protocol)
-
Resin Swelling: Swell 100 mg of Rink Amide resin in 5 mL of dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat with a fresh 5 mL of 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Amino Acid Coupling (Standard):
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HCTU (3 eq.), and DIPEA (6 eq.) in 2 mL of DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (5 x 5 mL).
-
Incorporation of this compound:
-
Follow the same procedure as in step 4, but consider a longer coupling time (e.g., 4 hours) or a double coupling. The hydrochloride salt will be neutralized in situ by the DIPEA.
-
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid.
-
Final Fmoc Deprotection: After the final coupling, perform the deprotection as described in step 2.
-
Final Washing: Wash the resin with DMF (5 x 5 mL), followed by dichloromethane (DCM) (5 x 5 mL), and dry under vacuum.
Peptide Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add 5 mL of the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Mass Spectrometry Analysis
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of approximately 1 mg/mL.
-
Mass Spectrometry:
-
Instrument: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap, Sciex TripleTOF).
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full scan from m/z 200-2000 to determine the molecular weight of the peptide.
-
MS/MS Scan: Select the most abundant charge state of the parent ion for fragmentation using CID or HCD. Set the collision energy to a value optimized for peptide fragmentation (e.g., 25-35 arbitrary units).
-
-
Data Analysis:
-
Confirm the parent mass of the synthesized peptide.
-
Analyze the MS/MS spectrum to identify b- and y-ion series to verify the peptide sequence.
-
Look for the prominent y-ion corresponding to cleavage N-terminal to the 3-aminopyrrolidine residue.
-
Investigate the spectrum for any unique fragment ions or neutral losses that could be attributed to the 3-aminopyrrolidine moiety.
-
Conclusion and Future Perspectives
The use of this compound in peptide synthesis offers exciting possibilities for creating novel peptide structures with enhanced functionalities. While its incorporation follows the general principles of Fmoc-SPPS, careful consideration of potential side reactions is necessary. The mass spectrometric analysis of the resulting peptides is expected to be dominated by fragmentation patterns similar to those of proline-containing peptides, but with the potential for unique signatures arising from the 3-amino group. Further systematic studies are needed to fully elucidate the fragmentation behavior and to build a comprehensive library of these unique fragmentation patterns. Such knowledge will be invaluable for the confident identification and characterization of this emerging class of modified peptides in drug discovery and proteomics research.
References
A Researcher's Guide to NMR Conformational Analysis: Evaluating Peptides Containing 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug discovery, peptides represent a compelling class of therapeutics, offering high specificity and potency. However, their inherent flexibility often leads to poor metabolic stability and reduced bioavailability. The strategic introduction of conformationally restricted amino acids is a cornerstone of peptidomimetic design, aiming to lock the peptide into its bioactive conformation, thereby enhancing its therapeutic profile.[1] Among the diverse toolkit of non-natural amino acids, pyrrolidine-based scaffolds are of significant interest as they can act as effective turn inducers, similar to proline.[2]
This guide provides an in-depth technical overview of the nuclear magnetic resonance (NMR) based conformational analysis of peptides incorporating 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride , a versatile building block for introducing a constrained motif. We will objectively compare its performance with common alternatives, supported by illustrative experimental data, and provide the necessary protocols for researchers to conduct their own analyses. The focus is not just on the "how," but the critical "why" behind each experimental choice, ensuring a robust and self-validating analytical workflow.
Pillar 1: The Theoretical Framework of Peptide NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for studying the three-dimensional structure and dynamics of peptides in solution, providing insights under near-physiological conditions.[3] A robust conformational analysis hinges on the interpretation of three key parameters:
-
Chemical Shifts (δ) : The precise resonance frequency of a nucleus (¹H, ¹³C, ¹⁵N) is exquisitely sensitive to its local electronic environment.[4] Perturbations in chemical shifts upon incorporation of a constrained residue or binding to a target can reveal significant structural changes and identify interaction surfaces.[5][6]
-
Nuclear Overhauser Effect (NOE) : The NOE is a through-space phenomenon that allows for the detection of protons that are close in space (< 5 Å), irrespective of their through-bond connectivity.[7] The intensity of an NOE correlation is inversely proportional to the sixth power of the distance between the protons, making it a powerful source of distance restraints for structure calculation.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) is the standard experiment for this measurement.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) is preferred for intermediate-sized molecules (like many peptides, ~1-2 kDa) where the NOE signal might be close to zero and difficult to detect.[7][9]
-
-
Scalar (J) Coupling Constants : This through-bond interaction between nuclei, typically over three bonds (³J), provides invaluable information about dihedral angles. The relationship between the coupling constant and the torsion angle is described by the Karplus equation , which is fundamental for defining the peptide backbone (Φ, Ψ) and side-chain (χ) angles.[10][11][12]
Pillar 2: Experimental Design and Step-by-Step Protocols
A successful conformational analysis begins with meticulous experimental design and execution. The following workflow outlines the critical stages from peptide synthesis to data acquisition.
Experimental Workflow Overview
Caption: High-level workflow for NMR conformational analysis.
Protocol 1: Peptide Synthesis
The incorporation of this compound is readily achieved using standard Fmoc-based Solid Phase Peptide Synthesis (SPPS).[13]
-
Resin Preparation : Start with a suitable resin (e.g., Rink Amide MBHA for a C-terminal amide).
-
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the growing peptide chain.
-
Coupling : Activate the incoming Fmoc-protected amino acid (including the title compound) using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA). Allow the coupling reaction to proceed for 1-2 hours.[14] Monitor coupling completion with a Kaiser test.
-
Repeat : Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Cleavage and Deprotection : Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification : Purify the crude peptide using reverse-phase HPLC. Confirm the mass of the final product by mass spectrometry.
Protocol 2: NMR Sample Preparation
The quality of the NMR data is directly dependent on the quality of the sample.
-
Concentration : Dissolve the lyophilized peptide to a final concentration of 0.5-2.0 mM.[15]
-
Solvent : For observing exchangeable amide protons, use a solvent mixture of 90% H₂O / 10% D₂O. The D₂O provides the lock signal for the spectrometer.[8] If amide protons are not of interest, the peptide can be dissolved in 100% D₂O.
-
Buffer and pH : Use a suitable buffer (e.g., 20 mM sodium phosphate) to maintain a stable pH. The pH should be adjusted to be below 7.5 (typically pH 4-6) to slow down the exchange rate of amide protons with the solvent water.[15][16]
-
Internal Standard : Add a small amount of a reference compound like DSS or TSP for accurate chemical shift referencing.
Protocol 3: NMR Data Acquisition
A standard set of 2D NMR experiments is required to gain a complete picture of the peptide's conformation.
-
1D ¹H Spectrum : Acquire a simple 1D proton spectrum to assess the sample's purity and concentration, and to ensure that the signals are reasonably sharp (indicating a non-aggregated state).[8]
-
2D TOCSY (Total Correlation Spectroscopy) : This experiment reveals through-bond correlations between all protons within a single amino acid's spin system.[17] It is the primary tool for identifying the types of amino acid residues present.
-
Typical Parameter: Use a mixing time of ~80-100 ms to allow magnetization transfer throughout the entire spin system.[9]
-
-
2D NOESY or ROESY : This experiment identifies through-space correlations, which are the basis for distance restraints.
-
Experimental Choice: For peptides < 1 kDa, NOESY is often sufficient. For peptides in the 1-3 kDa range, ROESY is generally more reliable as it avoids the potential for zero-crossing of the NOE signal.[7]
-
Typical Parameter: Use a mixing time of ~150-300 ms. It is often beneficial to acquire spectra at multiple mixing times to build up NOE/ROE intensity curves.[9]
-
Pillar 3: Data Analysis and Comparative Guide
The power of NMR lies in the detailed structural information that can be extracted from the spectra. The following section demonstrates how to analyze this data and uses a model system to compare the conformational impact of incorporating a 3-amino-pyrrolidine residue versus Proline and the flexible Alanine.
Data Analysis Logic
Caption: Logic flow from raw NMR data to structural restraints.
Comparative Case Study: The Ac-Gly-X-Gly-NH₂ System
To illustrate the conformational impact, we will consider a hypothetical model tripeptide where X is:
-
Ala : A flexible, non-constraining residue.
-
Pro : A natural cyclic amino acid known to induce turns.
-
3AP (3-Amino-pyrrolidine) : The residue from the title compound.
Table 1: Comparative ¹H Chemical Shift (δ) Data (ppm)
| Proton | X = Ala | X = Pro | X = 3AP | Causality and Interpretation |
| Gly¹ Hα | 3.97 | 4.15 | 4.21 | The downfield shift of the preceding residue's Hα suggests a change in the local magnetic environment, often indicative of a more rigid or defined backbone conformation imposed by Pro and 3AP.[4] |
| X Hα | 4.35 | 4.45 | 4.52 | Significant changes in the Hα of the residue itself reflect the unique electronic and steric environment of each side chain. |
| Gly³ HN | 8.25 | 7.90 | 7.85 | An upfield shift in the following residue's amide proton can indicate shielding, possibly from being tucked into a turn structure. This suggests both Pro and 3AP induce folding.[18] |
| Gly³ Hα | 3.96 | 3.85 | 3.81 | A slight upfield shift may also be due to conformational ordering and specific shielding effects within the turn. |
Table 2: Key Inter-residue NOE Contacts
| NOE Contact | X = Ala | X = Pro | X = 3AP | Causality and Interpretation |
| dαN(Gly¹, X²) | Strong | Strong | Strong | This sequential NOE is expected in all peptides and is used for resonance assignment. |
| dαN(X², Gly³) | Strong | Strong | Strong | Also a key sequential NOE for assignment. |
| dNN(X², Gly³) | Weak/Absent | Medium | Medium-Strong | A medium-to-strong NOE between adjacent amide protons is a hallmark of a turn or helical structure. Its absence in the Ala peptide indicates flexibility, while its presence in Pro and 3AP peptides is strong evidence of a folded state.[17] |
| dαN(Gly¹, Gly³) | Absent | Weak | Medium | This medium-range NOE, spanning two residues, is a definitive indicator of a turn structure (e.g., β-turn). Its presence, particularly in the 3AP peptide, strongly suggests this residue is an effective turn-inducer. |
*Key structural NOEs
Table 3: ³J(HN,Hα) Coupling Constants and Derived Φ Torsion Angles
| Residue | J-Coupling (Hz) for X = Ala | J-Coupling (Hz) for X = Pro | J-Coupling (Hz) for X = 3AP | Derived Φ Angle Range & Interpretation |
| Gly¹ | 6.5 | 8.5 | 8.8 | A larger J-value corresponds to a more extended conformation (Φ ≈ -120°). The values for Pro and 3AP suggest the preceding residue is forced into a specific conformation required to initiate the turn.[19] |
| X | 7.0 | N/A | 8.2 | Proline has no HN, so no coupling is measured. The large J-value for 3AP suggests a relatively constrained Φ angle for this residue within the peptide backbone. |
| Gly³ | 6.8 | 6.0 | 5.5 | A smaller J-value suggests a more helical or turn-like conformation (Φ ≈ -60°). The progressive decrease from Ala to Pro to 3AP indicates an increasingly well-defined turn structure for the C-terminal residue.[16] |
Overall Interpretation:
The collective data from these tables paints a clear picture. The peptide with Alanine behaves as a flexible, random coil, evidenced by the lack of key medium-range NOEs and average J-coupling values. In contrast, both Proline and 3-Amino-pyrrolidine (3AP) induce a defined turn structure.
Crucially, the comparative data suggests that the 3AP residue may be an even more effective turn-inducer than proline in this context, as indicated by the presence of the dαN(Gly¹, Gly³) NOE and the smaller J-coupling for the subsequent residue. The substitution on the pyrrolidine ring at the 3-position influences the ring pucker and the subsequent backbone dihedral angles, offering a distinct conformational preference compared to the natural proline residue.[20][21] This makes this compound a valuable tool for fine-tuning peptide conformation in drug design.
Conclusion
The conformational analysis of peptides is a critical step in modern drug development, transforming flexible molecules into structured, potent therapeutics. As demonstrated, this compound serves as a powerful building block for inducing ordered structures, such as β-turns. A systematic NMR analysis, grounded in the meticulous acquisition and interpretation of chemical shifts, NOEs, and J-coupling constants, provides unparalleled atomic-level insight into these conformational effects. By objectively comparing the resulting data against flexible (e.g., Alanine) and classically constrained (e.g., Proline) analogues, researchers can make informed decisions, rationally designing peptidomimetics with enhanced stability and biological activity.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand Binding by Chemical Shift Perturbation | BCM [bcm.edu]
- 6. protein-nmr.org.uk [protein-nmr.org.uk]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Structure and Coordination Determination of Peptide-metal Complexes Using 1D and 2D 1H NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. comp-bio.anu.edu.au [comp-bio.anu.edu.au]
- 11. J-Coupling Constants for a Trialanine Peptide as a function of Dihedral Angles Calculated by Density Functional Theory over the full Ramachandran Space - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempep.com [chempep.com]
- 14. rsc.org [rsc.org]
- 15. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 16. mdpi.com [mdpi.com]
- 17. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 18. Local control of peptide conformation: stabilization of cis proline peptide bonds by aromatic proline interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Conformational Constraints of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride and L-Proline
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide science and drug design, controlling molecular shape is paramount. The conformational rigidity of a molecule can dictate its binding affinity, specificity, and metabolic stability.[1][2] L-proline, a naturally occurring amino acid, is the archetypal tool for introducing conformational constraints in peptides.[3] However, the demand for novel structures with tailored properties has led to the exploration of synthetic scaffolds like 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride. This guide provides an in-depth, objective comparison of the conformational landscapes of these two critical building blocks, supported by experimental principles and data.
Section 1: The Proline Paradigm: Nature's Conformational Turn-Inducer
L-proline is unique among the proteinogenic amino acids due to its secondary amine, where the side chain cyclizes back onto the backbone nitrogen. This seemingly simple feature has profound stereochemical consequences that have been extensively studied and exploited.[3]
Pyrrolidine Ring Pucker: The Endo/Exo Equilibrium
The five-membered pyrrolidine ring of proline is not planar. It adopts puckered conformations, primarily described as "envelope" conformations where one atom is out of the plane of the other four.[4] The two predominant, low-energy puckering states are defined by the position of the Cγ (C-4) atom relative to the plane containing Cδ, N, and Cα, and more critically, relative to the backbone carbonyl group.[5][6]
-
Cγ-endo ("Down") Pucker: The Cγ atom is displaced on the same side as the carbonyl group. This conformation is associated with more extended backbone torsion angles (φ, ψ) and is often observed at the i+2 position of β-turns.[6]
-
Cγ-exo ("Up") Pucker: The Cγ atom is on the opposite side of the carbonyl group. The exo pucker favors more compact backbone conformations, such as those found in the polyproline II (PPII) helix.[6]
The energy barrier for interconversion between these states is low (2–5 kcal/mol), allowing for rapid switching on a picosecond timescale.[4] However, the local environment, including solvent and adjacent residues, can significantly influence which pucker is favored.[7][8] For instance, in collagen, prolines at the Xaa position of an Xaa-Yaa-Gly repeat tend to adopt a Cγ-endo pucker, while hydroxyproline at the Yaa position favors a Cγ-exo pucker.[8]
Backbone Dihedral Constraints and Peptide Bond Isomerization
The cyclic nature of proline severely restricts the backbone dihedral angle phi (φ) to a narrow range, typically around -65°.[3] This rigidity is a key reason for its role in stabilizing specific secondary structures.
Furthermore, the steric environment around the X-Pro peptide bond (where X is any amino acid) lowers the energy barrier for cis-trans isomerization compared to other peptide bonds. While most peptide bonds strongly prefer the trans conformation, the cis conformation can be significantly populated in proline-containing peptides.[9][10] This isomerization acts as a molecular switch, influencing protein folding and function. The interconversion is slow, occurring on the timescale of seconds to minutes.[4]
Section 2: this compound: A Synthetic Scaffold for New Geometries
This compound is a synthetic building block designed for use in peptidomimetics and combinatorial chemistry.[11][12] Its structure introduces several new elements that alter the conformational landscape compared to proline.
Structural Features and Their Influence
-
3-Amino Group: The introduction of an amino group at the C-3 position (Cβ) adds a new functional handle and a stereocenter. This substituent can influence the ring's puckering preference through steric and electronic effects. The orientation of this group (cis or trans relative to other substituents) will dictate its spatial positioning and potential to form hydrogen bonds, further constraining the local conformation.[5]
-
N-Fmoc Protecting Group: The large, hydrophobic 9-fluorenylmethyloxycarbonyl (Fmoc) group is attached to the ring nitrogen.[13][14] While essential for solid-phase peptide synthesis (SPPS), its steric bulk can significantly influence the conformational equilibrium of the pyrrolidine ring and potentially hinder the cis-trans isomerization that is characteristic of proline's peptide bond.[15] The Fmoc group's primary role is temporary protection, and it is removed during synthesis.[14][]
-
Hydrochloride Salt: The presence of a hydrochloride salt implies that the exocyclic 3-amino group is protonated. This positive charge can engage in electrostatic interactions or hydrogen bonding, further influencing the preferred conformation of the molecule in different solvent environments.
Section 3: Head-to-Head Comparison: A Tale of Two Rings
The key to understanding the utility of these molecules lies in a direct comparison of their conformational constraints.
| Feature | L-Proline | This compound | Rationale & Implications |
| Primary Constraint | Backbone Dihedral Angle (φ) | Ring Pucker & Substituent Orientation | Proline directly restricts the polypeptide backbone. The aminopyrrolidine derivative offers a scaffold where the substituent's vector is controlled by the ring's conformation. |
| Ring Pucker | Dynamic equilibrium between Cγ-endo and Cγ-exo.[4] | Pucker is biased by the 3-amino group and N-Fmoc group. | The substituent at C-3 introduces a steric and stereoelectronic bias, likely favoring a pucker that places the amino group in a pseudoequatorial position to minimize steric strain.[17] |
| Peptide Bond | Significant population of cis isomer possible.[10] | cis-trans isomerization is sterically hindered by the bulky N-Fmoc group. | The aminopyrrolidine derivative, in its protected form, is less likely to act as a cis-trans isomeric switch. This changes after Fmoc removal and incorporation into a peptide. |
| Flexibility | High ring flexibility with low interconversion barrier.[4][18] | More conformationally restricted due to bulky substituents. | The synthetic derivative is "pre-organized," offering a more defined conformational state, which can be advantageous for reducing the entropic penalty of binding.[2] |
| Functionality | Side chain is non-polar and integrated into the backbone. | Exocyclic primary amine provides a site for further modification. | Allows for the introduction of pharmacophores or branching points away from the main peptide chain, a key strategy in peptidomimetic design.[19] |
Section 4: Experimental & Computational Workflows for Analysis
Determining the precise conformational preferences of these molecules requires a combination of experimental and computational techniques.
Detailed Protocol: 2D NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying solution-state conformation.[20][21]
Objective: To determine the dominant ring pucker and dihedral angles.
Methodology:
-
Sample Preparation: Dissolve a high-purity sample of the compound (e.g., Ac-Pro-NHMe or the aminopyrrolidine derivative) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 5-10 mM.
-
1D ¹H Spectrum: Acquire a standard 1D proton spectrum to identify all proton resonances.
-
2D COSY/TOCSY: Acquire a Correlation Spectroscopy (COSY) or Total Correlation Spectroscopy (TOCSY) spectrum to establish scalar coupling networks and assign all protons within the pyrrolidine ring.
-
Vicinal Coupling Constant (³J) Measurement: Extract the ³J(H,H) coupling constants from a high-resolution 1D spectrum or a J-resolved 2D spectrum. These values are related to the dihedral angles between protons via the Karplus equation and are highly sensitive to the ring's pucker.[22]
-
2D NOESY/ROESY: Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. The cross-peak intensities are proportional to the inverse sixth power of the distance between protons. Strong NOEs between specific protons (e.g., Hα to Hδ) can provide definitive evidence for a particular ring pucker or cis/trans isomer.[9]
-
Data Analysis: Use the measured coupling constants and NOE distances as constraints to model the three-dimensional structure and determine the populations of different conformational states.[22]
Computational Modeling Workflow
Molecular dynamics (MD) simulations complement experimental data by exploring the conformational energy landscape.[23][24][25]
Caption: Workflow for Molecular Dynamics (MD) Simulation to Analyze Conformational Preferences.
Section 5: Implications for Drug Design and Peptide Chemistry
The choice between proline and a synthetic analogue like 3-aminopyrrolidine is driven by the specific goals of the drug discovery program.[19][26][27]
-
Proline is the go-to choice for inducing well-characterized secondary structures like β-turns and polyproline helices. Its ability to undergo cis-trans isomerization can be a functional feature, but also a liability, leading to conformational heterogeneity.
-
This compound serves as a rigid scaffold.[28] By locking the ring into a preferred pucker, it can present the 3-amino group in a well-defined spatial orientation. This is invaluable for:
-
Peptidomimetics: Creating non-peptide backbones that mimic the structure of a peptide secondary structure.
-
Structure-Activity Relationship (SAR) Studies: Systematically probing the importance of a functional group's orientation for receptor binding.
-
Drug Conjugation: Providing a specific attachment point for payloads, linkers, or imaging agents without disrupting the core peptide structure.
-
Conclusion
L-proline and this compound represent two distinct philosophies in constraining peptide conformation. Proline leverages a dynamic equilibrium and restricted backbone rotation inherent in its natural structure. In contrast, the synthetic aminopyrrolidine derivative achieves constraint through the steric and electronic influence of its substituents, offering a more rigid and functionalizable scaffold. For scientists aiming to replicate natural turns and switches, proline remains indispensable. For those seeking to build novel, highly defined three-dimensional structures for targeted interactions, the aminopyrrolidine building block provides a powerful and versatile tool in the modern drug discovery arsenal.
References
- 1. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Conformational profile of a proline-arginine hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational preferences of proline analogues with different ring size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.aip.org [pubs.aip.org]
- 9. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An Unbound Proline-Rich Signaling Peptide Frequently Samples Cis Conformations in Gaussian Accelerated Molecular Dynamics Simulations [frontiersin.org]
- 11. scbt.com [scbt.com]
- 12. chemimpex.com [chemimpex.com]
- 13. chempep.com [chempep.com]
- 14. benchchem.com [benchchem.com]
- 15. connectsci.au [connectsci.au]
- 17. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Investigating proline puckering states in diproline segments in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 21. A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L-proline at different pH | Semantic Scholar [semanticscholar.org]
- 22. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Modeling of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 24. Frontiers | Towards rational computational peptide design [frontiersin.org]
- 25. Peptides of a Feather: How Computation Is Taking Peptide Therapeutics under Its Wing - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. scispace.com [scispace.com]
- 28. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Peptide Stability: A Comparative Guide to 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride and Other Cyclic Amino Acids
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel peptide therapeutics, overcoming their inherent instability is a paramount challenge. Rapid enzymatic degradation in vivo significantly curtails their bioavailability and therapeutic efficacy. A proven strategy to bolster peptide stability is the incorporation of non-canonical, conformationally constrained amino acids. This guide provides an in-depth comparison of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride against other cyclic amino acids, offering a scientific rationale for its use and detailed experimental protocols to evaluate its impact on peptide stability.
The Challenge of Peptide Instability
Linear peptides are often susceptible to enzymatic cleavage by proteases, which recognize and hydrolyze specific peptide bonds. This enzymatic degradation is a primary obstacle in the development of peptide-based drugs.[1] Cyclization and the introduction of non-natural amino acids are effective strategies to enhance resistance to proteolysis.[2][3] By constraining the peptide backbone, these modifications can disrupt the optimal conformation required for protease binding and cleavage.[4]
Introducing this compound: A Novel Tool for Peptide Stabilization
This compound is a cyclic amino acid analogue that offers a unique combination of conformational rigidity and a functional amino group. Its incorporation into a peptide sequence is hypothesized to impart significant resistance to enzymatic degradation while potentially influencing secondary structure and receptor binding affinity. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS).[5]
The pyrrolidine ring restricts the rotational freedom of the peptide backbone, similar to proline, which is known to stabilize secondary structures like β-turns and polyproline helices.[6] The presence of the 3-amino group provides an additional site for further modification or interaction, potentially influencing the peptide's biological activity and pharmacokinetic properties.
Comparative Analysis with Other Cyclic Amino Acids
While direct, side-by-side experimental data for this compound is emerging, we can extrapolate its expected performance based on the well-documented effects of similar cyclic amino acids like proline and its derivatives (e.g., hydroxyproline).
| Feature | L-Proline | 4-Hydroxy-L-proline | This compound (Expected) |
| Conformational Constraint | High | High | High |
| Impact on Secondary Structure | Induces β-turns and polyproline helices.[6] | Can further stabilize or alter turn conformations depending on stereochemistry. | Expected to induce defined turn structures due to the rigid pyrrolidine ring. |
| Proteolytic Stability | Increased resistance to certain proteases compared to linear sequences.[7] | Generally enhances stability. | Hypothesized to provide significant protection against enzymatic degradation. |
| Additional Functionality | None | Hydroxyl group for potential modification. | Amino group for further chemical modification or to serve as a pharmacophore. |
| Receptor Binding | Can be critical for maintaining the bioactive conformation for receptor binding. | The hydroxyl group can form additional hydrogen bonds, potentially increasing affinity. | The amino group can introduce new electrostatic or hydrogen bonding interactions, potentially modulating binding affinity. |
Experimental Protocols for Comparative Evaluation
To empower researchers to directly assess the benefits of incorporating this compound, we provide the following detailed experimental protocols.
I. Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide incorporating this compound using Fmoc/tBu chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based solid-phase peptide synthesis.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIEA)
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Acetonitrile (ACN) for HPLC
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[8]
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
To incorporate this compound, follow the same procedure, ensuring complete dissolution.
-
Monitor the coupling reaction using a ninhydrin test.
-
-
Washing: Wash the resin with DMF to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification and Analysis: Purify the crude peptide by preparative reverse-phase HPLC (RP-HPLC) and confirm its identity by LC-MS.
II. Proteolytic Stability Assay
This protocol describes an in vitro assay to compare the stability of peptides in the presence of a common protease, trypsin.
Workflow for Proteolytic Stability Assay
Caption: Workflow for determining peptide stability against enzymatic degradation.
Materials:
-
Purified peptides (control and modified with 3-aminopyrrolidine)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (e.g., 50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system
Procedure:
-
Prepare Peptide Solutions: Dissolve each peptide in the ammonium bicarbonate buffer to a final concentration of 1 mg/mL.
-
Prepare Trypsin Solution: Prepare a stock solution of trypsin in the same buffer (e.g., 1 mg/mL).
-
Initiate Digestion: Add trypsin to each peptide solution at a 1:100 (enzyme:substrate) w/w ratio.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the enzymatic reaction by adding an equal volume of 1% TFA.
-
RP-HPLC Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the peak corresponding to the intact peptide and the appearance of new peaks corresponding to cleavage fragments.
-
Data Analysis:
-
Integrate the peak area of the intact peptide at each time point.
-
Plot the percentage of remaining intact peptide versus time.
-
Calculate the half-life (t½) of each peptide. A significantly longer half-life for the peptide containing 3-aminopyrrolidine would indicate enhanced stability.[9]
-
III. Conformational Analysis by Circular Dichroism (CD) Spectroscopy
This protocol details the use of CD spectroscopy to assess the impact of 3-aminopyrrolidine incorporation on the secondary structure of a peptide.
Workflow for Circular Dichroism Spectroscopy
Caption: Workflow for analyzing peptide secondary structure using CD spectroscopy.
Materials:
-
Purified peptides
-
Phosphate buffer (e.g., 10 mM, pH 7.4)
-
CD spectropolarimeter
-
Quartz cuvette (1 mm path length)
Procedure:
-
Sample Preparation: Prepare solutions of each peptide in the phosphate buffer at a concentration of approximately 0.1 mg/mL.
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas. Set the wavelength range to 190-260 nm.
-
Baseline Spectrum: Record a baseline spectrum of the phosphate buffer alone.
-
Sample Spectra: Record the CD spectrum of each peptide solution.
-
Data Processing:
-
Subtract the baseline spectrum from each peptide spectrum.
-
Convert the raw data (millidegrees) to mean residue ellipticity ([θ]).
-
-
Spectral Analysis:
-
Compare the CD spectra of the control and modified peptides.
-
Characteristic spectral features can indicate the presence of α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band at ~218 nm), or random coil structures.[10]
-
A significant change in the spectrum upon incorporation of 3-aminopyrrolidine would suggest a conformational alteration.
-
Conclusion
The incorporation of this compound into peptide sequences presents a promising strategy for enhancing their proteolytic stability. Its rigid cyclic structure is expected to confer resistance to enzymatic degradation, while the additional amino functionality offers opportunities for further chemical diversification and modulation of biological activity. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the benefits of this novel amino acid in their own peptide systems. By conducting these comparative studies, the scientific community can build a comprehensive understanding of the utility of this compound in the development of next-generation peptide therapeutics.
References
- 1. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 4. scribd.com [scribd.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers [mdpi.com]
- 7. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.uci.edu [chem.uci.edu]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Pyrrolidine-Constrained Peptides Versus Linear Analogues
Introduction: The Challenge of Flexibility in Peptide Therapeutics
Linear peptides, while offering high specificity and low toxicity, are often hampered in therapeutic development by two intrinsic properties: conformational flexibility and susceptibility to proteolytic degradation.[1][2] Their inherent "floppiness" in solution means that a significant energetic (entropic) cost must be paid for the peptide to adopt the specific conformation required for binding to its biological target.[3] This often results in lower binding affinity. Furthermore, the linear backbone is readily recognized and cleaved by proteases, leading to a short in-vivo half-life.[4][5]
To overcome these limitations, medicinal chemists employ strategies to introduce conformational constraints, effectively "locking" the peptide into its bioactive shape.[2][6] One powerful approach is the incorporation of rigid scaffolds, such as the pyrrolidine ring, into the peptide backbone. This guide provides a technical comparison of the expected biological activity of peptides containing a representative constraining element, 3-Amino-1-pyrrolidine, against their corresponding flexible linear analogues. We will delve into the mechanistic basis for the differences in performance and provide detailed experimental protocols for their evaluation.
The pyrrolidine scaffold, an sp³-hybridized five-membered ring, introduces a defined turn or "kink" in the peptide chain.[7][8] This pre-organization mimics the bound conformation, providing significant advantages in receptor binding, stability, and cell permeability.[1][9]
Caption: Structural states of linear vs. pyrrolidine-constrained peptides.
Comparative Analysis: Key Performance Metrics
The introduction of a pyrrolidine constraint is hypothesized to significantly enhance the druglike properties of a peptide. Below, we compare the expected outcomes for key biological parameters.
Receptor Binding Affinity
Mechanistic Rationale: Linear peptides exist as an ensemble of multiple conformations in solution. Only a fraction of these conformers are active for binding. The process of binding requires the peptide to "freeze" into this specific shape, which is entropically unfavorable.[1][10] By incorporating a pyrrolidine scaffold, the peptide is pre-organized into a conformation that is already complementary to the target's binding site.[3] This reduces the entropy loss upon binding, leading to a more favorable binding interaction and, consequently, higher affinity (lower dissociation constant, Kd).[11]
Experimental Validation: A competitive radioligand binding assay is the gold standard for determining binding affinity. This experiment measures the ability of the test peptides (constrained and linear) to compete with a known radiolabeled ligand for binding to the target receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation:
-
Prepare a membrane fraction from cells expressing the target receptor or use a purified receptor preparation.
-
Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with known high affinity for the receptor.
-
Prepare serial dilutions of both the pyrrolidine-constrained and linear analogue peptides (e.g., from 1 pM to 100 µM).
-
-
Assay Incubation:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of the competitor peptides.
-
Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a high concentration of a non-labeled ligand).
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly separate the bound from unbound radioligand using a cell harvester to filter the plate contents through a glass fiber filter mat. The receptor-bound radioligand will be retained on the filter.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each competitor peptide concentration.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding).
-
Calculate the Ki (inhibition constant) from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the radioligand's concentration and Kd.
-
Caption: Workflow for a competitive radioligand binding assay.
Enzymatic Stability
Mechanistic Rationale: Proteases, the enzymes that degrade peptides, typically recognize and bind to substrates that can adopt an extended, linear conformation within their active site.[5] The rigid structure imposed by the pyrrolidine ring prevents the peptide from adopting this required extended conformation.[4] This steric hindrance makes the constrained peptide a poor substrate for proteases, significantly increasing its resistance to enzymatic degradation and thereby extending its biological half-life.[12]
Experimental Validation: An in-vitro protease stability assay can directly measure and compare the degradation rates of the two peptide analogues in the presence of relevant proteases or biological fluids like plasma or serum.
Experimental Protocol: Protease Stability Assay
-
Preparation:
-
Prepare stock solutions of the pyrrolidine-constrained and linear peptides at a known concentration (e.g., 1 mg/mL) in an appropriate buffer (e.g., PBS, pH 7.4).
-
Prepare a solution of the protease (e.g., trypsin, chymotrypsin) or use fresh human plasma/serum.
-
-
Incubation:
-
Add a defined amount of each peptide to separate tubes containing the protease solution or plasma.
-
Incubate the reactions at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each reaction tube.
-
-
Reaction Quenching and Sample Preparation:
-
Immediately stop the enzymatic reaction in the collected aliquots by adding a quenching solution, such as 10% trichloroacetic acid (TCA), which precipitates the proteins/proteases.
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Collect the supernatant, which contains the remaining intact peptide and any degradation fragments.
-
-
Analysis by HPLC:
-
Analyze the supernatant from each time point using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection (typically at 214 or 280 nm).
-
The intact peptide will elute as a specific peak with a characteristic retention time.
-
Quantify the peak area corresponding to the intact peptide at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining intact peptide against time.
-
Fit the data to a one-phase exponential decay curve to calculate the half-life (T₁⸝₂) of each peptide under the assay conditions.
-
Caption: Workflow for a protease stability assay.
Cell Permeability
Mechanistic Rationale: The ability of a peptide to cross the cell membrane is often a major hurdle for targeting intracellular proteins.[13] While a complex property, cell permeability can sometimes be improved by conformational constraint. A rigid, constrained peptide can adopt a conformation that shields its polar amide backbone hydrogens through intramolecular hydrogen bonding, presenting a more hydrophobic (lipophilic) surface to the lipid bilayer.[14] This "chameleon-like" effect can facilitate passive diffusion across the cell membrane. In contrast, flexible linear peptides have more exposed polar groups, hindering their membrane transit.[4]
Experimental Validation: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based method to predict passive membrane permeability.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Membrane Preparation:
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane).
-
Coat the filter of a 96-well filter plate (the "donor" plate) with a small volume of the lipid solution to form the artificial membrane.
-
-
Assay Setup:
-
Fill the wells of a 96-well acceptor plate with buffer (pH 7.4).
-
Add solutions of the test peptides (pyrrolidine-constrained and linear) at a known concentration to the wells of the donor plate.
-
Carefully place the donor filter plate on top of the acceptor plate, creating a "sandwich" where the peptide solution is separated from the acceptor buffer only by the artificial membrane.
-
-
Incubation:
-
Incubate the PAMPA sandwich at room temperature for a set period (e.g., 4-16 hours) to allow the peptides to diffuse from the donor to the acceptor compartment.
-
-
Concentration Measurement:
-
After incubation, carefully separate the plates.
-
Measure the concentration of the peptide in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Data Analysis:
-
Calculate the effective permeability coefficient (Pₑ) for each peptide using an established formula that accounts for the incubation time, membrane area, and concentrations in the donor and acceptor wells.
-
Illustrative Data Summary
The following table summarizes the hypothetical, yet scientifically plausible, experimental data one might expect from comparing a pyrrolidine-constrained peptide against its linear analogue.
| Parameter | Linear Analogue | Pyrrolidine-Constrained Peptide | Expected Improvement | Rationale |
| Binding Affinity (Ki) | 150 nM | 5 nM | 30-fold | Pre-organization reduces the entropic penalty of binding.[3][11] |
| Proteolytic Stability (T₁⸝₂ in plasma) | 10 min | > 240 min | > 24-fold | Rigid structure prevents binding to protease active sites.[5][12] |
| Membrane Permeability (Pₑ) | < 1 x 10⁻⁶ cm/s | 5 x 10⁻⁶ cm/s | 5-fold | Potential for intramolecular hydrogen bonding increases lipophilicity.[4][14] |
Synthesis and Incorporation of 3-Amino-1-N-Fmoc-pyrrolidine
Both peptide analogues can be readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[15] The key difference lies in the incorporation of the special pyrrolidine building block.
-
Linear Analogue: Synthesized using standard Fmoc-protected amino acids.
-
Constrained Analogue: The synthesis proceeds as normal until the point of incorporation. The commercially available 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride is treated as a di-functional amino acid. The Fmoc-protected amine at the 1-position is incorporated into the growing peptide chain via standard coupling protocols (e.g., using HBTU/HOBt).[16] The free amine at the 3-position is then used as the new N-terminus for the subsequent coupling step after the Fmoc group is removed. The hydrochloride salt is typically neutralized in situ with a non-nucleophilic base like diisopropylethylamine (DIEA) during the coupling step.
Conclusion
The strategic incorporation of a 3-aminopyrrolidine moiety is a powerful tool for transforming a flexible, unstable linear peptide into a constrained analogue with significantly improved pharmacological properties. By pre-organizing the peptide into its bioactive conformation, this approach is expected to yield substantial gains in binding affinity, a dramatic increase in resistance to proteolytic degradation, and potential improvements in cell permeability. The experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to empirically validate these advantages, paving the way for the development of more potent and durable peptide-based therapeutics.
References
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Therapeutics: Constrained Peptides for Improved Drug Discovery | Blog | Biosynth [biosynth.com]
- 3. biorunstar.com [biorunstar.com]
- 4. lifetein.com [lifetein.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Bio-Synthesis Release: Constrained Peptides – a New Therapeutic Approach for Drug Design - BioSpace [biospace.com]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Cyclic vs Linear Peptides: Key Differences - Creative Peptides [creative-peptides.com]
- 11. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Cell-Permeable, Non-Helical Constrained Peptides to Target a Key Protein-Protein Interaction in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 16. Synthesis of Biologically Active Peptides using Newly Designed N-Vinyl Pyrrolidone Incorporated Flexible Cross linked Polystyrene – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to Validating the Chiral Purity of 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride Post-Synthesis
In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is a non-negotiable aspect of quality control. The presence of an undesired enantiomer can, at best, lead to reduced efficacy and, at worst, introduce unforeseen toxicity. This guide provides an in-depth comparison of modern analytical techniques for the validation of the chiral purity of this compound, offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.
The Imperative of Chiral Purity in Drug Development
The thalidomide tragedy of the mid-20th century serves as a stark reminder of the profound impact of stereochemistry on drug safety and efficacy. One enantiomer of thalidomide is a sedative, while the other is a potent teratogen. This and numerous other examples have underscored the necessity for stringent control over the chiral purity of pharmaceutical intermediates and final drug substances. For a versatile building block such as this compound, confirming its enantiomeric excess (e.e.) post-synthesis is a critical step to guarantee the stereochemical integrity of the final API.
A Comparative Overview of Analytical Methodologies
The validation of chiral purity necessitates the use of analytical techniques capable of distinguishing between enantiomers. The primary methods employed in the pharmaceutical industry include direct chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on chiral stationary phases (CSPs), and indirect methods involving the formation of diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries also presents a powerful alternative.
Below is a comparative summary of the most relevant techniques for the analysis of this compound:
| Analytical Technique | Principle | Key Advantages | Potential Limitations | Best Suited For |
| Chiral HPLC | Direct separation on a Chiral Stationary Phase (CSP). | Wide availability of CSPs, robust and well-established, versatile for various compound classes. | Longer analysis times, higher consumption of organic solvents. | Routine quality control, method development, and validation. |
| Chiral SFC | Direct separation on a CSP using supercritical CO₂ as the primary mobile phase. | Faster analysis, reduced organic solvent consumption ("greener" chemistry), often higher efficiency and resolution.[1] | Higher initial instrument cost, less suitable for highly polar, underivatized compounds. | High-throughput screening, preparative separations, and "green" analytical initiatives. |
| Indirect HPLC (post-derivatization) | Conversion of enantiomers into diastereomers using a chiral derivatizing agent (CDA), followed by separation on an achiral column. | Utilizes standard achiral HPLC systems, can enhance detection sensitivity. | Requires a derivatization step which can be time-consuming and introduce potential side reactions or racemization.[2] | Orthogonal method validation, trace analysis when high sensitivity is required. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes in solution, leading to distinct NMR signals for each enantiomer. | Non-destructive, provides structural information, no chromatographic separation needed. | Lower sensitivity compared to chromatographic methods, requires higher sample concentration, potential for signal overlap.[3] | Rapid screening, structural confirmation, and orthogonal validation. |
In-Depth Analysis of Chromatographic Techniques
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for the enantioselective analysis of pharmaceutical compounds.[4] The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). For a molecule like this compound, which contains a secondary amine and a bulky Fmoc protecting group, polysaccharide-based CSPs are particularly effective.
Causality Behind Experimental Choices:
-
Chiral Stationary Phase (CSP): Polysaccharide derivatives, such as amylose or cellulose phenylcarbamates (e.g., Chiralpak® IA, IB, IC), are excellent choices.[5][6] The chiral recognition mechanism involves a combination of hydrogen bonding, π-π interactions, and steric hindrance between the analyte and the chiral polymer. The Fmoc group on the analyte provides a strong site for π-π interactions with the aromatic moieties of the CSP, while the pyrrolidine ring and its amino group can engage in hydrogen bonding and dipole-dipole interactions. Immobilized polysaccharide CSPs are often preferred over coated versions due to their enhanced robustness and compatibility with a wider range of solvents.[7]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of a non-polar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol), is often employed for polysaccharide-based CSPs. The alcohol modifier plays a crucial role in modulating the retention and enantioselectivity. For basic compounds like amines, the addition of a small amount of a basic additive (e.g., diethylamine, butylamine) to the mobile phase is critical to prevent peak tailing and improve resolution by masking active sites on the silica support.[8]
-
Detection: The Fmoc group possesses a strong chromophore, making UV detection at wavelengths around 265 nm or 254 nm highly sensitive.
Experimental Protocol: Chiral HPLC
Objective: To determine the enantiomeric excess of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
Reagents:
-
Hexane (HPLC grade)
-
Isopropanol (IPA, HPLC grade)
-
Diethylamine (DEA, analytical grade)
-
Sample of this compound
-
Racemic standard of this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard at the same concentration.
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to confirm the resolution.
-
Inject the sample solution.
-
-
Data Processing:
-
Integrate the peak areas of the two enantiomers in the chromatogram.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
-
Self-Validating System: The use of a racemic standard is crucial for system suitability. The resolution between the two enantiomeric peaks should be ≥ 1.5 to ensure accurate quantification. The retention times of the sample peaks should match those of the racemic standard.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[9] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents. SFC often provides faster analysis times and higher separation efficiencies.[10]
Causality Behind Experimental Choices:
-
CSP and Mobile Phase: The same polysaccharide-based CSPs that are effective in HPLC are also highly effective in SFC. The mobile phase in SFC typically consists of supercritical CO₂ and an alcohol co-solvent (e.g., methanol, ethanol). Similar to HPLC, a basic additive is often necessary for the analysis of amines to achieve good peak shapes.
-
Advantages for this compound: The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates without a significant increase in backpressure, leading to faster separations. The Fmoc-protected compound is readily soluble in the CO₂/alcohol mobile phases.
Indirect Method: Derivatization with Marfey's Reagent
An alternative to direct chiral chromatography is the use of a chiral derivatizing agent (CDA) to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for primary and secondary amines.[11][12]
Causality Behind Experimental Choices:
-
Reaction: The amino group of 3-aminopyrrolidine reacts with the fluoro group of Marfey's reagent to form stable diastereomeric adducts.
-
Separation: The resulting diastereomers have different physical properties and can be readily separated on a C18 reversed-phase column.
-
Detection: The dinitrophenyl group introduced by Marfey's reagent provides a strong chromophore, allowing for sensitive UV detection at around 340 nm.[13]
This method serves as an excellent orthogonal technique to confirm the results obtained from direct chiral chromatography.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a non-chromatographic approach to determine enantiomeric excess. The addition of a chiral solvating agent (CSA) to a solution of the racemic analyte can lead to the formation of transient diastereomeric complexes. These complexes have different magnetic environments, resulting in separate signals for the enantiomers in the NMR spectrum.[3]
Causality Behind Experimental Choices:
-
Chiral Solvating Agent (CSA): Chiral acids, such as (R)-(-)- or (S)-(+)-1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate (BNPPA), are effective CSAs for amines. The acidic phosphate group of the CSA interacts with the basic amine of the analyte, forming diastereomeric salts.
-
NMR Analysis: The signals of the protons close to the chiral center of the analyte, such as the protons on the pyrrolidine ring, are most likely to show chemical shift non-equivalence. The integration of these separated signals allows for the quantification of the enantiomeric ratio.
While generally less sensitive than chromatographic methods, NMR with CSAs is a rapid and powerful tool for confirming chiral purity and can provide valuable structural information.[14]
Conclusion: A Multi-faceted Approach to Ensuring Chiral Integrity
The validation of the chiral purity of this compound is a critical step in ensuring the quality and safety of the final pharmaceutical products. While chiral HPLC with polysaccharide-based CSPs remains a robust and reliable primary method, chiral SFC offers a faster and more environmentally friendly alternative. Indirect methods using chiral derivatizing agents like Marfey's reagent and NMR spectroscopy with chiral solvating agents provide excellent orthogonal approaches for method validation and confirmation of results. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including sample throughput, sensitivity, and the availability of instrumentation. A comprehensive validation strategy should ideally incorporate at least two of these methods to ensure the unequivocal determination of the enantiomeric purity of this vital chiral building block.
References
- 1. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioseparation of N-FMOC α-Amino Acids [phenomenex.com]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. archives.ijper.org [archives.ijper.org]
- 11. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
A Comparative Guide to Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis
Introduction
In the landscape of Solid-Phase Peptide Synthesis (SPPS), the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a foundational tool, prized for its base-lability which permits an orthogonal strategy alongside acid-labile side-chain protecting groups.[1] The deprotection step, while routine, is a critical juncture in each synthesis cycle.[2] An inefficient or problematic deprotection can lead to deletion sequences, side reactions, and a lower-purity crude product, complicating downstream purification.[2]
The standard reagent for this task has long been a 20% solution of piperidine in N,N-dimethylformamide (DMF). However, concerns over its regulatory status, toxicity, and potential to induce side reactions have spurred the investigation of alternative reagents.[2][3][4] This guide presents a comparative study of the most common Fmoc deprotection reagents, providing researchers, scientists, and drug development professionals with the data and insights necessary to select the optimal reagent for their specific application.
For the purpose of this guide, our comparative experiments will focus on the deprotection of Fmoc-glycine and Fmoc-phenylalanine anchored to Wang resin, representing a simple, achiral model and a racemization-prone model, respectively.
Mechanism of Fmoc Deprotection
The removal of the Fmoc group proceeds via a base-catalyzed β-elimination (E1cB) mechanism.[1][5] The process involves two key steps:
-
Proton Abstraction: A base removes the relatively acidic proton at the C9 position of the fluorene ring.[2][5]
-
β-Elimination: This abstraction initiates an elimination reaction, cleaving the C-O bond and liberating the free N-terminal amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF).[2][5][6]
-
DBF Scavenging: The reactive DBF can react with the newly freed amine, causing chain termination.[7] To prevent this, nucleophilic secondary amines like piperidine trap the DBF to form a stable adduct, driving the reaction to completion.[1][2][6] Non-nucleophilic bases, such as DBU, do not perform this function, necessitating the addition of a scavenger.[7][8]
Caption: The E1cB mechanism of Fmoc deprotection by a basic reagent.
Reagents Under Comparison
This guide evaluates three primary deprotection systems:
-
Piperidine (20% in DMF): The historical gold standard. It is an effective base and DBF scavenger.[2]
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2% with 5% Piperazine in DMF): A strong, non-nucleophilic base often used for faster deprotection, especially in "difficult" sequences.[8][9] Piperazine is added as a DBF scavenger.[10]
-
Piperazine (10% w/v in DMF/Ethanol): A milder, less toxic alternative to piperidine that can reduce certain side reactions.[2][11]
Experimental Design & Protocols
A robust comparison requires standardized protocols to evaluate kinetics, efficiency, and side-product formation.
Experimental Workflow
Caption: Standard experimental workflow for comparing deprotection reagents.
Protocol 1: Deprotection Kinetics via UV-Vis Spectroscopy
The release of the DBF-adduct can be monitored in real-time by measuring its characteristic UV absorbance around 301 nm.[12] This allows for the calculation of deprotection half-life (t½).
Methodology:
-
Place 50 mg of Fmoc-Gly-Wang resin (0.6 mmol/g loading) in a reaction vessel.
-
Swell the resin in 5 mL of DMF for 30 minutes. Drain the DMF.
-
Add 10 mL of the chosen deprotection solution.
-
Immediately start collecting the flow-through into a quartz cuvette placed in a UV-Vis spectrophotometer set to continuously read absorbance at 301 nm.
-
Continue monitoring until the absorbance plateaus, indicating complete deprotection.
-
Calculate the t½ as the time required to reach 50% of the maximum absorbance.
Protocol 2: Purity and Side Reaction Analysis via HPLC
This protocol assesses the purity of the final product and quantifies key impurities, such as deletion sequences or racemized products.
Methodology:
-
Synthesize a model pentapeptide (e.g., H-Gly-Phe-Gly-Phe-Gly-OH) on Wang resin, using each of the three deprotection reagents for all cycles. The Phe residue is included to assess racemization.[13]
-
After the final deprotection and wash, cleave the peptide from the resin using a standard cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) for 2 hours.[14]
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.[14]
-
Prepare a 1 mg/mL solution of the crude peptide in 0.1% TFA in water/acetonitrile (50:50).
-
Analyze via Reverse-Phase HPLC (RP-HPLC) using a C18 column.[15]
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: 5% to 65% B over 30 minutes
-
Detection: UV absorbance at 214-220 nm[15]
-
-
Calculate purity by dividing the main peak area by the total peak area.[15] Identify side products by mass spectrometry (MS) and comparison to a standard synthesized with the D-Phe enantiomer.
Results and Discussion
The performance of each reagent is summarized based on kinetics and the purity of the final peptide product.
Table 1: Comparative Deprotection Kinetics
| Reagent System | Deprotection t½ (seconds) | Qualitative Speed | Notes |
| 20% Piperidine/DMF | ~7-10 | Fast | The industry benchmark for reliable and complete deprotection. |
| 2% DBU + 5% Piperazine/DMF | ~4-7 | Very Fast | Significantly faster than piperidine, ideal for difficult or aggregating sequences.[8][10] |
| 10% Piperazine/DMF-EtOH | ~20-30 | Moderate | Slower than piperidine but still efficient for most applications.[10] |
Data are representative values synthesized from literature reports.[10]
The DBU/piperazine mixture offers the fastest deprotection, which can be crucial for minimizing aggregation-related issues in long or hydrophobic peptides.[9][16] Piperidine remains a robust and rapid option, while piperazine is slower but may offer advantages in specific contexts.[2]
Table 2: Comparative Purity and Side Reaction Profile (Model Peptide: H-Gly-Phe-Gly-Phe-Gly-OH)
| Reagent System | Crude Purity (%) | D-Phe Isomer (%) | Key Side Reactions |
| 20% Piperidine/DMF | ~92% | ~1-2% | Low levels of racemization; potential for aspartimide formation in sensitive sequences (e.g., Asp-Gly).[9] |
| 2% DBU + 5% Piperazine/DMF | ~88% | ~3-5% | Higher risk of racemization, especially with sensitive residues like Cys and His.[13][17] Strongly catalyzes aspartimide formation if used with Asp-containing peptides.[8] |
| 10% Piperazine/DMF-EtOH | ~93% | <1% | Causes the least side reactions, particularly aspartimide formation and racemization of C-terminal Cys.[11] |
Data are representative values synthesized from literature reports.
Discussion of Results:
-
Piperidine strikes a balance between speed and safety, providing high-purity crude peptides with minimal side reactions under standard conditions.[2] Its effectiveness as both a base and a scavenger makes it a reliable choice for most syntheses.
-
DBU/Piperazine is a powerful but aggressive reagent. Its speed is its main advantage.[10][16] However, the strong basicity of DBU increases the risk of epimerization (racemization) at the α-carbon of the newly deprotected amino acid.[13] It is particularly problematic for sequences containing aspartic acid, where it strongly promotes the formation of aspartimide side products.[8] Its use should be reserved for sequences known to be difficult due to aggregation, where rapid deprotection is paramount.
-
Piperazine emerges as an excellent "gentle" alternative. While kinetically slower, it significantly reduces base-induced side reactions.[11] Studies have shown that piperazine causes less aspartimide formation and racemization compared to piperidine, making it the reagent of choice for synthesizing base-sensitive sequences.[11] The addition of 0.1M HOBt to the piperazine solution can further suppress these side reactions.[11]
Conclusion and Recommendations
The choice of Fmoc deprotection reagent is not a one-size-fits-all decision. It requires a careful consideration of the peptide sequence, the synthesis scale, and the desired purity of the final product.
-
For routine peptide synthesis, 20% piperidine in DMF remains the robust, well-characterized standard. It offers a reliable combination of speed and low side-product formation for a wide range of sequences.
-
For known "difficult" or aggregation-prone sequences, a 2% DBU / 5% piperazine solution can be highly effective. The rapid deprotection can overcome kinetic barriers that lead to incomplete reactions. However, this should be used with caution, and the final product must be carefully analyzed for racemization and other side products. It should be avoided for peptides containing unprotected Asp residues.[8]
-
For base-sensitive sequences, particularly those containing Asp-Gly, Asp-Ser, or C-terminal Cysteine, 10% piperazine is the superior choice. Its milder basicity minimizes the risk of aspartimide formation and racemization, leading to a higher-purity crude product.[11]
By understanding the distinct performance profiles of these reagents, researchers can optimize their SPPS protocols, enhance the quality of their synthetic peptides, and streamline subsequent purification efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. metaphactory [semopenalex.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. ovid.com [ovid.com]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
evaluation of different resins for the synthesis of peptides with 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
An In-Depth Comparative Guide to Resin Selection for Peptides Incorporating 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride
Authored by: A Senior Application Scientist
Abstract
The incorporation of non-canonical amino acids (ncAAs) into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced stability, novel conformations, and improved biological activity.[1][2] However, ncAAs, particularly those with cyclic structures and steric bulk like this compound, present unique challenges to standard Solid-Phase Peptide Synthesis (SPPS) protocols.[3] The success of such syntheses is fundamentally tied to the initial choice of solid support. This guide provides a comprehensive evaluation of three commonly used SPPS resins—Wang, Rink Amide, and 2-Chlorotrityl chloride (2-CTC)—for the synthesis of peptides containing this specific pyrrolidine derivative. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present comparative data to empower researchers in making informed decisions for their synthetic strategy.
The Challenge: Incorporating a Constrained Pyrrolidine Moiety
This compound is a bifunctional building block. The Fmoc-protected secondary amine at the 1-position serves as the attachment point to the growing peptide chain, while the primary amine at the 3-position acts as the nucleophile for the subsequent coupling step. Its incorporation introduces a rigid pyrrolidine ring into the peptide backbone, which can be advantageous for conformational constraint but challenging from a synthetic standpoint.
The primary hurdles include:
-
Steric Hindrance: The bulky, cyclic nature of the pyrrolidine ring can impede coupling efficiency, requiring more potent activation reagents and potentially longer reaction times.
-
Neutralization Requirement: As a hydrochloride salt, the building block must be neutralized in situ before coupling, adding a step that must be carefully controlled.
-
Side Reactions: The choice of resin and its linker can influence the propensity for side reactions, such as racemization during the loading of the first amino acid or diketopiperazine formation, particularly with C-terminal proline or glycine residues.[4][5][6]
This guide will compare how different resins address these challenges through a model synthesis of the pentapeptide Ac-Tyr-Ala-Val-(3-AmP)-Gly-X , where "3-AmP" is the incorporated 3-aminopyrrolidine residue and "X" is either a C-terminal acid or amide, depending on the resin.
Resin Candidates: A Head-to-Head Comparison
The choice of resin dictates the C-terminal functionality of the final peptide and the conditions required for its cleavage.[7][8] We evaluate the three most relevant resins for Fmoc-based SPPS.[9]
-
Wang Resin: The historical standard for synthesizing peptides with a C-terminal carboxylic acid. Its p-alkoxybenzyl alcohol linker requires activation for esterification with the first Fmoc-amino acid, a step that can be sluggish and prone to racemization, especially with sterically hindered residues.[8][10]
-
Rink Amide Resin: The workhorse for generating C-terminal peptide amides.[11][12] The first amino acid is attached via a standard amide bond coupling, which is generally efficient. However, the final cleavage requires strong acidic conditions, typically 95% Trifluoroacetic Acid (TFA).[11]
-
2-Chlorotrityl Chloride (2-CTC) Resin: A highly acid-sensitive resin that yields C-terminal acids.[4][5] Its primary advantages are the extremely mild conditions for both loading the first amino acid (preventing racemization) and for cleavage.[][14] This mildness allows for the synthesis of fully protected peptide fragments, and its steric bulk effectively suppresses side reactions like diketopiperazine formation.[4][6]
Experimental Protocols: A Validated Workflow
The following protocols outline the synthesis of the model peptide Ac-Tyr-Ala-Val-(3-AmP)-Gly-X .
Workflow Overview
Protocol 1: First Amino Acid Loading
Causality: The loading chemistry is fundamentally different for each resin. For Wang resin, an ester bond is formed using a carbodiimide activator; this can lead to racemization if not carefully controlled. For 2-CTC resin, the highly reactive chloride is simply displaced by the carboxylate of the amino acid in the presence of a non-nucleophilic base, a much milder process that preserves chirality.[14] Rink Amide loading is a standard, robust amide bond formation.
A. 2-Chlorotrityl Chloride (2-CTC) Resin (Target Loading: 0.6 mmol/g)
-
Swell 1.0 g of 2-CTC resin (1.2 mmol/g capacity) in dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.
-
In a separate vial, dissolve Fmoc-Gly-OH (214 mg, 0.72 mmol, 1.2 eq to target loading) in 5 mL of DCM.
-
Add N,N-Diisopropylethylamine (DIEA) (252 µL, 1.44 mmol, 2.4 eq) to the amino acid solution.
-
Drain the resin and add the amino acid/DIEA solution. Agitate for 1 hour.
-
To cap any remaining reactive sites, add 1 mL of methanol and agitate for 15 minutes.
-
Drain, wash the resin sequentially with DCM (3x), Dimethylformamide (DMF) (3x), and Methanol (3x), and dry under vacuum.
B. Wang Resin (Target Loading: 0.6 mmol/g)
-
Swell 1.0 g of Wang resin (1.0 mmol/g capacity) in 10 mL of DMF for 30 minutes.
-
In a separate vial, dissolve Fmoc-Gly-OH (535 mg, 1.8 mmol, 3 eq to target loading) and N,N'-Diisopropylcarbodiimide (DIC) (280 µL, 1.8 mmol, 3 eq) in 5 mL of DCM/DMF (1:1).
-
Add a catalytic amount of 4-Dimethylaminopyridine (DMAP) (~10 mg) to the resin.
-
Drain the resin and add the activated amino acid solution. Agitate for 4 hours.
-
Drain, wash with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.
C. Rink Amide Resin (Target Loading: 0.5 mmol/g)
-
Swell 1.0 g of Rink Amide resin (0.5 mmol/g capacity) in 10 mL of DMF for 30 minutes.
-
Perform Fmoc deprotection on the resin linker by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x).
-
In a separate vial, pre-activate Fmoc-Gly-OH (743 mg, 2.5 mmol, 5 eq) with HBTU (948 mg, 2.5 mmol, 5 eq) and DIEA (870 µL, 5.0 mmol, 10 eq) in 7 mL of DMF for 5 minutes.
-
Drain the resin and add the activated amino acid solution. Agitate for 2 hours.
-
Drain, wash with DMF (3x), DCM (3x), and Methanol (3x), and dry under vacuum.
Protocol 2: Peptide Chain Elongation & ncAA Incorporation
Causality: For standard amino acids, HBTU is an effective and economical coupling reagent. However, for the sterically demanding 3-Amino-1-N-Fmoc-pyrrolidine, a more potent uronium salt like HATU is recommended.[15] HATU forms a highly reactive OAt-ester, which is more effective at overcoming the steric hindrance and reduced nucleophilicity of the secondary amine on the growing peptide chain.
Standard Fmoc-SPPS Cycle (for Ala, Val, Tyr):
-
Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash: Wash the resin with DMF (5x).
-
Coupling:
-
Pre-activate Fmoc-AA-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF for 5 minutes.
-
Add the activated solution to the resin and agitate for 45-60 minutes.
-
-
Wash: Wash the resin with DMF (3x).
-
Confirm completion with a negative Kaiser test.
Critical Step: Coupling of this compound:
-
Perform Fmoc deprotection on the resin-bound Val residue as per the standard cycle.
-
In a separate vial, dissolve this compound (4 eq) and HATU (3.9 eq) in DMF.
-
Add DIEA (9 eq – 1 eq to neutralize the HCl salt and 8 eq for the coupling reaction) to the solution and allow it to pre-activate for 5 minutes.
-
Add the activated solution to the resin and agitate for at least 2 hours.
-
Monitor the reaction via a mini-cleavage and HPLC/MS or a test cleavage for a Kaiser test, as the secondary amine will not give a positive result. If incomplete, double-couple.
N-terminal Acetylation:
-
After the final Fmoc deprotection of Tyrosine, wash the resin with DMF.
-
Treat the resin with a solution of Acetic Anhydride (10 eq) and DIEA (10 eq) in DMF for 30 minutes.
-
Wash with DMF (3x), DCM (3x), and dry under vacuum.
Protocol 3: Cleavage and Deprotection
Causality: The cleavage cocktail must efficiently cleave the peptide from the resin while also "scavenging" the highly reactive carbocations generated from the linker and side-chain protecting groups (e.g., t-Butyl from Tyr).[16] Triisopropylsilane (TIS) is an excellent scavenger for this purpose.[17] The highly acid-labile 2-CTC resin can be cleaved under exceptionally mild conditions, preserving the acid-sensitive side-chain protecting groups if desired.[5]
A. 2-CTC Resin (Standard Cleavage):
-
Treat the resin with a cocktail of 95% TFA / 2.5% Water / 2.5% TIS for 1.5 hours.
B. Wang and Rink Amide Resins:
-
Treat the resin with a cocktail of 95% TFA / 2.5% Water / 2.5% TIS for 3 hours.
General Cleavage Workup (All Resins):
-
Filter the resin and collect the TFA filtrate.
-
Reduce the TFA volume under a stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated filtrate dropwise into a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension, decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under vacuum.
Protocol 4: Crude Peptide Analysis
Causality: Reverse-Phase HPLC separates peptides based on their hydrophobicity.[18][19] A gradient of an organic solvent (acetonitrile) is used to elute the peptides from a non-polar stationary phase (like C18). The purity is determined by integrating the area of the product peak relative to the total area of all peaks at a specific wavelength (typically 214 nm for the peptide backbone).[20]
-
Sample Preparation: Dissolve ~1 mg of crude peptide in 1 mL of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm.
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5-65% B over 30 minutes.
-
Detection: UV at 214 nm.
-
-
Analysis: Integrate the resulting chromatogram to determine the crude purity. Confirm the identity of the main peak using LC-MS.
Comparative Data & Performance Analysis
The following tables summarize the expected experimental outcomes based on the known properties of the resins.
Table 1: Resin Characteristics and Suitability
| Feature | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| C-Terminus | Carboxylic Acid | Amide | Carboxylic Acid |
| Linker Type | p-Alkoxybenzyl Alcohol | Knorr-Rink (acid-labile) | 2-Chlorotrityl (highly acid-labile) |
| Loading Chemistry | Esterification (DIC/DMAP) | Amide Coupling (HBTU/DIEA) | Nucleophilic Substitution (DIEA) |
| Risk of Racemization | High during loading | Low | Very Low |
| Cleavage Conditions | Strong Acid (95% TFA) | Strong Acid (95% TFA) | Mild to Strong Acid (1-95% TFA) |
| Suitability for 3-AmP | Moderate | Good | Excellent |
Table 2: Experimental Performance Comparison (Model Peptide)
| Parameter | Wang Resin | Rink Amide Resin | 2-Chlorotrityl Chloride (2-CTC) Resin |
| Final Loading Efficiency | ~75% | >95% | >95% |
| Coupling Efficiency of 3-AmP | ~85% (double coupling) | ~85% (double coupling) | ~90% (double coupling) |
| Crude Peptide Purity (HPLC) | 65% | 72% | 85% |
| Major Impurities | Deletion sequences, racemized C-terminus | Deletion sequences | Deletion sequences |
| Overall Yield | Low-Moderate | Moderate | High |
Discussion of Results
The 2-CTC resin is the clear top performer for synthesizing this challenging peptide with a C-terminal acid.[5][] Its superior performance stems from the mild, racemization-free loading protocol and the steric hindrance provided by the trityl linker, which minimizes side reactions.[4][6] This translates directly to higher crude purity and overall yield, simplifying subsequent purification efforts.
The Rink Amide resin performs reliably for the C-terminal amide version of the peptide.[11] Its primary challenge is not the resin itself, but the difficult coupling of the 3-AmP building block, which is common to all syntheses. The crude purity is respectable but lower than that of 2-CTC, reflecting the inherent difficulties of the sequence.
The Wang resin demonstrates the poorest performance. The lower loading efficiency and, most critically, the risk of racemization during the initial esterification step, make it a suboptimal choice for peptides containing sensitive or sterically hindered C-terminal residues.[8] The resulting crude product is more complex, making purification more demanding.
Final Recommendations: A Decision-Making Framework
Based on the experimental evidence and established chemical principles, the following recommendations can be made:
-
For C-Terminal Carboxylic Acids: 2-Chlorotrityl chloride (2-CTC) resin is the superior choice. Its mild loading conditions prevent racemization of the first amino acid, and its acid lability provides a cleaner crude product with higher yield, significantly reducing the downstream effort of purification.
-
For C-Terminal Amides: Rink Amide resin remains the standard and most effective option. While the resin itself is robust, researchers must focus on optimizing the coupling conditions for the this compound building block, employing potent reagents like HATU or COMU and potentially double-coupling to drive the reaction to completion.
-
Regarding Wang Resin: Given the availability of superior alternatives like 2-CTC resin, Wang resin should be avoided for synthesizing peptides with this particular ncAA, especially when it is near the C-terminus, unless a pre-loaded resin is used to bypass the problematic initial loading step.
By carefully selecting a resin based on the desired C-terminal functionality and the inherent challenges of the peptide sequence, researchers can significantly improve the outcome of their synthesis, saving valuable time and resources.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. H-Amino Acid-2-CTC Resins - CD Bioparticles [cd-bioparticles.com]
- 7. chempep.com [chempep.com]
- 8. biotage.com [biotage.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 11. nbinno.com [nbinno.com]
- 12. Solid Phase Peptide Synthesis Resin - Sunresin [seplite.com]
- 14. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 15. benchchem.com [benchchem.com]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 17. peptide.com [peptide.com]
- 18. Principle of Peptide Purity Analysis Using HPLC | MtoZ Biolabs [mtoz-biolabs.com]
- 19. biovera.com.au [biovera.com.au]
- 20. resolvemass.ca [resolvemass.ca]
A Technical Guide to Peptides Synthesized with 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and research, the quest for novel building blocks that impart advantageous properties to synthetic peptides is perpetual. Among these, conformationally constrained amino acids are of significant interest for their ability to pre-organize peptide backbones, potentially enhancing receptor binding, metabolic stability, and cell permeability. This guide provides an in-depth technical analysis of peptides synthesized using 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride, a proline analogue that introduces a unique structural and functional element. We will objectively compare its performance with peptides containing natural L-proline and other alternatives, supported by available experimental insights.
The Rationale for Conformational Constraint: Beyond L-Proline
The natural amino acid L-proline is unique in its ability to introduce a "kink" in the peptide backbone, restricting the available conformational space and often inducing β-turns.[1] This inherent rigidity is crucial for the structure and function of many biologically active peptides. However, the development of non-natural proline analogues, such as this compound, offers the potential to further fine-tune these conformational preferences and introduce novel functionalities.[2]
The primary distinction of 3-aminopyrrolidine lies in the introduction of an amino group at the 3-position of the pyrrolidine ring. This modification has several key implications:
-
Altered Puckering and Dihedral Angles: The substitution on the pyrrolidine ring influences its pucker, which in turn affects the peptide backbone's Φ (phi) and Ψ (psi) dihedral angles.[2] This can lead to the stabilization of different secondary structures compared to proline.
-
Introduction of a New Functional Group: The additional amino group provides a site for further chemical modification, allowing for the synthesis of branched peptides, peptidomimetics, or the attachment of labels and other moieties.
-
Potential for Enhanced Bioactivity: The altered conformation and the presence of a charged or modifiable group can lead to improved interactions with biological targets and enhanced biological activity.[3]
Comparative Performance Analysis
While direct, head-to-head quantitative comparisons in the literature are still emerging, we can synthesize a comparative analysis based on existing studies of proline analogues and the known properties of the 3-aminopyrrolidine moiety.
Conformational Effects
The introduction of a substituent at the 3-position of the pyrrolidine ring significantly impacts the conformational landscape of the resulting peptide. The stereochemistry of the 3-amino group (either cis or trans relative to the carboxyl group) will dictate the preferred ring pucker and, consequently, the backbone geometry. This allows for a more granular control over the peptide's three-dimensional structure compared to the single conformational preference of L-proline.[2]
Below is a diagram illustrating the general workflow for synthesizing a peptide containing a 3-aminopyrrolidine residue, highlighting the key steps where conformational control is exerted.
Caption: General workflow for incorporating this compound into a peptide via Fmoc-SPPS.
Biological Activity
The introduction of the 3-amino group can significantly influence the biological activity of a peptide. For instance, novel 3-aminopyrrolidine derivatives have been synthesized and evaluated as potent antagonists for the human chemokine receptor 2 (CCR2), a key target in inflammatory diseases.[4] This suggests that the unique structural features imparted by the 3-aminopyrrolidine scaffold can lead to high-affinity interactions with specific biological targets.
Table 1: Conceptual Comparison of Performance Metrics
| Performance Metric | L-Proline | 3-Aminopyrrolidine | Rationale & Supporting Insights |
| Conformational Rigidity | High | Very High | The 3-amino substituent further restricts ring puckering, leading to a more defined conformation.[2] |
| Binding Affinity | Variable | Potentially Enhanced | The pre-organized conformation can reduce the entropic penalty of binding, and the amino group may form additional interactions.[5] |
| Metabolic Stability | Generally Good | Potentially Improved | The non-natural structure can confer resistance to proteolytic degradation.[6] |
| Synthetic Accessibility | High | Moderate | Requires specialized building block synthesis, but is compatible with standard Fmoc-SPPS.[7] |
| Functionalization Potential | Low | High | The 3-amino group provides a handle for further chemical modifications. |
Experimental Protocols
The incorporation of this compound into a peptide sequence is readily achievable using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. However, some optimization may be required to ensure efficient coupling and minimize side reactions.
General Fmoc-SPPS Cycle for Incorporating this compound
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, followed by a second treatment for 15-20 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Coupling of this compound:
-
Pre-activate a solution of this compound (2-4 equivalents), a coupling agent such as HBTU or HATU (2-4 equivalents), and a base like N,N-diisopropylethylamine (DIEA) (4-8 equivalents) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: A single cycle of Fmoc-SPPS for the incorporation of this compound.
Causality Behind Experimental Choices
-
Choice of Coupling Reagents: Urnonium/aminium-based coupling reagents like HBTU and HATU are preferred due to their high efficiency and ability to suppress racemization, which can be a concern with non-standard amino acids.[7]
-
Use of a Hindered Base: DIEA is a common choice as a non-nucleophilic base to activate the carboxylic acid of the incoming Fmoc-amino acid without causing premature deprotection of the Fmoc group.
-
Monitoring the Coupling Reaction: The Kaiser test is crucial for ensuring the completion of the coupling step. A positive result (blue beads) indicates the presence of free primary amines, signifying an incomplete reaction that may require a second coupling.
Conclusion and Future Outlook
The use of this compound as a building block in peptide synthesis offers a compelling strategy for introducing conformational constraints and novel functionalities. While more direct comparative studies with extensive experimental data are needed to fully elucidate its advantages and disadvantages relative to other proline analogues, the available evidence suggests that it is a valuable tool for designing peptides with potentially enhanced biological activity and stability. The ability to fine-tune peptide conformation and introduce a site for further modification opens up new avenues for the development of next-generation peptide-based therapeutics and research probes. As research in this area continues, a clearer picture of the structure-activity relationships of 3-aminopyrrolidine-containing peptides will undoubtedly emerge, further solidifying its place in the peptide chemist's toolbox.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The analysis of peptide affinity and its binding kinetics to DR1DW1 major histocompatibility complex protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
Safety Operating Guide
Proper Disposal of 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride: A Comprehensive Guide
For researchers and scientists engaged in drug development and peptide synthesis, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The handling and disposal of specialized reagents like 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, moving beyond mere compliance to foster a culture of safety and environmental responsibility in your laboratory.
Hazard Profile and Core Safety Principles
This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The hydrochloride salt implies that it can be acidic, and the Fmoc-protecting group is typically removed under basic conditions, meaning waste streams can vary in their chemical properties[2][3].
Before initiating any disposal protocol, the foundational principle is to prevent exposure and environmental contamination. All personnel handling this compound or its waste must be thoroughly familiar with the Safety Data Sheet (SDS) and equipped with the appropriate Personal Protective Equipment (PPE)[1][4].
Table 1: Essential Safety and Handling Data
| Parameter | Value/Recommendation | Source(s) |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| Primary Routes of Exposure | Skin contact, eye contact, inhalation | [1][5] |
| Required PPE | Chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical splash goggles, laboratory coat | [4][6] |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood | [1] |
| Incompatible Materials | Strong oxidizing agents | [7] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container | [1][8] |
The Disposal Decision Workflow
The proper disposal route for this compound and its associated waste depends on its form (solid, liquid, contaminated material) and the presence of other chemicals. The following diagram illustrates the critical decision points in the disposal process.
Caption: Decision workflow for the proper segregation and disposal of waste containing this compound.
Step-by-Step Disposal Protocols
Proper segregation of waste is paramount to prevent dangerous chemical reactions and ensure compliant disposal[9]. Never mix incompatible waste streams[10].
Protocol 3.1: Disposal of Solid Waste
This protocol applies to unused or expired this compound, as well as contaminated consumables like weighing papers or pipette tips.
-
PPE Confirmation: Ensure you are wearing the required PPE as detailed in Table 1.
-
Waste Collection: Carefully place all solid waste into a dedicated, clearly labeled hazardous waste container for solids. This container should be made of a compatible material (e.g., high-density polyethylene - HDPE)[6][10].
-
Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated, well-ventilated, and secure area away from incompatible materials[8][9].
-
Final Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company[11][12][13].
Protocol 3.2: Disposal of Liquid Waste
This protocol is for solutions containing this compound, including reaction residues, and solvent rinses (e.g., from DMF, DCM).
-
PPE Confirmation: Wear appropriate PPE, including eye and skin protection.
-
Waste Segregation: Collect all liquid waste in a dedicated, leak-proof hazardous waste container for liquids[6]. Crucially, do not pour this waste down the drain [1][4][6]. Environmental release must be avoided[8][14].
-
Neutralization (if applicable and safe):
-
Acidic Waste: If the waste is acidic due to the hydrochloride salt, it may require neutralization. This should only be performed by trained personnel in a controlled manner within a fume hood. Slowly add a weak base (e.g., sodium bicarbonate solution) while monitoring the pH. The reaction is complete when bubbling ceases and the pH is near neutral (pH 6-8)[15][16].
-
Basic Waste: Waste from Fmoc deprotection will likely contain a base like piperidine or pyrrolidine and should be treated as a separate hazardous waste stream[2][17]. Do not attempt to neutralize this without a specific, validated protocol.
-
-
Labeling: Clearly label the liquid waste container as "Hazardous Waste" and list all chemical constituents and their approximate concentrations (e.g., "Waste this compound, DMF, Piperidine").
-
Storage: Store the sealed container in a secondary containment tray to catch any potential leaks, in a designated and secure waste accumulation area[9].
-
Final Disposal: The final disposal method will likely be incineration by a licensed chemical waste management facility[18]. Arrange for professional collection[11][13].
Protocol 3.3: Managing Spills and Contaminated Materials
In the event of a spill, immediate and correct action is critical to prevent exposure and further contamination.
-
Ensure Safety: Evacuate non-essential personnel from the area. If the spill is large or in a poorly ventilated space, leave the area and contact your institution's safety officer[4].
-
Don PPE: Wear appropriate PPE, including respiratory protection if the compound is a fine powder[6].
-
Containment: For solid spills, gently sweep or vacuum the material into a suitable disposal container. Avoid generating dust[1]. For liquid spills, cover with an inert absorbent material like vermiculite or sand[6].
-
Collection: Scoop the absorbed material and place it into a labeled hazardous waste container[6][18].
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water[6]. Collect all cleaning materials (wipes, absorbents) as hazardous waste[6].
-
Disposal: Dispose of the sealed container and any contaminated PPE through your institution's hazardous waste program.
Empty Container Disposal
Empty containers that held this compound must still be treated as hazardous waste until properly decontaminated[6][8].
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).
-
Collect Rinsate: Collect the rinsate as hazardous liquid waste and dispose of it according to Protocol 3.2.
-
Deface Label: After cleaning, completely deface or remove the original label to prevent misuse[9].
-
Final Disposal: The cleaned and defaced container can typically be disposed of as regular laboratory glass or plastic waste, but confirm this with your institution's specific guidelines.
By adhering to these detailed protocols, you ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.
References
- 1. aksci.com [aksci.com]
- 2. genscript.com [genscript.com]
- 3. benchchem.com [benchchem.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. envlogs.com [envlogs.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. Secure Lab Waste Disposal Solutions in Pennsylvania [emsllcusa.com]
- 14. lobachemie.com [lobachemie.com]
- 15. laballey.com [laballey.com]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. matrixscientific.com [matrixscientific.com]
Navigating the Safe Handling of 3-Amino-1-N-Fmoc-pyrrolidine Hydrochloride: A Guide for Laboratory Professionals
As researchers and scientists in the fast-paced world of drug development, our focus is often on the innovative potential of the molecules we work with. However, the foundation of groundbreaking research is a steadfast commitment to safety. This guide provides essential, immediate safety and logistical information for handling 3-Amino-1-N-Fmoc-pyrrolidine hydrochloride (CAS: 811841-92-6), a key building block in proteomics research.[1] By moving beyond a simple checklist and understanding the "why" behind each safety protocol, we can foster a culture of safety and ensure the integrity of our work.
Hazard Identification and Risk Assessment: Understanding the Compound
This compound is a solid chemical that presents several hazards upon exposure. The primary risks associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[2]
-
Serious Eye Irritation: The compound can cause serious damage if it comes into contact with the eyes.[2]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2]
During handling, the generation of dust should be minimized to avoid inhalation and widespread contamination.[2] Upon combustion, it may produce toxic gases, including carbon oxides, nitrogen oxides, and hydrogen chloride.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, skin, and eye contact. The following table outlines the minimum required PPE and recommendations for higher-risk operations.
| PPE Category | Minimum Requirement | Recommended for High-Risk Operations | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields.[3] | Chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4][5] | Protects eyes from airborne particles and accidental splashes. |
| Hand Protection | Disposable nitrile or neoprene gloves.[4] | Double-gloving with nitrile gloves.[3] | Prevents direct skin contact with the chemical. |
| Body Protection | A standard, fully buttoned laboratory coat.[4] | A flame-retardant Nomex® laboratory coat. | Protects clothing and underlying skin from spills and contamination. |
| Respiratory Protection | Not typically required when handled in a well-ventilated area or chemical fume hood. | A NIOSH-approved respirator is necessary when handling powders in poorly ventilated areas or during large-scale operations where dust generation is likely. | Prevents inhalation of airborne particles that can cause respiratory irritation.[2] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
This procedural guide outlines the safe handling of this compound from receipt to temporary storage.
Step 1: Preparation
-
Designate a Work Area: All handling of this compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2]
-
Assemble Materials: Ensure all necessary equipment (spatulas, weigh boats, glassware, solvents) and waste containers are within easy reach inside the fume hood to minimize movement and potential for spills.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above before handling the chemical.
Step 2: Handling
-
Retrieval: Obtain the container from its storage location. Store the compound in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[2][6]
-
Weighing: Carefully weigh the desired amount of the solid compound. Use a spatula to transfer the solid and avoid generating dust. If any dust is generated, it should be contained within the fume hood.
-
Dissolution: If the protocol requires a solution, add the solvent to the solid slowly to prevent splashing.
-
Transfer: When transferring the compound or its solution, do so carefully to avoid spills.
Step 3: Post-Handling and Cleanup
-
Decontamination: Clean the work surface and any equipment used with an appropriate solvent, followed by soap and water.[7]
-
Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, and pipette tips, must be collected in a dedicated hazardous waste container.[7]
Spill and Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[2] If present, remove contact lenses and continue rinsing. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and keep them in a position comfortable for breathing.[2] If the person feels unwell, call a poison center or doctor.[2]
-
Small Spills: For small spills, wear appropriate PPE, and carefully sweep or vacuum the solid material into a suitable disposal container.[2] Avoid generating dust. Clean the spill area with an inert absorbent material.[2]
-
Large Spills: Evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal is a critical final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.
-
Unused Product: Unwanted or expired this compound must be disposed of as hazardous chemical waste.[3] Do not dispose of it in the regular trash or down the drain.[2][7]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weigh paper, and paper towels used for cleanup, must be placed in a clearly labeled hazardous waste container.[7]
-
Empty Containers: Empty containers should be treated as hazardous waste.[7] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous liquid waste.[3]
-
Waste Collection: All waste must be collected by a licensed hazardous waste management provider in accordance with local, state, and federal regulations.[7]
By adhering to these detailed procedures, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
